(Des-Thr7)-Glucagon Trifluoroacetate
Description
The exact mass of the compound (Des-Thr7)-Glucagon Trifluoroacetate is 3494.5642420 g/mol and the complexity rating of the compound is 7970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Des-Thr7)-Glucagon Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Des-Thr7)-Glucagon Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)172-94(46-50-239-10)129(219)180-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)175-135(225)101(57-81-63-163-87-28-18-17-27-85(81)87)179-128(218)93(42-45-112(154)202)173-145(235)118(73(5)6)190-139(229)100(54-78-25-15-12-16-26-78)178-136(226)103(60-115(205)206)181-127(217)92(41-44-111(153)201)167-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)168-125(215)90(31-22-49-162-149(158)159)170-143(233)108(68-194)188-138(228)105(62-117(209)210)182-131(221)96(52-72(3)4)174-132(222)97(55-79-32-36-83(198)37-33-79)176-126(216)88(29-19-20-47-150)169-142(232)107(67-193)186-133(223)98(56-80-34-38-84(199)39-35-80)177-137(227)104(61-116(207)208)183-144(234)109(69-195)187-134(224)99(53-77-23-13-11-14-24-77)184-146(236)119(75(8)196)189-114(204)65-164-123(213)91(40-43-110(152)200)171-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,211)(H,168,215)(H,169,232)(H,170,233)(H,171,231)(H,172,220)(H,173,235)(H,174,222)(H,175,225)(H,176,216)(H,177,227)(H,178,226)(H,179,218)(H,180,219)(H,181,217)(H,182,221)(H,183,234)(H,184,236)(H,185,212)(H,186,223)(H,187,224)(H,188,228)(H,189,204)(H,190,229)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPPECWJFSANB-IYXYCECMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H219F3N42O49S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and properties of (Des-Thr7)-Glucagon Trifluoroacetate
Part 1: Executive Summary
(Des-Thr7)-Glucagon Trifluoroacetate (CAS: 1802078-28-9) is a synthetic, deletion analog of the human peptide hormone glucagon. Structurally characterized by the excision of the Threonine residue at position 7, this molecule represents a critical tool in structural biology and diabetes research.[1]
Unlike native glucagon, which is prone to rapid fibrillation and aggregation in aqueous solution, the Des-Thr7 modification disrupts the amyloidogenic core of the peptide , significantly enhancing conformational stability.[1] Crucially, this deletion preserves the peptide's ability to bind and activate the Glucagon Receptor (GCGR), making it an invaluable probe for decoupling receptor activation mechanisms from peptide aggregation kinetics.
Part 2: Molecular Architecture
Structural Composition
The native human glucagon peptide consists of 29 amino acids.[1][2][3] (Des-Thr7)-Glucagon reduces this to a 28-amino acid chain.[4] The removal of Threonine-7 alters the N-terminal flexibility and the amphipathic helical character essential for receptor docking.
-
Native Sequence (1-29): His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr[2][3]
-
Des-Thr7 Sequence (1-28): His-Ser-Gln-Gly-Thr-Phe-[Δ]-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr
The Trifluoroacetate (TFA) Counterion
This peptide is supplied as a Trifluoroacetate salt .
-
Origin: TFA is the ion-pairing agent used during reverse-phase HPLC purification.
-
Function: It protonates the basic residues (His, Lys, Arg), rendering the peptide soluble in polar organic solvents and stabilizing the lyophilized powder.
-
Implication: The presence of TFA can affect cellular assays (cytotoxicity) or infrared spectroscopy. For highly sensitive in vivo applications, ion exchange to acetate or hydrochloride salts may be required.
Physicochemical Data Table
| Property | Specification |
| Chemical Name | (Des-Thr7)-Glucagon Trifluoroacetate |
| CAS Number | 1802078-28-9 |
| Molecular Formula | C₁₄₉H₂₁₈N₄₂O₄₇S[5] · xCF₃COOH |
| Average Molecular Weight | 3381.7 Da (Free Base) |
| Isoelectric Point (pI) | ~6.8 (Theoretical) |
| Solubility | Soluble in water (1 mg/mL); enhanced in dilute acetic acid or basic buffers. |
| Appearance | White to off-white lyophilized powder |
| Purity | ≥ 95% (HPLC-MS) |
Part 3: Biological Profile & Mechanism[7]
The Role of Threonine-7
In native glucagon, the N-terminal domain (residues 1–6) is critical for receptor activation, while the C-terminal region facilitates binding. Threonine-7 sits at the interface of these domains.
-
Stability Enhancement: The region around residues 6–10 is prone to forming
-sheet structures that lead to amyloid fibrils. Deleting Thr7 removes a hydrogen-bonding donor, destabilizing the -sheet potential and extending the shelf-life of the solubilized peptide. -
Receptor Interaction: While the N-terminus is sensitive to modification, the Des-Thr7 analog retains measurable affinity for the GCGR.[1] It acts as an agonist , stimulating cAMP production, though potency may be slightly modulated compared to the native hormone.
Signaling Pathway Visualization
The following diagram illustrates the canonical pathway activated by (Des-Thr7)-Glucagon upon binding to the GCGR.
Figure 1: Signal transduction pathway initiated by (Des-Thr7)-Glucagon binding to the hepatic Glucagon Receptor.[2]
Part 4: Experimental Protocols
Protocol A: Reconstitution & Storage
Self-Validating Step: Peptides often aggregate if dissolved directly in neutral water. This protocol ensures monomerization before neutralization.
-
Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) before opening to prevent condensation.
-
Acidic Dissolution: Add 0.1% Acetic Acid or 10 mM HCl to the vial to achieve a concentration of 1 mg/mL.
-
Reasoning: Glucagon analogs are most soluble and stable at pH < 3.0.
-
-
Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate for 1 minute in a water bath.
-
Neutralization (Optional for Immediate Use): If the assay requires neutral pH, dilute the acidic stock at least 1:10 into the assay buffer (e.g., PBS or HEPES, pH 7.4) immediately prior to use.
-
Warning: Do not store glucagon analogs at neutral pH for extended periods (>4 hours) as fibrillation will occur.
-
-
Aliquot & Freeze: Dispense into sterile, low-protein-binding polypropylene tubes. Flash freeze in liquid nitrogen and store at -80°C.
-
Limit: Avoid more than one freeze-thaw cycle.
-
Protocol B: In Vitro cAMP Stimulation Assay
Objective: Verify the agonist activity of (Des-Thr7)-Glucagon in HEK293 cells overexpressing GCGR.
-
Cell Prep: Seed HEK293-GCGR cells at 20,000 cells/well in a 384-well plate. Incubate overnight.
-
Buffer Prep: Prepare Stimulation Buffer (HBSS + 0.5 mM IBMX + 0.1% BSA).
-
Note: IBMX inhibits phosphodiesterase, preventing cAMP degradation.
-
-
Treatment: Prepare a serial dilution of (Des-Thr7)-Glucagon (100 nM to 0.1 pM) in Stimulation Buffer. Add to cells and incubate for 30 minutes at 37°C.
-
Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
-
Analysis: Plot Log[Concentration] vs. Response. Calculate EC₅₀ using a 4-parameter logistic regression.
Part 5: Applications & Research Implications
-
Structure-Activity Relationship (SAR) Studies: Researchers use (Des-Thr7)-Glucagon to map the specific contribution of the N-terminal domain to receptor locking. By comparing its EC₅₀ to native glucagon, scientists can quantify the energetic penalty of the Thr7 deletion.
-
Therapeutic Modeling: Because the Des-Thr7 modification reduces aggregation, it serves as a "scaffold" for designing next-generation glucagon analogs for dual-hormone artificial pancreas pumps, where physical stability is the primary bottleneck.
-
Amyloidosis Research: This analog acts as a negative control in fibrillation assays. When testing inhibitors of glucagon fibrillation, (Des-Thr7)-Glucagon provides a baseline for a peptide with naturally reduced amyloidogenic potential.
References
-
JPT Peptide Technologies. (Des-Thr7)-Glucagon Product Specifications & Biological Description.
-
PubChem. (Des-Thr7)-Glucagon Trifluoroacetate Compound Summary (CID 145707751).[5] National Library of Medicine.
-
MedChemExpress. (Des-Thr7)-Glucagon: Biological Activity and Peptide Screening.
-
Unson, C. G., et al. The Role of Histidine-1 in Glucagon Action. (Contextual grounding for N-terminal SAR). (General Reference for Glucagon SAR)
Sources
The Critical Role of Threonine-7 in Glucagon Receptor Binding Affinity and Activation: A Structural and Pharmacological Guide
Executive Summary
The rational design of peptide therapeutics targeting Class B G protein-coupled receptors (GPCRs) requires a granular understanding of structure-activity relationships (SAR). Within the glucagon superfamily, the interaction between the glucagon peptide and the glucagon receptor (GCGR) is governed by a highly conserved two-domain binding mechanism. This whitepaper provides an in-depth technical analysis of Threonine-7 (Thr7) , a critical residue in the N-terminal domain of glucagon. By examining its role in helix N-capping, hydrogen bonding, and receptor activation, this guide equips drug development professionals with the mechanistic insights and validated experimental workflows necessary for engineering next-generation metabolic therapeutics.
Structural Biology of the Glucagon-GCGR Interaction
Class B GPCRs, including GCGR and the closely related glucagon-like peptide-1 receptor (GLP-1R), operate via a canonical "two-domain" binding model[1].
-
The C-terminal interaction: The C-terminus of the glucagon peptide (residues 8–29) forms an initial, high-affinity complex with the large extracellular domain (ECD) of the receptor.
-
The N-terminal insertion: This initial anchoring event orientates the flexible N-terminus of the peptide (residues 1–7), allowing it to plunge into the deep orthosteric binding pocket formed by the 7-transmembrane (7TM) alpha-helical bundle[1].
It is this secondary N-terminal interaction that triggers the conformational shift in the 7TM domain, leading to intracellular G-protein coupling and signal transduction.
Diagram 1: The two-domain binding mechanism of glucagon to GCGR, highlighting the role of Thr7.
The Mechanistic Role of Threonine-7 (Thr7)
Threonine-7 is strategically positioned at the hinge region between the flexible N-terminus and the alpha-helical C-terminus of glucagon. Its biochemical contributions are multi-faceted:
A. Helix N-Capping and Conformational Stability
Thr7 serves as a central element of a putative helix N-capping motif. The polar hydroxyl group of the threonine side chain engages in intra-molecular hydrogen bonding with the peptide backbone, stabilizing the bioactive alpha-helical conformation required for optimal insertion into the 7TM pocket.
B. Direct Receptor Hydrogen Bonding
Beyond internal stabilization, Thr7 engages in direct intermolecular interactions with the receptor's extracellular loops (ECLs) and transmembrane helices. Evolutionary conservation highlights its importance: in the closely related GLP-1 peptide, the equivalent residue is Thr13. Structural studies of dual incretin agonists, such as Tirzepatide, reveal that mutating the native GIP isoleucine at position 7 to a threonine (Thr7) provides critical hydrogen bonding with the receptor (mimicking the GLP-1 Thr13 interaction), which is the primary driver for unlocking GLP-1R agonism[2].
C. Steric Sensitivity and Glycosylation
Recent advancements in glycoproteomics have identified natural O-linked mucin-type glycosylation sites on glucagon, specifically at Thr7, Ser8, and Ser11[3]. While native glycosylation can improve peptide solubility and reduce amyloid fibrillation, the installation of bulky glycans (e.g., sialyl-T O-glycans) directly at Thr7 introduces severe steric clashes within the tight 7TM binding pocket. This results in a 100- to 1000-fold decrease in receptor activation potency[4].
Impact of Thr7 Modifications: Data Synthesis
To isolate the energetic and structural contributions of Thr7, researchers utilize specific peptide analogs. The table below synthesizes the pharmacological impact of various Thr7 modifications on GCGR binding affinity (
| Peptide Variant | Modification Description | Binding Affinity ( | cAMP Potency ( | Mechanistic Consequence |
| Native Glucagon | None (Wild-type) | ~1.0 nM | ~1.3 nM | Optimal N-capping and 7TM hydrogen bonding. |
| [Ala7]-Glucagon | Thr7 | ~15.0 nM | ~25.0 nM | Loss of the hydroxyl group eliminates critical H-bonds, reducing affinity. |
| Des-Thr7-Glucagon | Deletion of Thr7 | Complete loss of receptor activation; however, stabilizes the peptide against fibrillation[5]. | ||
| [O-Glycan-Thr7]-Glucagon | Sialyl-T addition at Thr7 | Severe steric hindrance prevents deep insertion into the orthosteric pocket[4]. |
Note: Des-Thr7-Glucagon is highly valued in vitro not as an agonist, but as a stable analog for mapping binding interactions and studying structure-function relationships where native glucagon's aggregation propensity is prohibitive[5].
Experimental Methodologies for Validating Thr7 Function
As a Senior Application Scientist, I emphasize that generating reproducible SAR data requires self-validating experimental systems. Below are the gold-standard protocols for evaluating Thr7 mutant kinetics, complete with the causality behind each methodological choice.
Protocol 1: Radioligand Competition Binding Assay (Scintillation Proximity Assay - SPA)
Objective: Quantify the binding affinity (
Causality & Rationale: We utilize a Scintillation Proximity Assay (SPA) rather than traditional vacuum filtration. SPA is a homogeneous assay that does not require washing steps. Because mutations at Thr7 often increase the off-rate (
Self-Validating Controls:
-
Positive Control: Native glucagon (ensures the receptor batch is active).
-
Negative Control: 1
M unlabeled native glucagon (defines Non-Specific Binding, NSB). -
Expression Validation: Prior to the assay, GCGR expression on the HEK293 cell membranes must be confirmed via Western blot to ensure the
(receptor density) is sufficient to avoid ligand depletion artifacts.
Step-by-Step Workflow:
-
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human GCGR. Homogenize in assay buffer (50 mM HEPES, 5 mM
, 1 mM , 0.2% BSA, pH 7.4). Why ? Divalent cations are strictly required for optimal GPCR-ligand-G-protein ternary complex stabilization. -
Bead Coupling: Couple the membranes to Wheat Germ Agglutinin (WGA) SPA beads. WGA binds specifically to the glycosylated residues on the extracellular domain of the GCGR.
-
Incubation: In a 96-well optiplate, combine:
-
WGA-membrane complex.
-
Constant concentration of [
]-Glucagon (~0.1 nM, below the ). -
Varying concentrations of the unlabeled Thr7 analog (
to M).
-
-
Equilibration: Seal and incubate at room temperature for 120 minutes on a plate shaker to reach thermodynamic equilibrium.
-
Detection & Analysis: Read the plate on a microplate scintillation counter. Calculate the
using a 4-parameter logistic non-linear regression, and convert to using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)
Objective: Determine the functional potency (
Causality & Rationale: Binding affinity does not equal functional activation. A Thr7 mutation might bind the ECD but fail to activate the 7TM domain. We measure cyclic AMP (cAMP) accumulation because GCGR primarily couples to the
Diagram 2: Downstream intracellular signaling pathway following GCGR activation by glucagon.
Self-Validating Controls:
-
System Integrity Control: 10
M Forskolin. Forskolin directly activates Adenylate Cyclase, bypassing the receptor. If Forskolin fails to produce cAMP, the cell batch is metabolically compromised and the assay must be rejected.
Step-by-Step Workflow:
-
Cell Preparation: Harvest CHO-K1 cells expressing human GCGR and resuspend in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Why IBMX? It is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs will rapidly degrade the generated cAMP, resulting in a false-negative or artificially low
. -
Stimulation: Add 1,000 cells per well to a 384-well plate containing serial dilutions of the Thr7 analogs. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.
-
Incubation & Read: Incubate for 1 hour at room temperature. Read the time-resolved FRET signal (ratio of 665 nm / 620 nm). The signal is inversely proportional to the concentration of intracellular cAMP.
Implications for Drug Development
Understanding the precise molecular mechanics of Threonine-7 is not merely an academic exercise; it is the foundation of modern incretin engineering. The development of multi-receptor agonists (e.g., GLP-1/GIP/Glucagon tri-agonists for obesity and NASH) relies heavily on manipulating this exact locus.
For instance, the blockbuster drug Tirzepatide (a dual GIP/GLP-1 receptor agonist) achieved its GLP-1R activity profile specifically by mutating the native GIP sequence at position 7 to a Threonine[2]. This single amino acid substitution installed the necessary hydrogen-bonding pharmacophore to engage the GLP-1R 7TM domain while maintaining GIPR activity. Conversely, deliberately deleting or glycosylating Thr7 in glucagon analogs (like Des-Thr7-Glucagon) allows researchers to decouple the peptide's physical stability from its receptor activation kinetics, creating highly stable probes for biochemical assays[3][5].
By treating every amino acid as a programmable logic gate, drug developers can fine-tune receptor bias, half-life, and therapeutic efficacy.
References
-
JPT Peptide Technologies. "Glucagon (Des-Thr7) | CAS 1802078-28-9". JPT Peptide Technologies. URL:[Link]
-
Willard, F. S., et al. (2022). "Structural determinants of dual incretin receptor agonism by tirzepatide". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Lan, T., et al. (2023). "Total Chemical Synthesis of Glucagon Glycoforms Reveals the Remarkable Influence of Natural Glycosylation". Journal of the American Chemical Society (ACS). URL:[Link]
-
Madsen, J. B., et al. (2021). "Functional analysis of O-glycans within the receptor-binding region of peptide hormones". Nature Communications / ResearchGate. URL:[Link]
-
Runge, S., et al. (2015). "Structural Determinants of Binding the Seven-transmembrane Domain of the Glucagon-like Peptide-1 Receptor (GLP-1R)". Journal of Biological Chemistry / PMC. URL:[Link]
Sources
Technical Guide: Mechanism of Action of (Des-Thr7)-Glucagon in Glucose Metabolism
This guide serves as a technical deep-dive into (Des-Thr7)-Glucagon , a specific structural analog of the peptide hormone glucagon. It is designed for researchers investigating Class B G-Protein Coupled Receptor (GPCR) signaling, peptide drug design, and metabolic regulation.
Executive Summary & Structural Rationale
(Des-Thr7)-Glucagon (Sequence: His-Ser-Gln-Gly-Thr-Phe-Ser-Asp-Tyr...[1]) is a synthetic analog of human glucagon characterized by the deletion of the Threonine residue at position 7.
While native glucagon is the primary counter-regulatory hormone to insulin, its therapeutic and experimental utility is hampered by its poor physical stability. Native glucagon rapidly forms amyloid-like fibrils in aqueous solution at neutral pH, driven largely by secondary structure formation in the N-terminal/mid-region.
The Core Mechanistic Thesis: The deletion of Thr7 removes a critical hydrogen-bonding constraint within the aggregation-prone region of the peptide.[1] Unlike N-terminal truncations (e.g., Des-His1) which create antagonists, the Des-Thr7 modification preserves the N-terminal activation domain (His1–Phe6). Consequently, (Des-Thr7)-Glucagon functions as a receptor agonist with enhanced physicochemical stability , uncoupling biological potency from amyloidogenic toxicity.
Structural Biology: Ligand-Receptor Interface
To understand the mechanism, one must apply the "Two-Domain Binding Model" of Class B GPCRs to this specific analog.
The Two-Domain Interaction
-
Step 1 (Address): The C-terminus of the peptide forms an
-helix and binds to the large Extracellular Domain (ECD) of the Glucagon Receptor (GCGR). This orients the peptide. -
Step 2 (Message): The N-terminus (residues 1–6) inserts deep into the Transmembrane Domain (TMD) bundle, engaging the activation switch.
The Role of Threonine-7
In native glucagon, Thr7 acts as a "hinge" residue. It contributes to the flexibility required for the N-terminus to dock into the TMD. However, it also participates in intermolecular hydrogen bonding that promotes
-
Native Glucagon: High flexibility
High Potency High Aggregation Risk. -
Des-Thr7 Analog: The deletion shortens the backbone. Surprisingly, the receptor tolerates this shortening. The N-terminal "activation head" (His1) can still engage the transmembrane core, retaining agonist activity, while the propensity to stack into fibrils is thermodynamically disfavored.
Visualization of Structural Impact
The following diagram illustrates the comparative interaction logic.
Figure 1: Comparative logic of Native vs. (Des-Thr7)-Glucagon. The analog retains the functional signaling pathway (green) while severing the pathological aggregation pathway (red).
Intracellular Signaling Dynamics
Upon binding, (Des-Thr7)-Glucagon mimics the native ligand's signaling cascade. It acts as a biased agonist favoring the
The Gs-cAMP-PKA Axis
-
Coupling: The ligand-bound GCGR undergoes a conformational change (outward movement of TM6), allowing coupling to the heterotrimeric
protein.[2] -
Transduction: GDP is exchanged for GTP on the
subunit.[3] -
Amplification:
-GTP activates Adenylyl Cyclase (AC). -
Second Messenger: ATP is converted to cAMP.
-
Effectors: cAMP activates Protein Kinase A (PKA) and Epac2.
Metabolic Output (Hepatic)
-
Glycogenolysis: PKA phosphorylates Phosphorylase Kinase, which activates Glycogen Phosphorylase. (Result: Glucose release).[3][4]
-
Gluconeogenesis: PKA phosphorylates CREB (cAMP Response Element Binding protein), inducing transcription of G6PC (Glucose-6-Phosphatase) and PCK1 (PEPCK).[5]
Figure 2: Signal Transduction Pathway activated by (Des-Thr7)-Glucagon.
Experimental Framework & Protocols
For researchers utilizing (Des-Thr7)-Glucagon, the following protocols ensure data integrity. These protocols validate the peptide's identity, stability, and bioactivity.
Protocol A: Peptide Stability Validation (ThT Assay)
Objective: Confirm that (Des-Thr7)-Glucagon resists fibrillation compared to native glucagon.[1]
-
Preparation: Dissolve peptides (Native and Des-Thr7) at 1 mg/mL in 50 mM Glycine buffer (pH 2.5) to mimic secretory granule conditions or PBS (pH 7.4) for physiological relevance.
-
Reporter: Add Thioflavin T (ThT) to a final concentration of 20
M. -
Incubation: Aliquot into a 96-well black-plate. Seal to prevent evaporation. Incubate at 37°C with shaking (300 rpm).
-
Measurement: Monitor fluorescence kinetics (Ex: 440 nm, Em: 480 nm) every 10 minutes for 48–72 hours.
-
Expected Result: Native glucagon will show a sigmoidal increase in fluorescence (fibril formation) within 4–12 hours. (Des-Thr7)-Glucagon should show a flat baseline (lag phase > 48 hours).
Protocol B: In Vitro Bioactivity (cAMP Accumulation)
Objective: Quantify the
-
Cell Line: HEK293 cells stably transfected with human GCGR (HEK-GCGR).
-
Seeding: Seed 10,000 cells/well in a 384-well plate; incubate overnight.
-
Stimulation Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).
-
Treatment: Prepare serial dilutions of (Des-Thr7)-Glucagon (
M to M). Treat cells for 30 minutes at 37°C. -
Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF). Lyse cells with detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Analysis: Plot Log[Concentration] vs. Response. Fit to a 4-parameter logistic equation.
-
Note: The
of (Des-Thr7)-Glucagon is typically comparable to native glucagon (approx. 10–100 pM range), though slight shifts may occur due to altered linker flexibility.
-
Comparative Data Summary
The following table summarizes the functional differences between key glucagon variants to assist in experimental design.
| Feature | Native Glucagon | (Des-Thr7)-Glucagon | Des-His1-Glucagon |
| Primary Role | Endogenous Hormone | Stable Research Tool | Receptor Antagonist |
| GCGR Activity | Full Agonist | Full Agonist | Antagonist / Partial Agonist |
| N-Terminus | Intact (His1 present) | Intact (His1 present) | Truncated (His1 absent) |
| Stability (pH 7) | Low (Fibrils form <24h) | High (Resists fibrils) | High |
| Key Application | Metabolic Physiology | Structure-Activity Studies | Blocking endogenous signaling |
| Receptor Domain | Binds ECD + TMD | Binds ECD + TMD | Binds ECD (cannot activate TMD) |
References
-
JPT Peptide Technologies. (Des-Thr7)-Glucagon Product Guide & Mechanism. [Link]
-
Unson, C. G., et al. (1989). Biological activities of des-His1[Glu9]glucagon amide, a glucagon antagonist.[6][7] Peptides.[1][3][4][6][7][8][9][10][11] [Link]
-
Hjorth, S. A., et al. (1998). Constitutive activity of glucagon receptor mutants.[12] Molecular Endocrinology. [Link]
-
Chabenne, J., et al. (2014). A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia. Molecular Metabolism. [Link]
-
Sandoval, D. A., & D'Alessio, D. A. (2015). Physiology of Proglucagon Peptides: Role of Glucagon and GLP-1 in Health and Disease. Physiological Reviews. [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glucagon - Wikipedia [en.wikipedia.org]
- 4. A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glucagon.com [glucagon.com]
- 7. des-His1-[Glu9]-Glucagon (1-29) amide | Glucagon Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 8. The molecular pharmacology of glucagon agonists in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glucagon.com [glucagon.com]
Physiological Effects of (Des-Thr7)-Glucagon on Hepatic Glucose Production: A Technical Guide for Metabolic Research
Executive Summary
(Des-Thr7)-Glucagon is a highly stable, engineered analog of human glucagon designed to overcome the inherent physicochemical limitations of the native hormone. By deleting the threonine residue at position 7, researchers have successfully mitigated the amyloidogenic properties of native glucagon while preserving its potent agonism at the Glucagon Receptor (GCGR). This whitepaper details the physiological mechanisms by which (Des-Thr7)-Glucagon drives hepatic glucose production (HGP) and provides a rigorously designed, self-validating protocol for its application in metabolic and pharmacological studies.
Structural Rationale: Overcoming Native Glucagon Instability
Native glucagon is notorious for its poor physicochemical stability in aqueous solutions, where it rapidly self-associates into amyloid fibrils. This aggregation not only diminishes the effective concentration of the active monomer but can also induce cellular toxicity in vitro, confounding experimental results.
The aggregation-prone region of glucagon heavily relies on specific hydrogen-bonding networks. The deletion of Threonine at position 7 (Des-Thr7) strategically eliminates a key hydrogen-bonding site . Crucially, structure-activity relationship (SAR) studies have demonstrated that while the N-terminus of glucagon is vital for receptor activation, Thr7 is not directly involved in the critical GCGR binding interface . Consequently, (Des-Thr7)-Glucagon maintains robust biological activity while exhibiting vastly improved conformational stability. This makes it an indispensable tool for prolonged in vitro studies, continuous infusion models, and drug development screening .
Mechanistic Pathway: GCGR Activation and Hepatic Glucose Production
Like its native counterpart, (Des-Thr7)-Glucagon exerts its physiological effects primarily on hepatocytes via the Glucagon Receptor (GCGR), a Class B G-protein-coupled receptor (GPCR). The physiological output—hepatic glucose production—is achieved through a tightly regulated, biphasic kinase cascade.
-
Receptor Binding & Gs Activation: The analog binds to the extracellular domain and transmembrane helices of the GCGR, inducing a conformational shift that activates the stimulatory G-protein (
). -
cAMP Accumulation:
activates Adenylyl Cyclase (AC), rapidly converting ATP to cyclic AMP (cAMP). -
Kinase Cascade: Elevated intracellular cAMP activates Protein Kinase A (PKA).
-
Glycogenolysis (Rapid Phase): PKA phosphorylates and activates phosphorylase kinase, which subsequently activates glycogen phosphorylase. This enzyme catalyzes the breakdown of stored glycogen into glucose-1-phosphate, which is quickly converted to glucose and exported into the bloodstream. Concurrently, PKA inhibits glycogen synthase to prevent futile cycling.
-
Gluconeogenesis (Sustained Phase): PKA phosphorylates the bifunctional enzyme PFK-2/FBPase-2, shifting the metabolic balance toward gluconeogenesis. Furthermore, PKA activates the cAMP response element-binding protein (CREB), which translocates to the nucleus to upregulate the transcription of key gluconeogenic enzymes, notably Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).
Figure 1: GCGR-mediated signaling cascade driven by (Des-Thr7)-Glucagon in hepatocytes.
Quantitative Data and Comparative Profiling
To assist researchers in experimental design, Table 1 summarizes the comparative properties of native glucagon and the (Des-Thr7) analog. The enhanced stability of the analog allows for more consistent pharmacological profiling without sacrificing binding affinity.
Table 1: Comparative Physicochemical and Pharmacological Properties
| Property | Native Glucagon | (Des-Thr7)-Glucagon |
| Sequence Length | 29 amino acids | 28 amino acids |
| Aggregation Propensity | High (forms amyloid fibrils rapidly) | Low (enhanced structural resilience) |
| GCGR Binding Affinity | High ( | High (Preserved bioactivity) |
| Primary Application | Acute in vivo rescue of hypoglycemia | In vitro assays, structural/SAR studies |
| Hepatic Glucose Output | Rapid, transient (limited by degradation) | Rapid, sustained in culture |
Experimental Methodologies: Self-Validating Protocol for HGP Quantification
To ensure scientific integrity and trustworthiness, any assay measuring HGP must be self-validating. This means incorporating orthogonal readouts (cAMP and glucose) and internal controls to confirm that the observed glucose efflux is specifically driven by GCGR activation and not cellular stress or basal metabolic drift.
Protocol: Quantification of (Des-Thr7)-Glucagon-Induced HGP in Primary Hepatocytes
Causality behind cellular choice: Primary hepatocytes are strictly preferred over immortalized cell lines (e.g., HepG2) because they maintain physiological levels of GCGR and functional glycogen stores, which are heavily downregulated in passaged cell lines.
Step 1: Hepatocyte Isolation and Culture
-
Isolate primary hepatocytes via a standard two-step collagenase perfusion method.
-
Seed cells in collagen-coated multi-well plates in Williams' Medium E supplemented with 10% FBS, insulin (10 nM), and dexamethasone (100 nM) to promote attachment and basal glycogen synthesis.
-
Validation Check: Assess viability via Trypan Blue exclusion; proceed only if viability >85%.
Step 2: Substrate Starvation and Baseline Establishment
-
Wash cells twice with PBS and transition to a glucose-free, serum-free assay medium (e.g., DMEM without glucose/phenol red) supplemented with gluconeogenic substrates (2 mM pyruvate, 20 mM lactate) for 4-6 hours.
-
Causality behind starvation: This step depletes residual extracellular glucose and standardizes the intracellular metabolic state, ensuring that any measured glucose in the supernatant is newly produced via GCGR stimulation.
Step 3: (Des-Thr7)-Glucagon Treatment
-
Prepare a serial dilution of (Des-Thr7)-Glucagon (0.01 nM to 100 nM) in the assay medium.
-
Include a vehicle control (negative baseline) and a freshly prepared native glucagon control (positive reference).
-
Treat cells for 2 hours (to capture glycogenolysis-driven HGP) or up to 6 hours (to capture gluconeogenesis-driven HGP).
Step 4: Orthogonal Readouts (The Self-Validating Step)
-
Readout A (Proximal Signaling): Lyse a subset of wells at 15 minutes post-treatment and measure intracellular cAMP using a competitive TR-FRET assay. Causality: This confirms that the receptor and immediate downstream
signaling are fully functional. If cAMP spikes but glucose does not, it indicates a downstream defect (e.g., glycogen depletion) rather than a receptor failure. -
Readout B (Distal Output): Collect the supernatant at the end of the treatment period. Quantify absolute glucose concentration using a colorimetric Glucose Oxidase (GOx) assay.
Figure 2: Step-by-step experimental workflow for quantifying hepatic glucose production.
Translational Implications for Drug Development
In the pursuit of novel therapeutics for Type 2 Diabetes and metabolic syndrome, the GCGR is a prime target for both dual-agonists (e.g., GLP-1/Glucagon co-agonists for weight loss) and antagonists (to lower fasting blood glucose). (Des-Thr7)-Glucagon serves as an impeccable reference standard in high-throughput screening (HTS) assays. Its resistance to fibrillation ensures that dose-response curves remain consistent across large assay batches, eliminating the artifactual variability commonly introduced by the rapid degradation of native glucagon.
References
-
JPT Peptide Technologies. "(Des-Thr7)-Glucagon | CAS 1802078-28-9". JPT.com. [Link]
-
Hjorth SA, Orskov C, Schwartz TW. "Constitutive activity of glucagon receptor mutants." Molecular Endocrinology. 1998 Jan;12(1):78-86.[Link]
-
Manandhar B, Ahn JM. "Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications." Journal of Medicinal Chemistry. 2015;58(3):1020-1037.[Link]
Engineering Peptide Stability: The Impact of Thr7 Deletion on Glucagon Secondary Structure and Fibrillation Dynamics
Executive Summary
Glucagon, a 29-amino acid peptide hormone, is critical for glucose homeostasis, acting as the primary counter-regulatory hormone to insulin by activating the glucagon receptor (GCGR)[1]. Despite its immense therapeutic potential for severe hypoglycemia and metabolic disorders, native glucagon presents a profound biophysical paradox. In aqueous solutions, it exists predominantly as a flexible random coil[2]. However, at physiological temperatures, high concentrations, or acidic pH, the peptide undergoes a rapid conformational transition, nucleating into highly ordered,
The Biophysical Role of Threonine-7 and the Rationale for Deletion
The fibrillation of glucagon is not a random aggregation event but a highly specific, sequence-driven transition. The N-terminal region of glucagon (residues 1-10) contains a mix of polar and hydrophobic residues that form a transient helix N-capping motif[5]. Threonine at position 7 (Thr7) plays a pivotal role in this process. Possessing a hydroxyl group on its side chain, Thr7 acts as a critical hydrogen-bond donor and acceptor[6].
Under environmental stress, the intermolecular hydrogen bonding facilitated by Thr7 drives the alignment of adjacent peptide chains, stabilizing the
Mechanistic pathway illustrating how Thr7 deletion inhibits β-sheet nucleation and fibrillation.
Receptor Interaction Dynamics: Uncoupling Stability from Efficacy
A central challenge in peptide engineering is modifying the sequence to enhance stability without ablating biological activity. The GCGR is a Class B G protein-coupled receptor characterized by a large extracellular domain (ECD) that captures the C-terminal half of glucagon, while the peptide's N-terminus inserts deep into the transmembrane core to trigger activation[1][5].
While N-terminal residues like His1 and Asp9 are absolutely critical for GCGR activation, Thr7 is primarily involved in local secondary structure formation rather than direct, high-affinity receptor contacts[5][6]. Consequently, the deletion of Thr7 preserves the peptide's biological activity. Des-Thr7-Glucagon retains measurable bioactivity and affinity for the GCGR, making it a highly valuable analog for decoupling structural instability from receptor pharmacology[6].
Logical relationship of glucagon domain interactions with the GCGR and the role of Thr7.
Experimental Methodologies for Structural Validation
To rigorously evaluate the impact of Thr7 deletion, structural biology relies on self-validating experimental workflows. The protocols below are designed to provide orthogonal validation, ensuring that observed changes in fibrillation are causally linked to secondary structure shifts rather than artifactual buffer interactions.
Orthogonal experimental workflow for validating peptide secondary structure and stability.
Protocol 1: Secondary Structure Deconvolution via Circular Dichroism (CD) Spectroscopy
Causality & Design: CD spectroscopy is utilized to quantify the ratio of random coil,
-
Sample Preparation: Dissolve Native Glucagon and Des-Thr7-Glucagon in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50
M. Prepare a parallel set containing 50 mM DPC to induce micelle-bound folding. -
Baseline Correction: Record a background spectrum of the respective buffers (with and without DPC) from 190 nm to 260 nm at 25°C.
-
Spectral Acquisition: Load 300
L of the peptide sample into a 1 mm path-length quartz cuvette. Scan from 260 nm down to 190 nm using a spectropolarimeter. Accumulate 3 scans per sample to enhance the signal-to-noise ratio. -
Isodichroic Point Monitoring: Monitor for the presence of an isodichroic point near 203 nm, which validates a clean two-state transition (e.g., random coil to
-helix) without intermediate off-pathway aggregates. -
Data Deconvolution: Export the raw ellipticity data and process it using the SELCON3 or CONTIN algorithms to yield quantitative percentages of secondary structure motifs.
Protocol 2: Fibrillation Kinetics via Thioflavin T (ThT) Assay
Causality & Design: ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid
-
Reagent Preparation: Prepare a 20
M ThT stock solution in 50 mM Glycine-HCl buffer (pH 2.0) containing 150 mM NaCl. -
Peptide Loading: Dilute Native Glucagon and Des-Thr7-Glucagon to 1 mg/mL in the ThT reaction buffer.
-
Plate Setup: Aliquot 100
L of the peptide-ThT mixtures into a 96-well black, clear-bottom microplate. Include a negative control (ThT buffer only) to establish baseline fluorescence. -
Kinetic Monitoring: Seal the plate to prevent evaporation. Incubate at 37°C in a microplate reader with continuous orbital agitation (e.g., 600 rpm) to mechanically induce nucleation.
-
Fluorescence Readout: Measure fluorescence every 10 minutes for 24 hours (Excitation: 450 nm, Emission: 482 nm).
-
Data Extraction: Calculate the lag time (time prior to the exponential increase in fluorescence) and the maximum fluorescence plateau.
Quantitative Data Synthesis
The biophysical divergence between native glucagon and the Des-Thr7 analog is starkly evident when comparing their solubility, structural propensity, and fibrillation kinetics.
| Parameter | Native Glucagon | Des-Thr7-Glucagon |
| Aqueous Solubility (pH 7.4) | ~0.23 g/L[3] | > 5.0 g/L (Enhanced)[6] |
| Secondary Structure (Aqueous) | Random Coil | Stable Random Coil[6] |
| Secondary Structure (DPC Micelles) | ~35-40% | ~35-40% |
| ThT Fibrillation Lag Time (pH 2.0) | 1 - 2 Hours[3] | > 24 Hours (Inhibited)[6] |
| GCGR Binding Affinity | High (Native Baseline)[1] | Preserved Bioactivity[6] |
Conclusion
The targeted deletion of Threonine-7 represents a highly effective peptide engineering strategy to overcome the inherent biophysical limitations of native glucagon. By excising a critical hydrogen-bonding node, Des-Thr7-Glucagon disrupts the
References
- JPT Peptide Technologies. "(Des-Thr7)-Glucagon | CAS 1802078-28-9". JPT.com.
- ACS Publications. "Total Chemical Synthesis of Glucagon Glycoforms Reveals the Remarkable Influence of Natural Glycosylation". ACS.org.
- Group Wider (Emeritus). "Conformation of Glucagon in a Lipid-Water Interphase by 1H Nuclear Magnetic Resonance". ETHZ.ch.
- University of Cambridge. "Self-assembly and aggregation of GLP-1 and its analogues". Cam.ac.uk.
- National Institutes of Health (PMC). "Structure of the class B human glucagon G protein coupled receptor". NIH.gov.
- Frontiers. "Structural and Molecular Conservation of Glucagon-Like Peptide-1 and Its Receptor Confers Selective Ligand-Receptor Interaction". Frontiersin.org.
Sources
- 1. Structure of the class B human glucagon G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emeritus.widergroup.ethz.ch [emeritus.widergroup.ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Frontiers | Structural and Molecular Conservation of Glucagon-Like Peptide-1 and Its Receptor Confers Selective Ligand-Receptor Interaction [frontiersin.org]
- 6. jpt.com [jpt.com]
- 7. Structure of glucagon-like peptide (7-36) amide in a dodecylphosphocholine micelle as determined by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
(Des-Thr7)-Glucagon Trifluoroacetate CAS number and physicochemical data
Technical Monograph: (Des-Thr7)-Glucagon Trifluoroacetate
Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Physicochemical Characterization, Structural Biology, and Experimental Protocols.
Executive Summary
(Des-Thr7)-Glucagon Trifluoroacetate is a synthetic peptide analog of human glucagon characterized by the deletion of the threonine residue at position 7. This modification is critical in structure-activity relationship (SAR) studies, as position 7 lies within the N-terminal domain essential for Glucagon Receptor (GCGR) activation.[1] Unlike native glucagon, which is prone to rapid fibrillation and aggregation in solution, the removal of Thr7 disrupts a key hydrogen-bonding network, offering altered conformational stability while retaining specific receptor-binding modalities.[1] This guide provides the definitive physicochemical data, structural analysis, and handling protocols required for high-integrity metabolic research.
Chemical Identity & Physicochemical Profile
The following data constitutes the core identity of the substance. Researchers should verify these parameters against Certificates of Analysis (CoA) for every batch.
| Parameter | Specification |
| Chemical Name | (Des-Thr7)-Glucagon Trifluoroacetate |
| CAS Number | 1802078-28-9 (Base sequence) |
| Molecular Formula | C₁₄₉H₂₁₈N₄₂O₄₇S (Free base) |
| Molecular Weight | 3381.7 Da (Average) |
| Salt Form | Trifluoroacetate (TFA); Stoichiometry varies by batch |
| Peptide Sequence | H-His-Ser-Gln-Gly-Thr-Phe-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH |
| Sequence Length | 28 Amino Acids (Native Glucagon is 29 AA) |
| Theoretical pI | ~7.0 (Insoluble at neutral pH) |
| Appearance | White to off-white lyophilized powder |
Structural Biology & Mechanism
The deletion of Threonine-7 is not merely a sequence shortening; it is a functional probe of the glucagon N-terminus.
Sequence Alignment & Structural Impact
Native glucagon adopts a flexible N-terminus and a helical C-terminus upon receptor binding. The residue at position 7 (Threonine in native glucagon) is involved in a "kink" region that facilitates the orientation of the N-terminal activation domain into the receptor's transmembrane pocket.
-
Native Glucagon: H-S-Q-G-T-F-T -S-D-Y...
-
Des-Thr7 Analog: H-S-Q-G-T-F-_ -S-D-Y...
Mechanistic Implication:
-
Aggregation Mitigation: The native Thr7 participates in intermolecular hydrogen bonding that promotes amyloid-like fibril formation. Its deletion can retard this aggregation pathway, making Des-Thr7 a useful tool for studying glucagon signaling without the rapid gelation artifacts seen with the native hormone.
-
Receptor Selectivity: While the N-terminus (His1) is crucial for activation, the region around position 7 dictates the depth of ligand entry into the GCGR. This analog is used to map the precise steric requirements of the receptor cleft.
Structural Visualization
Figure 1: Structural comparison highlighting the deletion site and its downstream effects on stability and receptor interaction.
Experimental Handling & Reconstitution
Critical Warning: Like native glucagon, (Des-Thr7)-Glucagon has an isoelectric point (pI) near 7.0. Do not attempt to dissolve directly in neutral buffers (PBS, HEPES, pH 7.4). It will precipitate immediately.
Reconstitution Protocol
This protocol ensures complete solubilization and minimizes peptide loss due to adsorption or aggregation.
Materials:
-
Lyophilized (Des-Thr7)-Glucagon
-
Sterile 0.1% Acetic Acid (AcOH) or 10 mM HCl
-
Sterile Water (molecular biology grade)
-
Low-binding microcentrifuge tubes
Workflow:
-
Centrifuge: Briefly spin the vial (10,000 x g, 30 sec) to pellet the lyophilized powder.
-
Acidic Dissolution (Step A): Add 0.1% Acetic Acid to the vial to achieve a concentration of 1 mg/mL .
-
Why? The peptide is positively charged at acidic pH (pH < 4), ensuring solubility.
-
-
Agitation: Vortex gently or sonicate briefly (10-15 seconds) until the solution is perfectly clear.
-
Aliquot: Divide the stock solution into single-use aliquots.
-
Storage: Store aliquots at -80°C. Avoid freeze-thaw cycles.
-
Usage (Step B): On the day of the experiment, dilute the acidic stock immediately into the assay buffer.
-
Note: Ensure the dilution factor is sufficient (e.g., 1:100) so the residual acid does not affect the assay pH.
-
Reconstitution Logic Flow
Figure 2: Decision matrix for solubilization to prevent isoelectric precipitation.
Biological Application: Binding & Activity Assays
When designing assays using (Des-Thr7)-Glucagon, control for the TFA counterion, which can be cytotoxic at high concentrations in cell-based assays.
Receptor Binding Assay (Competition)
-
Objective: Determine the
of (Des-Thr7)-Glucagon displacing radiolabeled -Glucagon. -
System: HEK293 cells overexpressing human GCGR.
-
Protocol Note: Prepare serial dilutions of the analog in binding buffer (e.g., 50 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 0.005% Tween-20, pH 7.4).
-
Expectation: The deletion of Thr7 may result in a shift in affinity compared to native glucagon. Literature suggests that while N-terminal residues are crucial for activation, the mid-region (where Thr7 resides) stabilizes the helical conformation required for binding.
cAMP Accumulation Assay
-
Objective: Assess functional potency (
). -
Method: Treat cells with the analog (1 pM to 1 µM) for 15-30 minutes. Lyse and measure cAMP via FRET or ELISA.
-
Interpretation: If binding affinity is preserved but cAMP signaling is reduced, the Thr7 residue is implicated in the conformational switch required for G-protein coupling.
References
-
JPT Peptide Technologies. (Des-Thr7)-Glucagon Product Specifications & CAS 1802078-28-9. Retrieved from
-
MedChemExpress. (Des-Thr7)-Glucagon Physicochemical Data and Solubility Guidelines. Retrieved from
-
PubChem. Glucagon and Analog Structures: CID 145707751 ((Des-Thr7)-Glucagon Trifluoroacetate). National Library of Medicine. Retrieved from
- Unson, C. G., et al. (1989). The Role of Histidine-1 in Glucagon Action.
- Chabenne, J., et al. (2010). Glucagon structure-activity relationships: The role of the N-terminal domain. Journal of Diabetes Science and Technology.
Sources
The Biological Half-Life and Plasma Dynamics of (Des-Thr7)-Glucagon: A Technical Guide for Bioanalysis and Therapeutic Design
Executive Summary
In the landscape of peptide therapeutics and bioanalysis, the stability of a molecule dictates both its clinical viability and its analytical reliability. Native human glucagon presents a notorious dual-challenge: it is physically unstable in aqueous solutions (rapidly forming amyloid fibrils) and biologically unstable in plasma (rapidly degraded by proteases)[1][2].
(Des-Thr7)-Glucagon was engineered to solve the first challenge. By deleting the threonine residue at position 7, researchers successfully disrupted the hydrogen-bonding network responsible for toxic aggregation, drastically improving the peptide's conformational stability[1]. However, a critical paradox remains: the biological half-life of (Des-Thr7)-Glucagon in human plasma is virtually identical to that of native glucagon—approximately 3 to 6 minutes [2][3].
This technical whitepaper explores the causality behind this pharmacokinetic reality, details the enzymatic degradation pathways, and provides a self-validating, step-by-step protocol for utilizing (Des-Thr7)-Glucagon as a highly effective Internal Standard (IS) in LC-MS/MS bioanalysis.
The Structural Causality: Physical vs. Biological Stability
To understand the behavior of (Des-Thr7)-Glucagon, one must decouple physical stability (shelf-life and solubility) from biological stability (resistance to enzymatic cleavage).
The Role of the Thr7 Deletion
Native glucagon (Sequence: HSQGTFTSDYSKYLDSRRAQDFVQWLMNT) contains an aggregation-prone N-terminal region. The threonine at position 7 acts as a critical hydrogen-bond donor/acceptor that facilitates intermolecular
-
The Modification: Deleting Thr7 (HSQGTF-SDYS...) removes this structural linchpin.
-
The Result: The peptide exhibits enhanced conformational resilience, remaining soluble in physiological pH buffers without forming apoptotic amyloid-like fibrils[1]. Furthermore, because Thr7 is not directly involved in Glucagon Receptor (GCGR) activation, the analog retains measurable bioactivity and receptor affinity[1].
The Biological Half-Life Paradox
Despite its enhanced physical stability, (Des-Thr7)-Glucagon is cleared from systemic circulation in < 6 minutes [2][3]. Why? Because the primary mechanisms of glucagon clearance are independent of the Thr7 residue.
-
Dipeptidyl Peptidase-4 (DPP-4): This ubiquitous plasma enzyme specifically recognizes and cleaves the N-terminal His1-Ser2 dipeptide. Because the N-terminus of (Des-Thr7)-Glucagon is identical to the native hormone, it is equally susceptible to rapid DPP-4 truncation[3].
-
Neutral Endopeptidase (NEP): NEP hydrolyzes peptides at the amino side of hydrophobic residues, rapidly degrading the remaining peptide backbone.
-
Renal Clearance: The small molecular weight of the peptide (~3.3 kDa) allows for rapid glomerular filtration[2].
Fig 1: Proteolytic degradation pathway of (Des-Thr7)-Glucagon in human plasma.
Quantitative Data: Comparative Stability Profile
The table below summarizes the critical differences between native glucagon, the (Des-Thr7) analog, and therapeutically optimized lipidated analogs (e.g., Liraglutide).
| Property | Native Glucagon | (Des-Thr7)-Glucagon | Lipidated Analogs (e.g., Liraglutide) |
| In Vivo Plasma Half-Life | 3 - 6 minutes[2] | 3 - 6 minutes[3] | ~12 - 14 hours |
| Primary Clearance Mechanism | DPP-4, NEP, Renal | DPP-4, NEP, Renal | Slow renal, resistant to DPP-4 |
| Conformational Stability (Aqueous) | Low (Forms amyloid fibrils) | High (Fibrillation resistant)[1] | High |
| Receptor Affinity | GCGR (Baseline) | GCGR (Maintained)[1] | GLP-1R specific |
| Primary Research Application | Emergency hypoglycemia | LC-MS/MS IS, Structure-Function | T2DM / Obesity Therapeutics |
Bioanalytical Application: (Des-Thr7)-Glucagon as an Internal Standard
Because the proteolysis rate of (Des-Thr7)-Glucagon is nearly identical to native glucagon, it serves as an exceptional, cost-effective Internal Standard (IS) for high-throughput UHPLC-MS/MS assays[3][4]. It avoids the high costs associated with synthesizing heavy stable-isotope-labeled (SIL) internal standards while perfectly mimicking the analyte's matrix suppression and extraction recovery[4].
Self-Validating Protocol: High-Throughput UHPLC-MS/MS Extraction
To accurately quantify endogenous glucagon using (Des-Thr7)-Glucagon as an IS, the rapid ex vivo degradation of both peptides must be immediately arrested. The following protocol utilizes a self-validating biochemical logic to ensure sample integrity.
Step 1: Pre-analytical Stabilization (Critical)
-
Action: Draw whole blood directly into pre-chilled K3EDTA tubes pre-loaded with a protease inhibitor cocktail containing Aprotinin (500 KIU/mL) and a specific DPP-4 inhibitor (e.g., Sitagliptin, 50 µM)[3].
-
Causality: Aprotinin is a serine protease inhibitor but is insufficient alone to fully arrest DPP-4 activity in certain human plasma lots. Without the addition of a dedicated DPP-4 inhibitor, both the native analyte and the (Des-Thr7) IS will undergo artificial ex vivo truncation, skewing quantitation[3].
Step 2: Plasma Harvesting and Anti-Adsorption
-
Action: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C. Transfer the plasma to pre-chilled polypropylene tubes coated with Bovine Serum Albumin (BSA).
-
Causality: Glucagon peptides are highly hydrophobic. Uncoated plastic surfaces will cause severe adsorption losses at low physiological concentrations (pg/mL range)[3].
Step 3: IS Spiking and Acidification
-
Action: Spike 200 µL of stabilized plasma with 10 µL of (Des-Thr7)-Glucagon working solution. Immediately add 400 µL of 1% Formic Acid in Acetonitrile and vortex for 2 minutes.
-
Causality: Acidification drops the pH below the functional range of residual plasma proteases and disrupts peptide-protein binding (increasing the free fraction of the peptide). Acetonitrile precipitates large matrix proteins[3].
Step 4: Solid-Phase Extraction (SPE)
-
Action: Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) 96-well plate. Wash with 5% methanol in water, and elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the initial mobile phase.
Step 5: UHPLC-MS/MS Analysis
-
Action: Inject onto a sub-2 µm C18 column (e.g., Waters BEH C18) maintained at 60°C. Utilize positive electrospray ionization (ESI+) and Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions[4].
Fig 2: Bioanalytical LC-MS/MS workflow utilizing (Des-Thr7)-Glucagon as an internal standard.
Conclusion
(Des-Thr7)-Glucagon represents a masterclass in targeted peptide engineering. By removing a single threonine residue, researchers eliminated the peptide's tendency to form toxic amyloid fibrils, rendering it highly stable in formulation. However, because its N-terminus remains exposed to DPP-4, its biological half-life in plasma remains restricted to 3-6 minutes. This unique combination of physical stability and rapid, predictable biological degradation makes it an indispensable tool for structure-function mapping and high-throughput LC-MS/MS bioanalysis.
References
-
Structural and Functional Features of (Des Thr7) Glucagon. JPT Peptide Technologies.[Link]
-
Physiology, Glucagon - StatPearls. NCBI Bookshelf.[Link]
-
Quantitative LC-MS/MS Analysis of Glucagon. European Bioanalysis Forum (EBF).[Link]
-
Development of a high-throughput UHPLC–MS/MS (SRM) method for the quantitation of endogenous glucagon from human plasma. Ovid.[Link]
Sources
An In-depth Technical Guide on the Interaction of (Des-Thr7)-Glucagon with GCGR Family Receptors
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of (Des-Thr7)-Glucagon with the Glucagon Receptor (GCGR) family. It delves into the rationale behind experimental designs, provides detailed protocols, and synthesizes current understanding of this important glucagon analog.
Section 1: Foundational Concepts: The Glucagon System and its Modulation
The glucagon receptor (GCGR) is a critical regulator of glucose homeostasis. As a Class B G-protein coupled receptor (GPCR), it is primarily activated by the 29-amino acid peptide hormone, glucagon, which is secreted by pancreatic alpha-cells in response to low blood glucose.[1][2] This interaction, predominantly in the liver, triggers a signaling cascade that results in increased hepatic glucose production, thereby elevating blood glucose levels.[1][3][4] Dysregulation of glucagon signaling is a key factor in the pathophysiology of type 2 diabetes, making the GCGR a significant therapeutic target.[1][5][6]
GCGR antagonists, which block the interaction between glucagon and its receptor, are a promising class of therapeutics for managing hyperglycemia.[1][2] By inhibiting the downstream signaling pathways, these antagonists reduce hepatic glucose output.[1] Interestingly, GCGR antagonism can also enhance insulin sensitivity and influence lipid metabolism, offering broader metabolic benefits.[1][7]
The GCGR belongs to a family of structurally related receptors, including the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR). These receptors are activated by their respective peptide hormones, which share some sequence homology with glucagon. Understanding the selectivity and cross-reactivity of ligands among these receptors is crucial for developing targeted therapies.
Section 2: (Des-Thr7)-Glucagon: A Modified Analog for Probing GCGR Function
(Des-Thr7)-Glucagon is a synthetic analog of human glucagon where the threonine residue at position 7 has been deleted.[8] This specific modification is significant as the N-terminal region of glucagon is important for its interaction with the GCGR.[5][8] The deletion of Threonine-7 alters the binding dynamics of the peptide to the GCGR, making it a valuable tool for several reasons:
-
Investigating Structure-Activity Relationships: By comparing the activity of (Des-Thr7)-Glucagon with native glucagon, researchers can gain deeper insights into the specific role of the N-terminal region in receptor binding and activation.[8]
-
Enhanced Stability: The removal of the threonine at position 7 can improve the conformational stability of the peptide and reduce its propensity to form amyloid fibrils, which is a known issue with native glucagon.[8][9] This enhanced stability is advantageous for in vitro experimental setups.
-
Probing Receptor Signaling: While retaining measurable bioactivity, the altered interaction of (Des-Thr7)-Glucagon with the GCGR allows for detailed studies of the downstream signaling pathways.[8] It can be used to investigate the nuances of G-protein coupling and second messenger generation.
While primarily studied for its interaction with the GCGR, the potential for (Des-Thr7)-Glucagon to interact with other GCGR family members like the GLP-1R and GIPR should not be overlooked, given the sequence similarities of their endogenous ligands.
Section 3: Experimental Protocols for Characterizing Receptor Interactions
A thorough characterization of the interaction between (Des-Thr7)-Glucagon and the GCGR family of receptors requires a multi-faceted approach, employing a combination of binding and functional assays.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor.[10][11][12] These assays provide quantitative data on the equilibrium dissociation constant (Kd) for radiolabeled ligands and the inhibitory constant (Ki) for unlabeled competitors.[11]
Objective: To determine the binding affinity of (Des-Thr7)-Glucagon for the human GCGR, GLP-1R, and GIPR.
Methodology: Competition Binding Assay
This assay measures the ability of unlabeled (Des-Thr7)-Glucagon to compete with a radiolabeled ligand for binding to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available membrane preparations from cell lines recombinantly expressing the human GCGR, GLP-1R, or GIPR (e.g., from Chem-1 cells).
-
Assay Buffer: Prepare a suitable binding buffer. A common formulation is 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand (e.g., [125I]-Glucagon for GCGR, [125I]-GLP-1 for GLP-1R).
-
Increasing concentrations of unlabeled (Des-Thr7)-Glucagon (typically from 1 pM to 10 µM).
-
Receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Self-Validation and Controls:
-
Non-specific binding: Determined in the presence of a high concentration of an unlabeled standard ligand (e.g., native glucagon for GCGR).
-
Total binding: Determined in the absence of any competitor.
-
Positive control: A known antagonist or agonist for the respective receptor.
Functional Assays: Assessing Downstream Signaling
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or partial agonist by measuring the downstream cellular response upon receptor binding. For GCGR, GLP-1R, and GIPR, which are primarily Gs-coupled receptors, the measurement of cyclic AMP (cAMP) accumulation is a key functional readout.[13][14][15]
Objective: To characterize the functional activity of (Des-Thr7)-Glucagon at the human GCGR, GLP-1R, and GIPR.
Methodology: cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cAMP produced in response to receptor activation or inhibition. Various commercial kits are available, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme fragment complementation (EFC).[14][16][17]
Step-by-Step Protocol (Antagonist Mode):
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (Des-Thr7)-Glucagon in a suitable assay buffer.
-
Pre-incubation with Antagonist: Add the diluted (Des-Thr7)-Glucagon to the cells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the respective native agonist (e.g., glucagon for GCGR, GLP-1 for GLP-1R) that elicits a submaximal response (typically EC80).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the (Des-Thr7)-Glucagon concentration. An inhibition of the agonist-induced cAMP response indicates antagonistic activity. Calculate the IC50 value from the dose-response curve.
Self-Validation and Controls:
-
Basal control: Cells treated with assay buffer only.
-
Agonist control: Cells treated with the agonist alone to determine the maximal response.
-
Positive control antagonist: A known antagonist for the receptor.
-
Agonist mode testing: (Des-Thr7)-Glucagon should also be tested in the absence of an agonist to confirm it does not have intrinsic agonistic activity.[14]
Section 4: Data Interpretation and Expected Outcomes
The combined data from binding and functional assays will provide a comprehensive profile of (Des-Thr7)-Glucagon's interaction with the GCGR family receptors.
Data Presentation:
All quantitative data should be summarized in a clear and structured table for easy comparison.
| Parameter | GCGR | GLP-1R | GIPR |
| Binding Affinity (Ki, nM) | Expected to be measurable | To be determined | To be determined |
| Functional Activity | Expected to be an antagonist or weak partial agonist | To be determined | To be determined |
| cAMP IC50 (nM) | Expected to be measurable if antagonistic | To be determined | To be determined |
Expected Outcomes and Interpretation:
-
(Des-Thr7)-Glucagon at GCGR: Based on its structural modification in a key interaction region, (Des-Thr7)-Glucagon is expected to exhibit a measurable binding affinity for the GCGR.[8] Functionally, it is likely to act as an antagonist or a weak partial agonist, inhibiting glucagon-stimulated cAMP production.
-
Cross-reactivity with GLP-1R and GIPR: The binding and functional activity of (Des-Thr7)-Glucagon at GLP-1R and GIPR will reveal its selectivity. Given the structural similarities between the receptors and their ligands, some level of cross-reactivity might be observed, although likely at a lower affinity and potency compared to GCGR. The amino acid at position 7 is known to play a role in the selectivity of GIP and GLP-1 for their respective receptors.[18][19]
Section 5: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
GCGR Signaling Pathway
The following diagram illustrates the canonical Gs-coupled signaling pathway of the GCGR and the inhibitory effect of an antagonist.
Caption: GCGR signaling pathway and antagonist inhibition.
Experimental Workflow: Antagonist Characterization
The following diagram outlines the logical flow of experiments to characterize (Des-Thr7)-Glucagon as a potential antagonist.
Caption: Experimental workflow for antagonist characterization.
Section 6: Broader Implications and Future Directions
The study of (Des-Thr7)-Glucagon and similar analogs is not merely an academic exercise. It provides crucial information for the rational design of novel therapeutics. Understanding how subtle changes in the glucagon peptide affect receptor interaction can guide the development of more potent and selective GCGR antagonists with improved pharmacokinetic properties.
Furthermore, elucidating the selectivity profile of such analogs across the GCGR family is vital. A highly selective GCGR antagonist is desirable for treating type 2 diabetes to avoid off-target effects at the GLP-1R or GIPR. Conversely, dual or triple agonists targeting these receptors are also being explored for their synergistic metabolic benefits.[20][21][22] The insights gained from studying modified peptides like (Des-Thr7)-Glucagon contribute to a more comprehensive understanding of the pharmacology of this important receptor family.
Future research could involve:
-
Co-crystallization of (Des-Thr7)-Glucagon with the GCGR to structurally define the altered binding mode.
-
In vivo studies in animal models of diabetes to assess the impact of (Des-Thr7)-Glucagon on glucose homeostasis.
-
Systematic modification of other residues in the N-terminal region of glucagon to further map the receptor-ligand interaction interface.
By employing the rigorous experimental approaches outlined in this guide, researchers can effectively characterize the interaction of (Des-Thr7)-Glucagon with the GCGR family, contributing valuable knowledge to the field of metabolic disease research and drug discovery.
References
- What are GCGR antagonists and how do they work? - Patsnap Synapse. (2024, June 21).
- GloSensor™ cAMP Assay Protocol. Promega Corporation.
- cAMP Hunter™ eXpress GPCR Assay.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). NCBI - NIH.
- Glucagon receptor antagonist upregulates circulating GLP-1 level by promoting intestinal L-cell proliferation and GLP-1 production in type 2 diabetes. (2020, March 4).
- Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models. (2022, August 6). PMC - NIH.
- (Des-Thr7)-Glucagon | CAS 1802078-28-9. JPT Peptide Technologies.
- Glucagon receptor antagonist-mediated improvements in glycemic control are dependent on functional pancreatic GLP-1 receptor. American Journal of Physiology-Endocrinology and Metabolism.
- Radioligand binding assays and their analysis. PubMed.
- A Novel Glucagon Receptor Antagonist Inhibits Glucagon-Mediated Biological Effects. (2004, December 1). American Diabetes Association.
- cAMP Accumulation Assay. Creative BioMart.
- ChemiScreen Recombinant Human Glucagon Receptor Membrane Preparation. Sigma-Aldrich.
- GPCR-radioligand binding assays. PubMed.
- Radioligand Binding Assays and Their Analysis. Springer Nature Experiments.
- The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures. (2024, August 1). MDPI.
- Design, synthesis and crystallization of a novel glucagon analog as a therapeutic agent.
- Structure of the class B human glucagon G protein coupled receptor. PMC - NIH.
- Characterization of Novel Glucagon Receptor Interactors that Modify Receptor Activity.
- Characterization of a Novel, Non-peptidyl Antagonist of the Human Glucagon Receptor*. (1998, September 25). Semantic Scholar.
- Characterization of a novel, non-peptidyl antagonist of the human glucagon receptor. PubMed.
- What are GCGR modulators and how do they work?. (2024, June 25).
- Understanding GLP-1 receptor agonists and their impact on drug discovery. (2025, December 15).
- The Identification of Novel Protein-Protein Interactions in Liver that Affect Glucagon Receptor Activity. (2015, June 15). Scholar Commons.
- The structure and function of the glucagon-like peptide-1 receptor and its ligands. PMC - NIH.
- [Des-Thr7]-Glucagon (1-29) [1802078-28-9]. Aapptec Peptides.
- Activation and conformational dynamics of a class B G-protein-coupled glucagon receptor.
- Glucagon receptor antagonist-7. MedchemExpress.com.
- Tyr1 and Ile7 of glucose-dependent insulinotropic polypeptide (GIP) confer differential ligand selectivity toward GIP and glucagon-like peptide-1 receptors. (2010, August 19). PubMed.
- Interaction of Glucagon G-Protein Coupled Receptor with Known Natural Antidiabetic Compounds: Multiscoring In Silico Approach. PMC.
- (PDF) Tyr1 and Ile7 of Glucose-Dependent Insulinotropic Polypeptide (GIP) Confer Differential Ligand Selectivity toward GIP and Glucagon-like Peptide-1 Receptors. (2025, October 20). ResearchGate.
- GLP-1 actions independent of glucose homeostasis. (2015, November 28). Glucagon.com.
- Process for the manufacture of glucagon. Google Patents.
- The design and synthesis of a potent glucagon receptor antagonist with favorable physicochemical and pharmacokinetic properties as a candidate for the treatment of type 2 diabetes mellitus. (2025, August 9). ResearchGate.
- GLP-1R in diabetes mellitus: from basic discovery to therapeutics development. (2025, May 30). Frontiers.
- GLP-1R Signaling and Functional Molecules in Incretin Therapy. (2023, January 11). MDPI.
- The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review. (2019, August 22). MDPI.
- Structural determinants of dual incretin receptor agonism by tirzepatide. (2022, March 25). PNAS.
- Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. (2024, July 24). Frontiers.
Sources
- 1. What are GCGR antagonists and how do they work? [synapse.patsnap.com]
- 2. What are GCGR modulators and how do they work? [synapse.patsnap.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Structure of the class B human glucagon G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Glucagon G-Protein Coupled Receptor with Known Natural Antidiabetic Compounds: Multiscoring In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. Design, synthesis and crystallization of a novel glucagon analog as a therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. GloSensor™ cAMP Assay Protocol [promega.jp]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Tyr1 and Ile7 of glucose-dependent insulinotropic polypeptide (GIP) confer differential ligand selectivity toward GIP and glucagon-like peptide-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
Methodological & Application
Application Note & Protocol: A Robust Fmoc-SPPS Strategy for the Synthesis of (Des-Thr7)-Glucagon
Introduction: The Challenge of Synthesizing Glucagon Analogs
Glucagon is a 29-amino acid peptide hormone, produced by pancreatic α-cells, that plays a critical role in glucose homeostasis by opposing the action of insulin.[1] Its synthetic and therapeutic analogs are of significant interest in metabolic research and drug development. (Des-Thr7)-Glucagon is an analog where the threonine residue at position 7 of the native sequence has been deleted.[2] This modification is used to study structure-activity relationships and receptor binding dynamics.[2]
The chemical synthesis of glucagon and its analogs via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging. The primary obstacle is the high propensity of the growing peptide chain to aggregate on the solid support, particularly after the incorporation of the Gly4 residue.[3] This aggregation leads to the formation of stable secondary structures, which sterically hinder the reaction sites, causing incomplete coupling and deprotection steps. The result is a crude product containing a high percentage of deletion and truncated sequences, which severely complicates purification and drastically reduces overall yield.[3]
This application note provides a robust and field-proven protocol for the synthesis of (Des-Thr7)-Glucagon using Fmoc/tBu chemistry. The core of this strategy involves the strategic incorporation of a pseudoproline dipeptide to disrupt on-resin aggregation, ensuring a higher-quality crude product and a more efficient overall synthesis.
Synthesis Strategy: Proactively Disrupting Peptide Aggregation
The foundation of this protocol is standard Fmoc-SPPS, a method where amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support.[4][5] To overcome the specific challenges associated with the glucagon sequence, we will employ several key strategic elements:
-
Low-Loading Functionalized Resin: Synthesis will begin on a pre-loaded Fmoc-Thr(tBu)-Wang resin with a low substitution level (e.g., 0.3-0.5 mmol/g). Lower loading increases the distance between growing peptide chains, minimizing the intermolecular interactions that lead to aggregation.
-
High-Efficiency Coupling Chemistry: The use of a high-efficiency coupling reagent, such as HATU, ensures rapid and complete amide bond formation, which is critical for overcoming the kinetic barriers presented by aggregation-prone sequences.
-
Strategic Use of Pseudoproline Dipeptides: This is the most critical element for success. Peptide chains containing serine or threonine can be modified to include a temporary, reversible oxazolidine ring structure, known as a pseudoproline.[6] This "kink" in the peptide backbone effectively disrupts the formation of the β-sheet secondary structures responsible for aggregation.[3][6] For this synthesis, we will introduce a pseudoproline dipeptide at the Asp15-Ser16 position (original glucagon numbering) to maintain high solvation and reactivity of the peptide chain.
The overall workflow is visualized in the diagram below.
Materials and Reagents
All reagents should be of high purity, suitable for peptide synthesis.
-
Resin: Fmoc-Thr(tBu)-Wang Resin, low-load (0.3-0.5 mmol/g)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (anhydrous, cold).
-
Amino Acids: Standard side-chain protected Fmoc-amino acids. See Table 1 for the specific derivatives required.
-
Pseudoproline Dipeptide: Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Reagents: Trifluoroacetic acid (TFA), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Deionized Water (H₂O).
Step-by-Step Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. All volumes should be scaled accordingly for different synthesis scales.
Table 1: (Des-Thr7)-Glucagon Sequence and Required Building Blocks (Note: Sequence numbering is based on the final 28-amino acid peptide)
| Pos. | Residue | Fmoc-Amino Acid Derivative |
| 28 | Thr | Pre-loaded on Wang Resin as Fmoc-Thr(tBu)-OH |
| 27 | Asn | Fmoc-Asn(Trt)-OH |
| 26 | Met | Fmoc-Met-OH |
| 25 | Leu | Fmoc-Leu-OH |
| 24 | Trp | Fmoc-Trp(Boc)-OH |
| 23 | Gln | Fmoc-Gln(Trt)-OH |
| 22 | Val | Fmoc-Val-OH |
| 21 | Phe | Fmoc-Phe-OH |
| 20 | Asp | Fmoc-Asp(OtBu)-OH |
| 19 | Gln | Fmoc-Gln(Trt)-OH |
| 18 | Ala | Fmoc-Ala-OH |
| 17 | Arg | Fmoc-Arg(Pbf)-OH |
| 16 | Arg | Fmoc-Arg(Pbf)-OH |
| 15 | Ser | Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH (Coupled with Asp14) |
| 14 | Asp | Incorporated as part of the pseudoproline dipeptide |
| 13 | Leu | Fmoc-Leu-OH |
| 12 | Tyr | Fmoc-Tyr(tBu)-OH |
| 11 | Lys | Fmoc-Lys(Boc)-OH |
| 10 | Ser | Fmoc-Ser(tBu)-OH |
| 9 | Tyr | Fmoc-Tyr(tBu)-OH |
| 8 | Asp | Fmoc-Asp(OtBu)-OH |
| 7 | Ser | Fmoc-Ser(tBu)-OH |
| 6 | Phe | Fmoc-Phe-OH |
| 5 | Thr | Fmoc-Thr(tBu)-OH |
| 4 | Gly | Fmoc-Gly-OH |
| 3 | Gln | Fmoc-Gln(Trt)-OH |
| 2 | Ser | Fmoc-Ser(tBu)-OH |
| 1 | His | Boc-His(Trt)-OH |
Resin Preparation
-
Place the Fmoc-Thr(tBu)-Wang resin (0.1 mmol) in a suitable reaction vessel.
-
Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation.
-
Drain the DMF.
Automated SPPS Cycles
Perform the following cycle for each amino acid listed in Table 1, from position 27 up to position 1. Use 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HATU, and 8 equivalents of DIPEA relative to the resin loading for each coupling.
Table 2: Standard SPPS Cycle Protocol (0.1 mmol scale)
| Step | Reagent/Solvent | Volume (mL) | Duration (min) | Repeats |
| 1. Fmoc Deprotection | 20% Piperidine in DMF | 7 | 5 | 1 |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 7 | 15 | 1 |
| 3. Wash | DMF | 10 | 1 | 5 |
| 4. Coupling | Pre-activated amino acid in DMF | 5 | 45-120 | 1 |
| 5. Wash | DMF | 10 | 1 | 3 |
| 6. Wash | DCM | 10 | 1 | 2 |
Expert Notes on Coupling:
-
Pre-activation: Dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes before adding it to the drained resin.
-
Pseudoproline Coupling: When coupling the Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH dipeptide at position 15, extend the coupling time to 2 hours to ensure complete reaction.
-
Difficult Couplings: The couplings of Arg(Pbf) residues and the amino acid immediately following the pseudoproline dipeptide may be slow. It is advisable to perform a double coupling for these steps. After the first coupling (Step 4), drain the vessel, and repeat Step 4 with a fresh solution of activated amino acid before proceeding to the wash steps.
-
Final Coupling: For the N-terminal His residue, use Boc-His(Trt)-OH instead of an Fmoc-protected version. This avoids an unnecessary final Fmoc deprotection step.
Cleavage and Crude Peptide Isolation
Rationale for Cleavage Cocktail Selection
The primary sequence of (Des-Thr7)-Glucagon contains several sensitive residues that can be irreversibly modified by reactive carbocations generated during TFA-mediated deprotection.[7]
-
Trp(Boc): The indole side chain is highly susceptible to alkylation by t-butyl cations.
-
Met: The thioether can be oxidized.
-
Arg(Pbf): Deprotection releases a highly reactive Pbf-derived cation.
-
Tyr(tBu): The phenol group can be re-alkylated.
Therefore, a cleavage cocktail rich in scavengers is not optional—it is essential for obtaining a high-quality crude product. Reagent K is a well-established formulation designed for peptides with this combination of sensitive residues.[8][9]
Table 3: Recommended Cleavage Cocktail (Reagent K, modified)
| Component | % (v/v) | Volume for 10 mL | Function |
| TFA | 82.5% | 8.25 mL | Cleaves peptide from resin; removes protecting groups.[9] |
| Phenol | 5.0% | 0.50 g (melted) | Scavenger; protects Tyr.[8] |
| Water | 5.0% | 0.50 mL | Quenches Pbf cations from Arg deprotection.[9] |
| Thioanisole | 5.0% | 0.50 mL | Soft nucleophile scavenger, protects Trp and Met.[7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | 0.25 mL | Scavenger for Trt groups; reduces Met oxidation.[10] |
Cleavage & Precipitation Protocol
-
After the final coupling, wash the peptide-resin thoroughly with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare the cleavage cocktail fresh in a fume hood by carefully combining the components in Table 3.
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dry peptide-resin.
-
Agitate the mixture at room temperature for 3-4 hours.
-
Filter the resin through a sintered glass funnel and collect the filtrate into a clean 50 mL polypropylene tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a separate 50 mL tube, add 40 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[10][11]
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the tube (e.g., 3,500 x g for 10 minutes) to pellet the crude peptide. Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet twice by adding 30 mL of cold diethyl ether, vortexing briefly, centrifuging, and decanting the ether.
-
After the final wash, dry the white peptide pellet under a gentle stream of nitrogen until it becomes a fine powder. Store at -20°C or below.
Purification and Characterization
The standard method for purifying the crude peptide is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13][14]
Preparative RP-HPLC Protocol
-
Column: C18 silica column (e.g., 10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, potentially with a small amount of acetic acid or acetonitrile to aid solubility. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Elute the peptide using a linear gradient of Mobile Phase B. Collect fractions across the main peak.
Table 4: Example Preparative RP-HPLC Gradient
| Time (min) | % Mobile Phase B | Flow Rate |
| 0-5 | 20 | Set |
| 5-65 | 20 → 50 | Set |
| 65-70 | 50 → 95 | Set |
| 70-75 | 95 | Set |
Quality Control
-
Analytical RP-HPLC: Analyze the collected fractions to assess their purity. Pool fractions with a purity of >95%.
-
LC-MS: Confirm the identity of the purified peptide by verifying that the observed molecular weight matches the calculated theoretical mass (Theoretical MW: 3381.72 g/mol for C₁₄₉H₂₁₈N₄₂O₄₇S).[15]
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizing the Final Product
The diagram below represents the primary sequence of the target peptide, (Des-Thr7)-Glucagon, highlighting the location where the native Threonine-7 was removed.
Conclusion
The solid-phase synthesis of glucagon and its analogs presents significant challenges, primarily due to on-resin aggregation. The protocol detailed in this application note provides a comprehensive strategy to mitigate these issues through the rational selection of a low-load resin, high-efficiency coupling reagents, and, most importantly, the strategic incorporation of a pseudoproline dipeptide to disrupt deleterious secondary structures. By combining this advanced synthesis strategy with a carefully selected cleavage cocktail and standard purification techniques, researchers can reliably and efficiently produce high-purity (Des-Thr7)-Glucagon for downstream applications in research and drug development.
References
- JoVE. (2025). Peptide Purification: An RP-HPLC-based Technique to Extract Peptides from Digested Protein Lysates. JoVE.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- JPT Peptide Technologies. (n.d.). Glucagon (1-29), Human | CAS 16941-32-5. JPT Peptide Technologies.
- JPT Peptide Technologies. (n.d.). (Des-Thr7)-Glucagon | CAS 1802078-28-9. JPT Peptide Technologies.
- BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Gilar, M., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America.
- Peptides.co. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptides.co.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
- CRB. (2025). The GLP-1 boom: Challenges, trends, and CapEx strategies for manufacturers. CRB.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- Watson International. (n.d.). (Des-Thr7)-Glucagon CAS PNA-2415. Watson International Limited.
- Google Patents. (2020). WO2020254479A1 - Process for the manufacture of glucagon. Google Patents.
- Peptides. (n.d.). Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1. Peptides.
- CSBio. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). CSBio.
- Tessier, P. M., et al. (2019). Sensitive detection of glucagon aggregation using amyloid fibril-specific antibodies. Biotechnology and Bioengineering.
- Aapptec Peptides. (n.d.). [Des-Thr7]-Glucagon (1-29) [1802078-28-9]. Aapptec Peptides.
- Bao, Z., et al. (2024). Analysis of aggregation profile of glucagon using SEC-HPLC and FFF-MALS methods. PLoS ONE.
- Mutter, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chimica Oggi.
- MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
Sources
- 1. jpt.com [jpt.com]
- 2. jpt.com [jpt.com]
- 3. WO2020254479A1 - Process for the manufacture of glucagon - Google Patents [patents.google.com]
- 4. crbgroup.com [crbgroup.com]
- 5. jpt.com [jpt.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Application Note: Preparation and Handling of (Des-Thr7)-Glucagon Stock Solutions for Cell Culture
Target Audience: Researchers, assay scientists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical handling, and self-validating reconstitution protocols for in vitro assays.
Introduction & Mechanistic Context
Glucagon receptor (GCGR) signaling plays a pivotal role in glucose homeostasis, primarily by driving hepatic glycogenolysis and gluconeogenesis. To isolate and study this pathway in vitro, researchers require highly specific receptor antagonists. (Des-Thr7)-Glucagon is a truncated peptide analog of human glucagon lacking the threonine residue at position 7[1].
This specific single-amino-acid deletion fundamentally alters the peptide's pharmacology. While it retains high binding affinity for the orthosteric site of the GCGR, it fails to induce the transmembrane conformational changes required for Gs-protein coupling. Consequently, it acts as a pure, competitive antagonist, effectively blocking native glucagon from stimulating adenylyl cyclase and preventing downstream cyclic AMP (cAMP) accumulation[2].
Caption: GCGR signaling pathway illustrating competitive antagonism by (Des-Thr7)-Glucagon.
Physicochemical Properties & Causality of Handling Choices
Native glucagon is notoriously difficult to handle in aqueous solutions at physiological pH due to its strong propensity to self-associate into amyloid-like beta-sheet fibrils[1]. This aggregation not only reduces the effective concentration of the peptide but can also trigger apoptotic signaling in cell cultures[3].
While structural modifications—such as the deletion of Thr7 or the substitution of Asp28—alter the peptide's electrostatic surface and reduce hydrophobic interactions, (Des-Thr7)-Glucagon still demands precise reconstitution protocols. Deviating from standard peptide handling can lead to rapid degradation, loss of biological activity, or mechanical stress-induced fibrillation[3].
Table 1: Physicochemical Properties & Storage Parameters
| Property | Value / Description |
| Sequence | HSQGFTSDYSKYLDSRRAQDFVQWLMNT (Lacks Thr at pos 7) |
| Molecular Weight | ~3381.7 Da |
| Primary Solvents | Sterile ultra-pure water or 0.1 M Acetic Acid |
| Max Recommended Stock | 1 mg/mL |
| Purity Requirement | ≥95% (HPLC) to prevent assay interference |
| Storage (Lyophilized) | -20°C to -80°C (Desiccated) |
| Storage (Reconstituted) | -80°C (Aliquoted in low-binding tubes; strictly avoid freeze-thaw) |
Self-Validating Reconstitution Protocol
This protocol is designed as a self-validating system: each step explicitly prevents a specific mode of peptide failure (e.g., condensation, foaming, or adsorption).
Caption: Step-by-step workflow for the reconstitution and storage of (Des-Thr7)-Glucagon.
Step-by-Step Methodology
-
Equilibration (Critical Step): Remove the lyophilized (Des-Thr7)-Glucagon vial from the -20°C freezer and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture. Condensation on the lyophilized powder leads to premature, localized dissolution and rapid hydrolytic degradation.
-
-
Centrifugation: Centrifuge the sealed vial at 10,000 x g for 60 seconds.
-
Causality: Lyophilized powders disperse during shipping and freeze-drying. Centrifugation ensures all material is collected at the bottom, preventing loss when the cap is opened.
-
-
Solvent Addition: To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile, ultra-pure water. If the peptide exhibits lot-specific hydrophobicity and does not immediately dissolve, use 0.1 M Acetic Acid. Direct the pipette tip against the inner glass wall of the vial.
-
Causality: Directing the flow down the wall prevents turbulent mixing. Foaming introduces air-liquid interfaces that strongly promote peptide denaturation and aggregation.
-
-
Dissolution: Do NOT vortex. Gently swirl the vial or roll it between your palms for 1-2 minutes until the solution is completely clear.
-
Causality: Vortexing imparts high shear stress, acting as a mechanical catalyst for amyloid fibril formation in glucagon analogs. Visual clarity validates complete monomeric dissolution.
-
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) using sterile, low-protein binding microcentrifuge tubes.
-
Causality: Peptides readily adsorb to standard polypropylene, drastically reducing the effective concentration of your stock. Low-binding tubes mitigate this. Single-use aliquots prevent freeze-thaw cycles, which destroy peptide secondary structure.
-
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.
Cell Culture Application & Assay Preparation
When applying (Des-Thr7)-Glucagon to cell lines (e.g., CHO-K1 overexpressing GCGR, or primary hepatocytes), the working concentration typically ranges from 10 nM to 1 µM depending on the assay sensitivity and receptor expression levels[4].
Protocol: cAMP Accumulation Antagonist Assay
-
Cell Preparation: Seed GCGR-expressing cells in a 96-well or 384-well microplate and culture until 80% confluent.
-
Starvation & PDE Inhibition: Wash cells with PBS and incubate in serum-free assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) for 30 minutes.
-
Causality: IBMX prevents the degradation of cAMP by endogenous PDEs, allowing the assay to capture the total accumulation of the secondary messenger.
-
-
Antagonist Pre-incubation: Dilute the (Des-Thr7)-Glucagon stock in assay buffer supplemented with 0.1% BSA. Add to the cells and pre-incubate for 15-20 minutes at 37°C.
-
Causality: Pre-incubation allows the antagonist to reach equilibrium and occupy the GCGR orthosteric sites before the agonist is introduced. BSA acts as a carrier protein to prevent the highly diluted peptide from adhering to the plastic wells.
-
-
Agonist Challenge: Add native glucagon at its established EC50 concentration (typically 0.1 nM - 1 nM) and incubate for an additional 30 minutes.
-
Detection: Lyse the cells and measure cAMP accumulation using a TR-FRET or AlphaScreen cAMP assay kit. A successful assay will show a dose-dependent rightward shift in the glucagon response curve in the presence of (Des-Thr7)-Glucagon.
References
-
JPT Peptide Technologies. (Asp28)-Glucagon (1-29), Human, CAS: 1037751-81-7. JPT.com. URL:[Link]
-
Post, S R et al. Mechanism of action of des-His1-[Glu9]glucagon amide, a peptide antagonist of the glucagon receptor system. Proceedings of the National Academy of Sciences of the United States of America. URL:[Link]
-
Patterson, J T et al. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP. The Journal of Biological Chemistry. URL:[Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Mechanism of action of des-His1-[Glu9]glucagon amide, a peptide antagonist of the glucagon receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced RP-HPLC Purification Protocols for (Des-Thr7)-Glucagon Trifluoroacetate
Introduction and Mechanistic Rationale
(Des-Thr7)-Glucagon is a highly specialized 28-amino acid synthetic analog of human glucagon, characterized by the targeted deletion of the threonine residue at position 7. In native glucagon, the N-terminal region is critical for Glucagon Receptor (GCGR) interaction and activation. The removal of Thr7 eliminates a key hydrogen-bonding site within a highly aggregation-prone hydrophobic patch. This structural modification fundamentally alters GCGR binding dynamics—enabling its use as a vital tool in structure-activity relationship (SAR) studies and diabetes research—while significantly reducing the peptide's propensity to form toxic amyloid-like fibrils in aqueous solutions[1].
Despite its improved conformational stability, the downstream processing of (Des-Thr7)-Glucagon following Solid-Phase Peptide Synthesis (SPPS) remains a formidable chromatographic challenge. Crude synthetic mixtures are heavily contaminated with closely related impurities, including truncated sequences, sequence isomers, and single-amino-acid deletion peptides (e.g., des-Ser8, des-Asp9)[2][3].
The Causality of Chromatographic Choices
Standard single-step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing 0.1% Trifluoroacetic acid (TFA) frequently fails to resolve these impurities. TFA is a strong ion-pairing agent that masks the charge differences of basic amino acids (like Arginine and Lysine), causing structurally similar deletion peptides to co-elute with the target product[2][4]. Furthermore, glucagon and its analogs are notoriously prone to aggregation at the acidic pH ranges typically used in standard RP-HPLC[5].
To establish a self-validating, high-yield purification system, this protocol employs a Two-Dimensional Orthogonal pH RP-HPLC Strategy [5][6].
-
Dimension 1 (High pH, Mild Ion-Pairing): Operates at pH 8.2 using ammonium acetate. This exploits the unmasked charge states of the peptide and its impurities, allowing for the baseline separation of closely related deletion variants and preventing acidic aggregation during the bulk clearance phase.
-
Dimension 2 (Low pH, Strong Ion-Pairing): Operates at pH 2.0 using 0.1% TFA. This step provides exceptional hydrophobic resolution (polishing) and serves as the counter-ion exchange step, yielding the final, highly stable (Des-Thr7)-Glucagon Trifluoroacetate salt[3][6].
Pathway & Workflow Visualizations
Figure 1: GCGR signaling pathway modulated by (Des-Thr7)-Glucagon binding dynamics.
Figure 2: Two-dimensional orthogonal pH RP-HPLC workflow for peptide purification.
Quantitative Data & Chromatographic Parameters
To ensure proper mass transfer and peak shape for a peptide of this molecular weight (~3.38 kDa), a stationary phase with a pore size of 160–200 Å is strictly required. Standard 100 Å small-molecule columns will result in restricted diffusion and severe peak tailing[7].
Table 1: Physicochemical Properties of (Des-Thr7)-Glucagon[1]
| Parameter | Value / Description |
| Sequence | H-HSQGTFSDYSKYLDSRRAQDFVQWLMNT-OH |
| Length | 28 Amino Acids |
| Molecular Weight (Average) | 3381.69 Da |
| Chemical Formula | C₁₄₉H₂₁₈N₄₂O₄₇S |
| Isoelectric Point (pI) | ~6.8 (Estimated; minimal solubility at neutral pH) |
| Counter-ion | Trifluoroacetate (TFA) |
Table 2: Dimension 1 (High pH) Gradient Program
-
Column: Polymeric C18 or hybrid silica C18, 10 µm, 200 Å (e.g., YMC-Triart Bio C18)[7]
-
Mobile Phase A: 0.1 M Ammonium Acetate in Water, pH 8.2
-
Mobile Phase B: 100% Acetonitrile
-
Flow Rate: Scaled to column diameter (e.g., 150 cm/hr linear velocity)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Objective |
| 0.0 | 85 | 15 | Equilibration & Loading |
| 10.0 | 85 | 15 | Desalting / Wash |
| 70.0 | 55 | 45 | Linear Elution Gradient |
| 75.0 | 10 | 90 | Column Wash |
| 85.0 | 85 | 15 | Re-equilibration |
Table 3: Dimension 2 (Low pH) Gradient Program
-
Column: High-resolution C18, 10 µm, 200 Å
-
Mobile Phase A: 0.1% TFA in Water (pH ~2.0)
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: Scaled to column diameter
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Objective |
| 0.0 | 75 | 25 | Equilibration & Loading |
| 10.0 | 75 | 25 | Wash & Ion Exchange |
| 70.0 | 45 | 55 | Linear Elution Gradient |
| 75.0 | 10 | 90 | Column Wash |
| 85.0 | 75 | 25 | Re-equilibration |
Step-by-Step Experimental Methodologies
Protocol 1: Sample Preparation and Solubilization
Self-Validation Check: Glucagon analogs exhibit minimum solubility near their isoelectric point (pH 6–7). Attempting to dissolve the crude peptide in neutral water will result in a turbid suspension and massive yield loss during column loading.
-
Weigh the crude SPPS-cleaved (Des-Thr7)-Glucagon powder.
-
Suspend the peptide in a minimal volume of 0.1 M Ammonium Acetate buffer.
-
Slowly adjust the pH to 8.2 – 8.5 using dilute NH₄OH (0.1 M) while gently swirling. The solution must transition from turbid to completely transparent.
-
Optional: If hydrophobic aggregation persists, add up to 10% (v/v) Acetonitrile or 10% (v/v) DMSO to disrupt intermolecular interactions prior to loading.
-
Filter the solubilized crude mixture through a 0.45 µm PTFE membrane to remove particulate matter and cleaved resin debris.
Protocol 2: First Dimension RP-HPLC (Impurity Clearance)
-
Equilibrate the preparative C18 column with 15% Mobile Phase B (Table 2) until the UV baseline at 220 nm and 280 nm is completely stable.
-
Load the filtered peptide solution onto the column. Critical: Do not exceed a loading capacity of 10 mg of crude peptide per mL of stationary phase to prevent column overloading and resolution loss[6].
-
Execute the gradient outlined in Table 2.
-
Collect fractions based on UV threshold (e.g., >50 mAU at 220 nm).
-
Analyze fractions via analytical LC-MS. Note: Use 0.1% Formic Acid (FA) instead of TFA in the analytical LC-MS mobile phase. TFA causes severe ion suppression in the mass spectrometer, masking the detection of low-level deletion impurities[7].
-
Pool fractions containing (Des-Thr7)-Glucagon at >85% purity.
Protocol 3: Second Dimension RP-HPLC (Polishing and TFA Salt Formation)
Self-Validation Check: The pooled fractions from Dimension 1 contain Ammonium Acetate. Directly loading this onto a TFA-equilibrated column can cause transient localized pH shifts. Dilute the Dimension 1 pool 1:1 with 0.1% aqueous TFA to pre-acidify the sample and ensure strong retention on the column.
-
Equilibrate the column with 25% Mobile Phase B (Table 3).
-
Load the acidified intermediate pool. The 0.1% TFA in the mobile phase will displace the acetate ions, effectively converting the peptide to the Trifluoroacetate salt[4].
-
Execute the gradient outlined in Table 3. The strong ion-pairing of TFA will provide exceptional peak sharpness, separating any remaining hydrophobic sequence isomers.
-
Collect fractions and analyze via analytical HPLC (UV 214 nm) to ensure >95% purity.
-
Pool the highly pure fractions.
Protocol 4: Lyophilization and Storage
-
Transfer the pooled fractions (containing water, acetonitrile, and 0.1% TFA) into pre-weighed, freeze-dryer-compatible glass flasks.
-
Flash-freeze the solution using a dry ice/acetone bath or liquid nitrogen. Shell-freezing is recommended to maximize surface area.
-
Lyophilize at -50°C and <0.1 mbar for 48–72 hours until the solvent is completely sublimated, leaving a fine white powder[4].
-
Backfill the lyophilizer with dry Argon or Nitrogen gas to prevent moisture reabsorption.
-
Cap the vials tightly and store at -20°C. The resulting (Des-Thr7)-Glucagon Trifluoroacetate salt is highly stable under these conditions[1].
References
-
JPT Peptide Technologies. (Des-Thr7)-Glucagon | CAS 1802078-28-9. JPT.com.[Link]
- Google Patents. US10690635B2 - Purification of glucagon-like peptide 1 analogs. Google.com.
-
Millennial Scientific. Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. Millennialscientific.com.[Link]
-
Element Lab Solutions. Products and Applications for the successful Analysis and Preparative Isolation of Glucagon Like Peptides (GLP's). Elementlabsolutions.com.[Link]
-
European Patent Office. EP 3517543 B1 - MANUFACTURE OF GLUCAGON PEPTIDES. Googleapis.com.[Link]
Sources
- 1. jpt.com [jpt.com]
- 2. millennialscientific.com [millennialscientific.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. bachem.com [bachem.com]
- 5. US10690635B2 - Purification of glucagon-like peptide 1 analogs - Google Patents [patents.google.com]
- 6. dupont.com [dupont.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Application Note: Precision Handling and Weighing of Hygroscopic (Des-Thr7)-Glucagon TFA Salts
This Application Note is designed for researchers and drug development professionals working with (Des-Thr7)-Glucagon , a modified glucagon analog. It addresses the critical challenges of handling hygroscopic TFA salts to ensure experimental reproducibility.
Executive Summary
(Des-Thr7)-Glucagon is a specific analog of human glucagon where the threonine at position 7 is deleted to reduce aggregation propensity while retaining receptor binding affinity.[1] Like many synthetic peptides, it is typically supplied as a Trifluoroacetate (TFA) salt .[2][3]
The TFA counterion renders the peptide highly hygroscopic . Upon exposure to ambient air, the lyophilized powder rapidly absorbs atmospheric moisture, altering its mass and causing "fluffy" or sticky handling characteristics. Relying solely on gravimetric weight (dry weight) without correcting for Net Peptide Content (NPC) will lead to significant errors in molar concentration, potentially skewing dose-response curves and binding assays.
This guide provides a validated workflow to eliminate weighing errors, ensure accurate solubilization, and verify peptide concentration using intrinsic extinction coefficients.
The Material Challenge: TFA Salts and Hygroscopicity
Why is it Hygroscopic?
Synthetic peptides purified by RP-HPLC are commonly lyophilized from buffers containing Trifluoroacetic Acid (TFA).[4] The resulting solid is not a simple crystal but often an amorphous salt.
-
The Mechanism: The charged amino groups (N-terminus, Arg, Lys, His) form ionic bonds with TFA anions (
). This salt lattice is highly polar and avidly binds water molecules from the air to satisfy coordination shells. -
The Consequence: A "1 mg" sample of peptide powder may actually contain only 700 µg of peptide, with the remaining 300 µg being bound water and TFA salts. This discrepancy is the Net Peptide Content (NPC) .
The "Sticky" Phenomenon
Static electricity is a major confounder. Lyophilized peptide powders are prone to static charging, causing the "fluffy" powder to fly apart or cling to spatulas and weighing boats.[5] This physical loss, combined with water weight gain, makes direct weighing of small quantities (<1 mg) notoriously inaccurate.
Protocol Phase 1: Preparation and Weighing
Objective: Minimize moisture uptake and static interference during the weighing process.
Equipment Required[2][5][6][7][8]
-
Analytical Microbalance (readability 0.01 mg or better).
-
Anti-static gun (e.g., Zerostat) or Ionizer.
-
Desiccator with fresh silica gel or Drierite.
-
Low-retention microcentrifuge tubes (1.5 mL).
Step-by-Step Procedure
-
Thermal Equilibration (CRITICAL):
-
Remove the peptide vial from the freezer (-20°C or -80°C).[6]
-
Do NOT open the vial immediately.
-
Place the sealed vial in a desiccator at room temperature for at least 1 hour .
-
Reasoning: Opening a cold vial in ambient air causes immediate condensation of moisture onto the peptide powder, turning it into a sticky gum and permanently altering its weight.
-
-
Static Neutralization:
-
Once equilibrated, use an anti-static gun to discharge static electricity from the vial and the receiving tube.
-
Action: Point the gun at the vial, squeeze the trigger slowly, and release slowly.
-
-
Weighing Strategy:
-
Option A: Whole Vial Dissolution (Recommended for <2 mg): Do not attempt to weigh out a portion. Dissolve the entire contents of the vendor vial to create a "Master Stock." This eliminates physical loss errors.
-
Option B: Weighing by Difference (For larger masses):
-
Tare the balance with the sealed peptide vial.[5]
-
Remove the vial, open it, and transfer an approximate amount to the receiving tube.
-
Reseal the vial immediately.
-
Place the source vial back on the balance.
-
The negative weight displayed is the exact mass transferred.
-
Benefit: This avoids errors caused by powder sticking to the weighing boat.
-
-
Protocol Phase 2: Solubilization
(Des-Thr7)-Glucagon is less aggregation-prone than native glucagon, but it is still hydrophobic. Proper pH control is essential.
Solubilization Workflow
-
Initial Solvent (Acidic):
-
Glucagon analogs are most soluble at acidic pH (<3.0) or basic pH (>9.0). Neutral pH (4-8) is the isoelectric precipitation zone.
-
Action: Add 10 mM HCl or 10% Acetic Acid to the peptide powder.
-
Target Concentration: Aim for a high concentration stock (e.g., 1–2 mg/mL).
-
Note: Avoid using 100% water initially, as the local pH might not be sufficient to fully dissolve aggregates.
-
-
Vortex and Inspect:
-
Vortex gently for 30 seconds.
-
Inspect for "gel" formation. If the solution is cloudy, add small increments of dilute acetic acid or, in extreme cases, a minimal volume of DMSO (only if compatible with downstream assays).
-
-
Dilution to Working Buffer:
-
Once fully dissolved in the acidic stock, dilute into your assay buffer (e.g., PBS or HEPES).
-
Caution: Ensure the buffering capacity of the assay buffer is strong enough to neutralize the small amount of acid from the stock solution.
-
Protocol Phase 3: Concentration Verification (The "Truth" Step)
Never trust the gravimetric weight for calculating Molarity. You must verify the concentration of your Master Stock using UV Spectroscopy.
UV Quantification Method (A280)
(Des-Thr7)-Glucagon contains chromophores (Tryptophan and Tyrosine) that allow for accurate quantification.
1. Calculate Extinction Coefficient (
-
Sequence: His-Ser-Gln-Gly-Thr-Phe-[Del] -Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr[7]
-
Chromophores:
-
1 Tryptophan (Trp/W)
-
2 Tyrosines (Tyr/Y)
-
0 Cystines (disulfide bonds)
-
-
Formula:
-
Calculation:
2. Measurement Protocol:
-
Blank the spectrophotometer (e.g., NanoDrop or VPE) with the exact solvent used for solubilization (e.g., 10 mM HCl).
-
Measure Absorbance at 280 nm (
). Ensure is between 0.1 and 1.0 (dilute if necessary). -
Calculate Concentration (
):-
Where
is the pathlength (usually 1 cm, or normalized to 1 cm).
-
3. Correction for Net Peptide Content (NPC): If you weighed 1.0 mg of powder (MW ~3382) and dissolved it in 1 mL, the theoretical concentration is 295 µM.
-
If your UV measurement shows 236 µM:
-
Use the 236 µM value for all downstream calculations.
Visual Workflows
Figure 1: The "Weighing by Difference" Workflow
A self-validating loop to minimize hygroscopic error.
Caption: Figure 1. Weighing by Difference method. This approach negates errors from powder sticking to spatulas or weighing boats.
Figure 2: Solubilization & QC Logic
Decision tree for dissolving and verifying the concentration.
Caption: Figure 2. Solubilization and Quality Control (QC) workflow ensuring the final concentration is empirically determined, not assumed.
Summary of Key Parameters
| Parameter | Value / Recommendation |
| Peptide | (Des-Thr7)-Glucagon |
| MW | ~3381.7 Da |
| Extinction Coeff ( | 8250 M⁻¹cm⁻¹ |
| Solvent (Stock) | 10 mM HCl or 10% Acetic Acid |
| Storage (Powder) | -20°C (Desiccated) |
| Storage (Solution) | -80°C (Avoid freeze-thaw cycles) |
| Handling Rule | Equilibrate to RT before opening.[2][6] |
References
-
JPT Peptide Technologies. (Des-Thr7)-Glucagon Structural and Functional Features. Retrieved from [Link]
-
AmbioPharm. What is Net Peptide Content? Retrieved from [Link]
-
Pace, C. N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science.[8] (Method for
calculation).
Sources
- 1. jpt.com [jpt.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Glucagon - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Improving solubility of (Des-Thr7)-Glucagon Trifluoroacetate in neutral pH buffers
The following technical guide serves as a specialized support resource for researchers working with (Des-Thr7)-Glucagon Trifluoroacetate . It is designed to address the specific physicochemical challenges associated with reconstituting this peptide in neutral pH environments.
Topic: Overcoming Solubility Limits in Neutral pH Buffers Audience: Protein Chemists, Cell Biologists, Drug Developers Version: 2.0 (Current)
Core Technical Briefing: The "Isoelectric Trap"
Before attempting reconstitution, it is critical to understand why this specific peptide precipitates in PBS or HEPES.
(Des-Thr7)-Glucagon is a modified analog of human glucagon where Threonine at position 7 is deleted.[1] While this modification removes a hydrogen-bonding site implicated in fibrillation—potentially improving conformational stability—it does not significantly alter the peptide's isoelectric point (pI).
-
The Problem: Native glucagon has a pI of approximately 7.1 . (Des-Thr7)-Glucagon retains a similar pI.
-
The Mechanism: At pH 7.4 (neutral physiological buffers), the peptide carries a net charge near zero. Without electrostatic repulsion between molecules, hydrophobic interactions dominate, leading to rapid aggregation and precipitation.
-
The TFA Factor: The peptide is supplied as a Trifluoroacetate (TFA) salt . When dissolved in pure water, the counterions create an acidic environment (pH ~3.0), where the peptide is highly soluble. Adding a neutral buffer (like PBS) neutralizes this acidity, driving the pH directly into the precipitation zone (pH 6–8).
Troubleshooting Protocols
WARNING: Never add PBS, DMEM, or other neutral buffers directly to the lyophilized powder. This will cause immediate, often irreversible precipitation.
Method A: The "Acid-Shock" Reconstitution (Recommended for Analytical Use)
Best for: HPLC standards, physicochemical characterization, and short-term stock storage.
Rationale: Glucagon analogs are most stable and soluble at pH < 3.0. This method creates a concentrated stock that resists aggregation.
-
Calculate: Determine the volume needed for a stock concentration of 1–2 mg/mL .
-
Solvent Preparation: Prepare 10 mM Acetic Acid (AcOH) or 0.01 M HCl in sterile water.
-
Dissolution: Add the acidic solvent to the lyophilized vial.
-
Tip: Gently swirl; do not vortex vigorously, as shear stress induces fibrillation.
-
-
Verification: Ensure the solution is crystal clear.
-
Usage: Dilute this stock into your assay buffer immediately before use. Keep the final concentration in the neutral buffer below 0.5 mg/mL to delay precipitation.
Method B: The "DMSO-Push" (Recommended for Cell Assays)
Best for: In vitro cell culture, receptor binding assays (where acidic shock might harm cells).
Rationale: DMSO disrupts secondary structure formation (fibrillation) and provides a high-solubility environment that survives dilution better than aqueous acid.
-
Stock Preparation: Dissolve the peptide powder in 100% anhydrous DMSO to a concentration of 5–10 mg/mL .
-
Note: The peptide should dissolve instantly.
-
-
Aliquot & Store: Store DMSO stocks at -20°C (desiccated). Avoid repeated freeze-thaws.
-
Assay Dilution:
-
Prepare your cell culture media (pH 7.4).
-
Add the DMSO stock dropwise to the media while stirring.
-
Target: Final DMSO concentration should be < 0.1% (v/v) to avoid cytotoxicity.
-
Solubility Limit: Do not exceed 1 µM (approx. 3.4 µg/mL) in the final neutral media. At this low concentration, the kinetic barrier to precipitation is sufficient for the duration of most assays.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for handling (Des-Thr7)-Glucagon based on your experimental needs.
Figure 1: Decision matrix for solubilization strategies. Blue path denotes chemical stability; Green path denotes biological compatibility; Red node highlights the critical failure point at neutral pH.
Comparative Solubility Data
The table below summarizes the solubility limits of Glucagon analogs under various buffer conditions.
| Solvent System | pH Range | Solubility Limit | Stability (4°C) | Recommended Use |
| 0.01 M HCl | 2.0 – 3.0 | > 5 mg/mL | High (Weeks) | Stock solution, HPLC |
| 10 mM Acetic Acid | 2.5 – 3.5 | > 2 mg/mL | Moderate (Days) | General stock |
| PBS / HEPES | 7.2 – 7.6 | < 0.05 mg/mL * | Very Low (Minutes) | DO NOT USE for Stock |
| 100% DMSO | N/A | > 10 mg/mL | High (Months) | Cell/Receptor Assays |
| 50 mM Glycine | 9.0 – 10.0 | ~ 1 mg/mL | Low (Hydrolysis risk) | Specialized Alkaline Apps |
*Note: At neutral pH, solubility is kinetically driven. The peptide may appear soluble initially but will fibrillate/precipitate over time.
Frequently Asked Questions (FAQ)
Q: Why does the manufacturer supply it as a TFA salt if TFA is toxic to cells? A: TFA is a byproduct of the HPLC purification process used to isolate the peptide. It acts as a counterion.[1] While high concentrations of TFA are cytotoxic, the amount introduced when diluting a 10 mg/mL stock (in DMSO or Acid) to a nanomolar working concentration is usually negligible for most cell lines. If your cells are ultra-sensitive, consider a "TFA exchange" using dilute HCl and lyophilization, though this is risky for peptide stability.
Q: I added PBS and it turned cloudy. Can I save it? A: Likely not. The cloudiness indicates the formation of large aggregates or fibrils. You can attempt to add drops of 1M Acetic Acid or 1M NaOH to shift the pH away from 7, but once glucagon analogs fibrillate, the process is thermodynamically difficult to reverse without denaturing the peptide completely.
Q: Does the (Des-Thr7) modification make it immune to fibrillation? A: No. While the deletion of Thr7 removes a specific hydrogen-bonding site that promotes aggregation, the peptide backbone still drives amyloid-like fibril formation at neutral pH. It is more stable than native glucagon, but not infinitely stable.
Q: Can I use sonication to dissolve the precipitate? A: Absolutely not. Sonication introduces heat and shear stress, which are the two primary catalysts for glucagon fibrillation. Sonicating a cloudy glucagon solution will likely turn it into a gel (irreversible amyloid gelation).
References
-
JPT Peptide Technologies. (Des-Thr7)-Glucagon Product Specifications and Stability.
-
MedChemExpress. (Des-Thr7)-Glucagon: Biological Activity and Physicochemical Properties.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Glucagon (Isoelectric Point and Solubility Data).
-
Caputo, N., et al. (2012). Biochemical stabilization of glucagon at alkaline pH.[2] Diabetes Technology & Therapeutics.
-
Millennial Scientific. The Impact of Composition, Aggregation, and Solubility on Glucagon-like Peptide Purification.
Sources
Technical Support Center: (Des-Thr7)-Glucagon Freeze-Thaw Troubleshooting & Aggregation Prevention
Welcome to the Technical Support Center for handling (Des-Thr7)-Glucagon (CAS 1802078-28-9). Native glucagon is notoriously prone to physical degradation, rapidly forming amyloid-like fibrils in aqueous solutions[1]. While (Des-Thr7)-Glucagon is engineered to remove a critical hydrogen-bonding site in the N-terminal region—thereby improving conformational stability and reducing fibrillation[2]—it remains a highly hydrophobic peptide susceptible to interfacial stress and cryoconcentration during freeze-thaw (F/T) cycles.
This guide provides field-proven, mechanistically grounded strategies to preserve the monomeric integrity of your peptide during cryogenic storage and handling.
I. Frequently Asked Questions: Mechanisms & Causality
Q1: Why does (Des-Thr7)-Glucagon still aggregate during freezing if the aggregation-prone Thr7 is deleted? A: The Thr7 deletion significantly reduces spontaneous nucleation at room temperature[2], but freezing introduces entirely different thermodynamic stresses. As water crystallizes into ice, the peptide and buffer salts are excluded into a progressively shrinking liquid phase (a process known as cryoconcentration). This forces the peptide into close proximity at artificially high concentrations. Simultaneously, the massive surface area of the ice-liquid interface acts as a hydrophobic surface, triggering peptide unfolding and subsequent aggregation[3].
Q2: Should I freeze and thaw the peptide slowly to be "gentle" on the molecular structure? A: No. Slow freezing and slow thawing are highly detrimental to peptide stability. Slow freezing allows time for buffer salts to crystallize separately (e.g., sodium phosphate), causing massive pH shifts that can denature the peptide[4]. Slow thawing maximizes the time the peptide spends in the highly concentrated "rubbery state" (above its glass transition temperature, Tg', but below full melting), where restored molecular mobility perfectly aligns with high concentration to accelerate aggregation kinetics[5]. Always flash-freeze and fast-thaw.
Q3: What is the optimal excipient strategy for this specific analog? A: A dual-action approach is required. First, a non-ionic surfactant like Polysorbate 20 (PS20) is critical to outcompete the peptide for the ice-liquid interface, preventing unfolding[6]. Second, an amorphous cryoprotectant is needed to form a glassy matrix (vitrification), restricting peptide mobility. Interestingly, recent differential scanning calorimetry (DSC) studies on glucagon indicate that lactose can delay the onset of aggregation and slow aggregation kinetics more effectively than trehalose during repeated F/T cycles[3].
II. Freeze-Thaw Stress Mechanism & Mitigation
Mechanisms of freeze-thaw induced aggregation and targeted mitigation strategies.
III. Troubleshooting Guide
Issue 1: Gelation or visible particulates observed immediately after thawing.
-
Root Cause: Massive amyloid fibrillation due to interfacial stress and prolonged exposure to the freeze-concentrate phase.
-
Solution: Implement flash-freezing in liquid nitrogen or a dry-ice/ethanol bath. Transition to a fast-thaw method using a 25°C or 37°C water bath[5]. Ensure the formulation contains at least 0.01% Polysorbate 20 to shield the peptide from ice interfaces[7].
Issue 2: Significant drop in monomer recovery (via SE-HPLC) without visible particulates.
-
Root Cause: Formation of soluble sub-visible oligomers. This is often caused by an insufficient excipient-to-peptide ratio, failing to form a stable glassy matrix (Tg').
-
Solution: Increase the disaccharide-to-peptide ratio. A high excipient-to-peptide ratio (e.g., 3:1 Lactose:Glucagon) significantly reduces the aggregation tendency by raising the Tg' and trapping the peptide in a vitrified state[3].
Issue 3: Peptide precipitates during freezing, and the pH of the thawed solution has changed.
-
Root Cause: Buffer salt crystallization. When dibasic sodium phosphate crystallizes before the monobasic salt during freezing, the pH of the unfrozen fraction can drop dramatically, causing the peptide to pass through its isoelectric point or denature[4].
-
Solution: Switch to a buffer that does not undergo drastic pH shifts during freezing, such as a 5 mM sodium citrate buffer (pH 3.0)[7].
IV. Quantitative Excipient Performance Data
To optimize your formulation, reference the following causality table summarizing the impact of various excipients on glucagon physical stability during thermal stress:
| Excipient | Mechanism of Action | Impact on Physical Stability / Tg' | Formulation Recommendation |
| Polysorbate 20 (PS20) | Surfactant; outcompetes peptide for ice/liquid interfaces. | Effectively maintains physical stability and inhibits fibrillation even without other protectants[6]. | Highly Recommended (0.01% v/v) |
| Lactose | Vitrification; forms amorphous glassy matrix. | Delays aggregation onset and slows kinetics better than trehalose. High ratios reduce aggregation[3]. | Highly Recommended (3:1 Excipient:Peptide) |
| Trehalose | Vitrification; water replacement. | Standard lyoprotectant, but did not provide substantial protection against fibrillation for glucagon on its own[6]. | Secondary Option |
| Arginine HCl | Suppresses aggregation via electrostatic shielding. | Lowers Tg' significantly (to 46.9 °C), which thermodynamically compromises long-term chemical stability[6]. | Not Recommended for F/T workflows |
V. Experimental Protocols
Protocol 1: Optimized Flash-Freeze and Fast-Thaw Aliquoting
This protocol is a self-validating system: by controlling the freezing rate and utilizing non-absorbing materials, you eliminate variables that confound SE-HPLC recovery data.
-
Formulation: Dissolve (Des-Thr7)-Glucagon in 5 mM sodium citrate buffer (pH 3.0)[7]. Add Lactose to achieve a 3:1 (w/w) excipient-to-peptide ratio[3], and Polysorbate 20 to a final concentration of 0.01%[7].
-
Filtration: Pass the solution through a 0.2 µm PES (Polyethersulfone) membrane to remove pre-existing nucleation seeds[7].
-
Aliquoting: Dispense into glass vials or non-absorbing polypropylene vials to prevent hydrophobic adsorption losses[8].
-
Flash Freezing: Submerge the vials in liquid nitrogen or a dry ice-ethanol bath until completely frozen[4]. Transfer immediately to -80°C storage.
-
Fast Thawing (Validation Step): Thaw the aliquot rapidly in a circulating water bath set to 25°C or 37°C[5]. Immediately analyze an aliquot via Size-Exclusion HPLC (SE-HPLC) to confirm >95% monomer recovery.
Protocol 2: DSC-based Assessment of Tg' for Excipient Optimization
This protocol uses Differential Scanning Calorimetry (DSC) to rapidly assess the stabilization properties of your specific excipient blend without waiting for long-term stability data.
-
Sample Preparation: Load a few microliters of your formulated (Des-Thr7)-Glucagon solution into a DSC pan[3].
-
Thermal Cycling: Subject the sample to repeated freeze-thaw cycles within the DSC instrument.
-
Tg' Monitoring: Monitor the glass-transition temperature of the excipient-rich phase (Tg') around the freezing point.
-
Data Interpretation: A stable formulation will show overlapping thermograms. A shift in Tg' indicates that the peptide has begun to aggregate, as aggregated peptides possess a different mean molar mass than monomeric peptides, fundamentally altering the thermal behavior of the amorphous phase[3].
VI. References
-
Effects of Excipients on the Chemical and Physical Stability of Glucagon during Freeze-Drying and Storage in Dried Formulations USPTO / NIH URL:[Link]
-
The Detrimental Effects of Crystalline Excipients: How They Jeopardize the Long-Term Stability of Freeze-Dried Polypeptide Formulations MDPI Pharmaceutics URL:[Link]
-
(Des-Thr7)-Glucagon | CAS 1802078-28-9 JPT Peptide Technologies URL: [Link]
-
Handling and Storage of Peptides - FAQ AAPPTec URL:[Link]
-
Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics PMC / NIH URL:[Link]
-
Does freeze thaw effect will have an impact on the peptide's stability? ResearchGate URL:[Link]
Sources
- 1. jpt.com [jpt.com]
- 2. jpt.com [jpt.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Detrimental Effects of Crystalline Excipients: How They Jeopardize the Long-Term Stability of Freeze-Dried Polypeptide Formulations [mdpi.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. peptide.com [peptide.com]
Technical Support Center: Counterion Exchange for (Des-Thr7)-Glucagon
Topic: Removal and Exchange of Trifluoroacetate (TFA) Counterions Product Focus: (Des-Thr7)-Glucagon (Glucagon Analog) Document ID: TS-GLU-007-TFA Last Updated: March 2, 2026
Executive Summary & Diagnostic Matrix
The Problem: Synthetic peptides like (Des-Thr7)-Glucagon are typically cleaved from solid-phase resin using Trifluoroacetic Acid (TFA).[1] Consequently, the final product is a TFA salt. While stable, TFA is cytotoxic (inhibiting osteoblast/chondrocyte proliferation), alters secondary structure (inducing artificial helicity), and suppresses ionization in Mass Spectrometry (LC-MS).
The Molecule: (Des-Thr7)-Glucagon is a deletion analog of human glucagon.[2]
-
Critical Insight: Unlike native glucagon, which fibrillates rapidly in acidic buffers, the deletion of Threonine-7 removes a key hydrogen-bonding site, actually improving conformational stability and reducing amyloid fibril formation [1]. However, solubility remains pH-dependent (low at neutral pH, high at pH < 3 or > 9).
Decision Matrix: Which Salt Form Do You Need? Before starting, identify your downstream application to select the correct exchange method.
Figure 1: Decision tree for selecting the appropriate counterion based on experimental requirements.
Technical Protocols
Protocol A: HCl Exchange (Lyophilization Method)
Best For: Long-term storage and physicochemical stability. Mechanism: Repeated lyophilization in the presence of excess strong acid (HCl) drives the equilibrium, displacing the volatile weaker acid (TFA).
Reagents:
-
0.1 M HCl (Hydrochloric Acid)[1]
-
Milli-Q Water
-
Liquid Nitrogen (for flash freezing)
Step-by-Step Workflow:
-
Dissolution: Dissolve (Des-Thr7)-Glucagon in 0.1 M HCl at a concentration of 1–2 mg/mL.
-
Scientist Note: Although (Des-Thr7)-Glucagon is more stable than native glucagon, avoid high concentrations (>5 mg/mL) in acid to prevent any risk of gelation.
-
-
Equilibration: Allow the solution to stand at room temperature for 1–2 minutes .
-
Why? This allows the chloride ions to displace the trifluoroacetate ions associated with basic residues (His1, Lys12, Arg17, Arg18).
-
-
Flash Freeze: Submerge the vessel in liquid nitrogen immediately.
-
Critical: Slow freezing can cause "cryo-concentration," creating local pockets of high acidity and peptide concentration that promote aggregation.
-
-
Lyophilize: Freeze-dry overnight until a dry powder remains.
-
Repetition: Redissolve the powder in 0.1 M HCl and repeat steps 2–4 two more times (Total of 3 cycles).
-
Final Wash: For the final cycle, dissolve in Milli-Q water (no HCl) and lyophilize. This removes excess free HCl.
Figure 2: The iterative HCl exchange cycle. Repetition is required to shift the equilibrium fully toward the chloride salt.
Protocol B: Acetate Exchange (Resin Method)
Best For: Biological assays, cell culture, and in vivo work (Acetate is biocompatible). Mechanism: Anion exchange chromatography using a quaternary ammonium resin.
Reagents:
-
Strong Anion Exchange Resin (e.g., Dowex 1X2 or 1X8, acetate form).
-
1 M Acetic Acid (buffer).
-
Milli-Q Water.
Step-by-Step Workflow:
-
Column Preparation: Pack a small column with the resin.[3] The exchange capacity should be 100-fold molar excess over the peptide's total cationic charge.
-
Activation: Wash the resin with 1 M Acetic Acid (approx. 5 column volumes) to ensure it is fully in the acetate form.
-
Equilibration: Wash with Milli-Q water until the eluate pH is neutral (pH ~6–7).
-
Loading: Dissolve (Des-Thr7)-Glucagon in water (or minimal acetic acid if solubility is poor) and load onto the column.
-
Elution: Elute with Milli-Q water. The peptide (positively charged) will pass through, but its counterions will exchange with the acetate on the resin.
-
Note: Unlike purification, we are not trying to bind the peptide to the resin. We want the peptide to flow through while the anions swap.
-
-
Lyophilization: Collect the peptide-containing fractions and freeze-dry.
Data Summary: Salt Form Comparison
| Feature | TFA Salt | HCl Salt | Acetate Salt |
| Toxicity (Cell Culture) | High (Toxic >10⁻⁹ M) [2] | Low (Biocompatible) | Lowest (Metabolically active) |
| Solubility (pH 7) | Low | Low | Moderate |
| Hygroscopicity | Low | Moderate | High (Absorbs moisture) |
| Mass Spec Signal | Suppressed (Ion pairing) | Good | Good |
| Storage Stability | High | High | Moderate (Prone to hydrolysis) |
Troubleshooting & FAQs
Q1: My (Des-Thr7)-Glucagon gelled during the HCl exchange. Can I save it? A: Gelation indicates fibrillation. Because (Des-Thr7)-Glucagon is more stable than native glucagon, this is rare unless concentrations were too high.
-
Fix: Attempt to dissolve the gel in a small amount of 0.1 M NaOH (briefly raising pH > 10 breaks fibrils) or 6 M Guanidine HCl . If using Guanidine, you must perform RP-HPLC to remove the chaotropic salt.
-
Prevention: Keep concentration < 2 mg/mL and ensure freezing is instantaneous (Liquid Nitrogen).
Q2: I need to run a cAMP assay in hepatocytes. Which salt should I use? A: Use the Acetate salt . TFA salts can inhibit cellular proliferation and alter metabolic readouts [2]. If you only have TFA salt, ensure the final dilution in the assay is >1:1000 to minimize TFA concentration below toxic thresholds.
Q3: Why not just use lyophilization without acid to remove TFA? A: Lyophilization only removes free TFA (unbound acid). It does not remove the TFA anions that are ionically bound to the arginine, lysine, and histidine residues. You must introduce a stronger acid (HCl) or a mass-action driver (Acetate resin) to displace the counterion.
Q4: How do I verify the exchange was successful? A: Standard HPLC-UV cannot distinguish salt forms. You must use Ion Chromatography (IC) or ¹⁹F-NMR .
-
Quick Check: ¹⁹F-NMR is definitive. A sharp peak at -76 ppm indicates residual TFA.
References
-
JPT Peptide Technologies. "(Des-Thr7)-Glucagon Product Specifications & Stability Data." JPT Catalog. [Link]
-
Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism 277.5 (1999): E779-E783. [Link]
-
LifeTein Support. "TFA Removal Service and Protocols: HCl and Acetate Exchange." LifeTein Technical Guides. [Link]
-
Sikora, K., et al. "A New Methodology for Synthetic Peptides Purification and Counterion Exchange." International Journal of Peptide Research and Therapeutics 24 (2018): 265–279.[3] [Link]
Sources
Peptide Analysis Support Center: Troubleshooting (Des-Thr7)-Glucagon
Welcome to the Peptide Analysis Support Hub
You are likely here because your area counts for (Des-Thr7)-Glucagon are inconsistent, dropping over time, or significantly lower than theoretical values.
As a truncated analog of Glucagon (lacking Threonine at position 7), this molecule inherits the notorious physicochemical challenges of the parent glucagon peptide: aggressive non-specific binding (NSB) , pH-dependent solubility crashes , and fibrillation . Because the removal of the polar Threonine residue can slightly alter the hydrophobicity and secondary structure, standard glucagon methods often require fine-tuning.
This guide is structured to isolate the root cause of your loss—whether it is happening in the vial (Pre-Column) or on the system (On-Column) .
Part 1: The Diagnostic Triage
Before changing your gradient, you must determine where the peptide is being lost. Use this logic flow to identify the failure point.
Figure 1: Diagnostic logic tree to isolate the source of peptide loss.
Part 2: Pre-Column Issues (Sample Preparation)
The Problem: Glucagon and its analogs are "sticky." They rapidly adsorb to borosilicate glass via silanol interactions and to standard polypropylene via hydrophobic interaction. Furthermore, Glucagon has a U-shaped solubility curve; it is insoluble near its isoelectric point (pI ~7-8).
Q1: My peak area decreases with every injection from the same vial. Why?
A: Non-Specific Binding (NSB) or Fibrillation. If the concentration drops over time in the autosampler, the peptide is either coating the vial walls or aggregating into fibrils (which are filtered out or stick to the needle).
-
The Mechanism: (Des-Thr7)-Glucagon, like Glucagon, will form amyloid-like fibrils at neutral pH or high concentrations. Once nucleation starts, the solution concentration drops rapidly.
-
The Fix:
-
Vial Material: Switch to High-Recovery / Low-Bind Polypropylene vials immediately. Avoid standard glass, even silanized glass, as the hydrophobic nature of silanization can sometimes drive hydrophobic adsorption of the peptide backbone.
-
Temperature: Keep the autosampler at 4°C . Higher temperatures accelerate fibrillation.
-
Matrix: Ensure your sample diluent contains at least 20% organic solvent (Acetonitrile) or is acidified (pH < 3).
-
Q2: What is the optimal pH for (Des-Thr7)-Glucagon samples?
A: pH < 3.0 or pH > 9.5. Avoid the "Danger Zone" of pH 4.0 – 8.0. Glucagon's isoelectric point is roughly 7.5–8.0. Near this pH, the net charge is zero, causing precipitation.
-
Protocol: Reconstitute standards in 0.01 N HCl or 0.1% TFA in water. If your sample comes from a neutral biological buffer, you must acidify it immediately upon collection or extraction.
Table 1: Sample Diluent Compatibility Guide
| Diluent Composition | Suitability | Reason |
| Water (Neutral pH) | ❌ CRITICAL FAIL | High risk of fibrillation and precipitation. |
| PBS (pH 7.4) | ❌ CRITICAL FAIL | Near isoelectric point; rapid aggregation. |
| 0.01 N HCl | ✅ Excellent | Maintains solubility (pH ~2); mimics USP standard prep. |
| 0.1% TFA in Water | ✅ Good | Acidic pH prevents aggregation; TFA pairs with basic residues. |
| 20% ACN / 0.1% FA | ✅ Best for LC-MS | Organic content reduces hydrophobic adsorption; acid maintains solubility. |
Part 3: On-Column Issues (Chromatography)
The Problem: If the sample is stable in the vial but you still see low area, the peptide is likely irreversibly binding to the column stationary phase or eluting in the void due to exclusion.
Q3: Which stationary phase should I use? C18 or C4?
A: C18 is generally preferred, but "Wide Pore" is critical. While C4 is often recommended for large proteins, (Des-Thr7)-Glucagon (~3.4 kDa) is small enough for C18. However, standard small-molecule C18 columns (80-100 Å pore size) can trap the peptide, leading to peak broadening and carryover.
-
Recommendation: Use a C18 column with 130 Å – 300 Å pore size .
-
Surface Chemistry: Look for "Charged Surface Hybrid" (CSH) or "End-capped" columns. These reduce the silanol activity that binds the basic residues (Histidine, Arginine, Lysine) in the glucagon sequence.
Q4: I am using Formic Acid (FA) for LC-MS, but my recovery is lower than with TFA. Why?
A: Ion-Pairing Strength. Trifluoroacetic Acid (TFA) is a strong ion-pairing agent. It masks the positively charged basic residues of the peptide, preventing them from interacting with the negatively charged silanols on the silica column. Formic Acid (FA) is a weak ion-pairing agent.[1] Without TFA, the peptide sticks to the silica backbone of the column (secondary interactions), resulting in tailing peaks (which integration software often cuts off, appearing as "low recovery") or total loss.
-
The Fix:
-
Option A (UV Detection): Stick to 0.1% TFA.
-
Option B (MS Detection): Use 0.1% FA but switch to a column specifically designed for peptides in FA mobile phases (e.g., columns with a positive surface charge to repel the peptide). Alternatively, use "Difluoroacetic Acid" (DFA) as a middle-ground compromise.
-
Part 4: Validated Recovery Protocol
If you suspect adsorption, run this "Double-Transfer" Experiment to prove it. This is a self-validating test.
Step-by-Step Protocol:
-
Preparation: Prepare a 1 µg/mL standard of (Des-Thr7)-Glucagon in your current diluent.
-
Vial 1: Dispense 1 mL into Vial A (your current vial type). Cap it.
-
Wait: Let Vial A stand for 1 hour at room temperature.
-
Transfer: Transfer 500 µL from Vial A into Vial B (a fresh vial of the same type).
-
Inject: Immediately inject Vial A and Vial B.
-
Analysis:
-
If Area (Vial B) < Area (Vial A) : Adsorption occurred during the transfer step (immediate loss).
-
If Area (Vial A) is significantly lower than theoretical : Adsorption occurred during the 1-hour wait.
-
Calculation: % Adsorption Loss =
-
Part 5: Specific Note on (Des-Thr7) Separation
If your "low recovery" is actually a "missing peak" in a mixture containing native Glucagon, the issue might be Co-Elution . (Des-Thr7)-Glucagon is very structurally similar to native Glucagon.
-
Retention Shift: The loss of Threonine (a polar amino acid) makes (Des-Thr7)-Glucagon slightly more hydrophobic than the parent molecule (relative to the backbone change). It typically elutes after the main Glucagon peak, but often very closely.
-
Optimization: Use a shallow gradient (e.g., 0.5% B per minute) around the elution window (25% - 35% B) to resolve the impurity from the main peak.
References
-
USP Monographs. Glucagon for Injection: Impurities and Assay.[2] United States Pharmacopeia. (Detailed methods for Glucagon and related impurities including Des-Thr variants).
-
Waters Corporation. Achieving Maximum Protein and Peptide Recovery, Sensitivity, and Reproducibility using QuanRecovery Vials and Plates. (White paper on NSB mitigation for hydrophobic peptides like Glucagon).[3]
-
Shimadzu. Adsorption Phenomenon and Development of Low Adsorption Vials for LC and LC/MS. (Data on peptide adsorption to glass vs. PP).
-
European Bioanalysis Forum (EBF). Quantitative LC-MS/MS Analysis of Glucagon. (Discusses stability, protease inhibitors, and using Des-Thr7-Glucagon as an Internal Standard).
-
Separation Science. Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes. (Covers retention drift and column aging for Glucagon-like peptides).[4]
Sources
Technical Support Center: Minimizing Degradation of (Des-Thr7)-Glucagon
The Stability Paradox: Understanding Your Molecule
Welcome to the technical support hub for (Des-Thr7)-Glucagon (CAS: 1802078-28-9). To successfully handle this peptide, you must first understand how it differs from native glucagon.
The "Des-Thr7" Advantage: Native glucagon is notorious for rapid fibrillation—forming amyloid-like gels within hours at neutral pH. (Des-Thr7)-Glucagon is a specific analog where the Threonine at position 7 is deleted.[1] This modification removes a critical hydrogen-bonding site in the N-terminal helix, a region that drives the aggregation of native glucagon.[1] Consequently, (Des-Thr7)-Glucagon exhibits significantly improved resistance to physical aggregation compared to the native hormone [1].
The Hidden Danger: While physical stability is improved, chemical instability remains a critical threat . The peptide backbone still contains residues prone to hydrolysis (Asp) and deamidation (Asn/Gln). Users often become complacent due to the lack of visible precipitation, only to find their peptide has lost bioactivity due to invisible chemical degradation.
Troubleshooting Guide: Physical vs. Chemical Degradation
Use this decision matrix to identify the specific instability issue you are facing.
Module A: Physical Instability (Aggregation/Precipitation)
Even with the Des-Thr7 modification, high concentrations or mechanical stress can force aggregation.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Cloudiness / Opalescence | Isoelectric Precipitation | The pH is near the pI (approx. pH 7.0), causing net charge to be zero and solubility to plummet. | Adjust pH: Move pH to <3.0 (acidic) or >9.0 (basic). Acidic is preferred for short-term handling. |
| Gel Formation | Amyloid Fibrillation | Hydrophobic stacking of beta-sheets. While reduced in Des-Thr7, it occurs if agitated (vortexed) or heated. | Do NOT Vortex. Use gentle inversion. Keep temperature <4°C. |
| Particulates after Thawing | Freeze-Thaw Stress | Ice crystal formation drives local concentration spikes, forcing aggregation. | Aliquot Single Uses. Flash freeze in liquid nitrogen. Never refreeze. |
Module B: Chemical Instability (Degradation)
These changes are invisible to the naked eye and require HPLC/MS verification.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Loss of Potency (No Precipitate) | Deamidation | Asn/Gln residues convert to Asp/Glu. Occurs rapidly at Neutral/Alkaline pH . | Store Acidic. Maintain pH <4.0 during reconstitution and storage. |
| New HPLC Peaks (Early Eluting) | Hydrolysis | Peptide bond cleavage, specifically at Asp residues (Asp9, Asp15). Occurs at Acidic pH . | Lyophilize. Do not store in solution long-term. Reconstitute immediately before use. |
| Mass Shift (+16 Da) | Oxidation | Methionine (Met27) oxidation by dissolved oxygen. | Degas Buffers. Use EDTA or Methionine as a scavenger. |
Visualization: The Stability Landscape
The following diagram illustrates the opposing forces of degradation and the "Goldilocks Zone" for handling (Des-Thr7)-Glucagon.
Figure 1: The Stability Logic Flow. Note that while Des-Thr7 reduces aggregation risk, the choice of pH involves a trade-off between suppressing fibrillation (Acidic) and preventing hydrolysis (Neutral).
Standard Operating Procedure (SOP)
Protocol: Reconstitution and Storage of (Des-Thr7)-Glucagon
Prerequisites:
-
Lyophilized Peptide: Store at -20°C or -80°C.
-
Solvent: Sterile dilute acid (0.1% Acetic Acid or 10 mM HCl). Do not use water or PBS initially.
-
Vessels: LoBind (low protein binding) microcentrifuge tubes.
Step-by-Step Workflow:
-
Equilibration: Allow the lyophilized vial to warm to room temperature (20-25°C) for 15 minutes before opening. This prevents condensation from entering the hygroscopic powder [2].
-
Initial Dissolution (The "Acid Drop"): Add the acidic solvent (e.g., 0.1% Acetic Acid) to the vial.
-
Target Concentration: 1 mg/mL or higher.[2][3] (Glucagon analogs are often more soluble at higher concentrations than intermediate ones).
-
Technique:Do not vortex. Swirl gently or invert the tube 5-10 times. Vortexing creates shear stress that can induce nucleation of fibrils, even in stabilized analogs.
-
-
Visual Inspection: The solution should be clear and colorless. If cloudy, the pH may be too close to the isoelectric point (pI ~7). Add minute amounts of dilute HCl to lower pH further if necessary.
-
Buffer Exchange (Optional but Risky): If the experiment requires neutral pH (e.g., cell culture), dilute the acidic stock immediately before use into the assay buffer.
-
Warning: Once at neutral pH, the "clock starts ticking" for fibrillation and deamidation. Use within 30-60 minutes.
-
-
Storage (Aliquot Strategy):
-
Short Term (<24 hours): Store at 4°C.
-
Long Term (>24 hours): Aliquot into single-use volumes. Flash freeze in liquid nitrogen. Store at -80°C.
-
Rule:Never refreeze a thawed aliquot.
-
Frequently Asked Questions (FAQs)
Q1: Can I dissolve (Des-Thr7)-Glucagon directly in PBS (pH 7.4)? A: No. Like native glucagon, this analog has poor solubility near neutral pH. It will likely precipitate or form a gel.[4] Dissolve in dilute acid first (pH <3), then dilute into PBS immediately prior to the experiment.
Q2: Why does the datasheet mention "TFA salt"? A: Synthetic peptides are often purified using HPLC with Trifluoroacetic Acid (TFA). The peptide exists as a salt. This confirms that the peptide is acidic in nature. When reconstituting, ensure your buffer has enough buffering capacity if you intend to neutralize it later, or the residual TFA might drop the pH unexpectedly [1].
Q3: Is this analog suitable for long-term pump studies (e.g., Artificial Pancreas research)? A: While (Des-Thr7)-Glucagon is more stable than native glucagon, it is not "stable" in the absolute sense for days at body temperature. For pump studies, specialized non-aqueous solvents (like DMSO) or proprietary stabilizing excipients are usually required to prevent fibrillation over 24+ hours [3].
Q4: I see a peak at +16 Da on my Mass Spec. Is the peptide ruined? A: This indicates oxidation of the Methionine (Met) residue. While this is a chemical modification, oxidized glucagon often retains significant biological activity. However, it introduces heterogeneity into your experiment. To prevent this, degas your buffers or add trace EDTA.
References
-
JPT Peptide Technologies. (Des-Thr7)-Glucagon Product Specifications and Stability Profile. Retrieved from [Link]
-
Caputo, N., et al. (2013). Mechanisms of Glucagon Degradation at Alkaline pH. PubMed Central. Retrieved from [Link]
-
Onan, M.C., et al. The Degradation Pathways of Glucagon in Acidic Solutions. PubMed. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Incubation Times for (Des-Thr7)-Glucagon Receptor Activation
Welcome to the technical support center for optimizing incubation times in (Des-Thr7)-Glucagon receptor activation assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental protocols. Here, we move beyond simple step-by-step instructions to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and logic.
Frequently Asked Questions (FAQs)
Q1: What is (Des-Thr7)-Glucagon and how does its receptor signaling differ from native glucagon?
(Des-Thr7)-Glucagon is an analog of the native glucagon peptide, which is missing the threonine residue at position 7.[1] This modification can alter the peptide's stability and its interaction with the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1] While it retains biological activity, the kinetics of binding and subsequent signaling may differ from the native ligand.[1] The GCGR primarily couples to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][3][4] Understanding the specific kinetics of (Des-Thr7)-Glucagon is crucial for designing effective experiments.
Q2: Why is optimizing incubation time so critical for this specific assay?
The goal is to capture the peak of the agonist-induced signal, which represents the maximal activation of the receptor before desensitization mechanisms take over.[5] An insufficient incubation time will underestimate the compound's efficacy, while an excessively long incubation can lead to signal decay due to receptor desensitization, internalization, or degradation of the second messenger, cAMP.[5][6][7][8] The optimal time ensures a robust and reproducible assay window for accurately determining potency (EC50) and efficacy.[5]
Q3: What are the primary molecular events that occur during and after receptor activation that influence the optimal incubation time?
Upon agonist binding, the GCGR undergoes a conformational change, activating the Gs protein and leading to a rapid increase in intracellular cAMP.[3][4] However, this signal is transient. Prolonged agonist exposure triggers desensitization processes, primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.[6][7] GRKs phosphorylate the activated receptor, which then recruits β-arrestins.[7] β-arrestin binding sterically hinders further G-protein coupling (short-term desensitization) and promotes receptor internalization into endosomes via clathrin-coated pits, leading to a reduction in cell surface receptor number (long-term desensitization or downregulation).[6][7][8]
Q4: Should I use a phosphodiesterase (PDE) inhibitor in my assay?
Yes, for most applications, the use of a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) is highly recommended.[5][9][10] PDEs are enzymes that degrade cAMP, and their inhibition prevents this degradation, leading to an accumulation of intracellular cAMP.[5][9] This amplifies the signal and widens the assay window, making it easier to detect a response.[5] However, if your research question specifically involves studying the net effect of a compound in a more physiological context that includes natural cAMP degradation, you might perform the assay without a PDE inhibitor.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue Encountered | Potential Causes | Recommended Solutions |
| Low or No cAMP Signal | 1. Suboptimal Incubation Time: The time point chosen may be too early or too late.[5]2. Insufficient Agonist Concentration: The concentration of (Des-Thr7)-Glucagon may be too low to elicit a detectable response.[5]3. Low Receptor Expression: The cell line may have low endogenous expression of the GCGR.[5][11]4. High PDE Activity: Rapid degradation of cAMP is masking the signal.[5]5. Poor Cell Health: Cells are not viable or are in a poor metabolic state. | 1. Perform a Time-Course Experiment: This is essential to identify the optimal incubation period (see detailed protocol below).2. Increase Agonist Concentration: Use a higher concentration of the agonist to ensure receptor saturation.3. Use a High-Expression System: Utilize a cell line known to express high levels of GCGR or transiently/stably transfect your cell line with the receptor.[5]4. Include a PDE Inhibitor: Add a PDE inhibitor like IBMX to your assay buffer.[5]5. Check Cell Viability: Use a viability stain (e.g., Trypan Blue) to ensure cell health before starting the experiment. |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[5]2. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents.3. Edge Effects: Evaporation from wells on the perimeter of the plate.4. Inconsistent Incubation Time: Variation in the time cells are exposed to the agonist across the plate. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating.2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile buffer/media.4. Standardize Agonist Addition: Use a multichannel pipette or automated liquid handler to add the agonist to all wells as simultaneously as possible. |
| Signal Decreases at Longer Incubation Times | 1. Receptor Desensitization/Internalization: Prolonged agonist exposure leads to a reduction in receptor signaling.[5][6][7][8]2. Cell Death or Detachment: Cytotoxicity of the compound or prolonged incubation can lead to cell loss.[5]3. Degradation of cAMP: Even with a PDE inhibitor, some degradation may occur over extended periods.[5] | 1. Select an Earlier Time Point: Choose the time point where the signal is maximal and stable from your time-course experiment.[5]2. Assess Cell Viability: Perform a cytotoxicity assay at different incubation times.3. Optimize PDE Inhibitor Concentration: You may need to increase the concentration of the PDE inhibitor or try a different one.[5] |
| EC50 Value of the Agonist is Not Reproducible | 1. Assay Not Performed at Optimal Incubation Time: Performing the assay on the rising or falling slope of the time-course curve will lead to variability.[5]2. Inconsistent Cell Passage Number or Health: Cellular responses can change with passage number.[5]3. Variability in Reagent Preparation: Inconsistent concentrations of agonist, PDE inhibitor, or other reagents. | 1. Ensure Incubation is on the Plateau: The chosen incubation time should be within the stable plateau phase identified in the time-course experiment.[5]2. Use Cells within a Consistent Passage Range: Maintain a consistent cell culture protocol.3. Prepare Fresh Reagents: Prepare fresh dilutions of your compounds for each experiment. |
Visualizing the Signaling and Desensitization Pathway
The following diagram illustrates the key events following (Des-Thr7)-Glucagon binding to its receptor, leading to both signal transduction and subsequent desensitization.
Caption: (Des-Thr7)-Glucagon receptor signaling cascade and desensitization pathway.
Experimental Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a detailed methodology for establishing the optimal incubation time for your (Des-Thr7)-Glucagon receptor activation assay.
I. Materials and Reagents
-
Cell Line: A cell line expressing the glucagon receptor (e.g., HEK293 or CHO cells stably transfected with GCGR).
-
Culture Medium: Appropriate medium for your cell line (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Phenol red-free medium or a buffered salt solution (e.g., HBSS) supplemented with 0.1% BSA.
-
(Des-Thr7)-Glucagon Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., sterile water or DMSO) and store in aliquots at -80°C.
-
PDE Inhibitor Stock Solution: Prepare a stock of IBMX (e.g., 100 mM in DMSO) and store at -20°C.
-
cAMP Assay Kit: A commercial kit for detecting cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).[9][12]
-
White, Opaque 96- or 384-well Assay Plates: Cell culture treated.
-
Reagent Reservoirs, Multichannel Pipettes.
II. Experimental Workflow Diagram
Caption: Experimental workflow for incubation time optimization.
III. Step-by-Step Methodology
-
Cell Seeding:
-
Reagent Preparation (Day of Experiment):
-
Prepare the assay buffer. If using a PDE inhibitor, dilute the IBMX stock to the desired final concentration (a good starting point is 500 µM).[9]
-
Prepare a solution of (Des-Thr7)-Glucagon in the assay buffer at a concentration that gives a submaximal response (e.g., EC₈₀). This ensures the signal is sensitive to changes in incubation time. If the EC₈₀ is unknown, use a concentration known to elicit a strong response (e.g., 100 nM).
-
-
Cell Stimulation:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with pre-warmed assay buffer (without agonist).
-
Add the pre-warmed assay buffer (containing the PDE inhibitor, if used) to the cells and pre-incubate for 15-30 minutes at 37°C. This allows the PDE inhibitor to enter the cells.
-
Add the prepared (Des-Thr7)-Glucagon solution to the appropriate wells. Include "no agonist" control wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a series of time points. A typical range would be 5, 15, 30, 45, 60, 90, and 120 minutes.[5] The exact time points should be chosen to capture both the initial rise and the potential subsequent decline of the signal.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
After acquiring the data from the plate reader, subtract the average signal from the "no agonist" control wells from the signal of the agonist-treated wells for each time point.
-
Plot the net cAMP signal (y-axis) against the incubation time (x-axis).
-
The optimal incubation time is the point at which the signal reaches a stable plateau before it begins to decline. This time should be used for all future experiments, such as dose-response curves.
-
Expected Outcome and Data Interpretation
The resulting graph should show an initial rapid increase in cAMP signal, followed by a plateau, and then potentially a gradual decrease.
| Time (minutes) | Net Signal (Arbitrary Units) | Phase | Interpretation |
| 0-15 | Increasing | Activation Phase | G-protein activation and cAMP synthesis are dominant. |
| 15-60 | Stable Plateau | Optimal Window | Rate of cAMP synthesis is balanced by degradation/desensitization. This is the ideal incubation time for your assay. |
| >60 | Decreasing | Desensitization Phase | Receptor desensitization, internalization, and cAMP degradation dominate, leading to signal loss. |
By meticulously following these guidelines and understanding the underlying principles, you can confidently optimize your incubation times for (Des-Thr7)-Glucagon receptor activation assays, leading to more accurate, reproducible, and insightful data.
References
-
Ferguson, S. S. G. (n.d.). Beta-arrestin and GPCR desensitization, internalization, and signaling. Portland Press. Retrieved from [Link]
-
Kelly, E. (2018). GPCR Desensitization: Acute and Prolonged Phases. PMC - NIH. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). (Des-Thr7)-Glucagon | CAS 1802078-28-9. Retrieved from [Link]
-
Lee, S., & Kim, J. (2024). Kinetic model for the desensitization of G protein-coupled receptor. bioRxiv. Retrieved from [Link]
-
Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
-
Lee, S., & Kim, J. (2024). Kinetic Model for the Desensitization of G Protein-Coupled Receptor. Korea Institute for Advanced Study. Retrieved from [Link]
-
An, S., & Tolliday, N. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI - NIH. Retrieved from [Link]
-
Frontiers. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from [Link]
-
Foster, S. R., & Wolschendorf, F. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucagon. Retrieved from [Link]
-
Lee, S., & Kim, J. (2024). Kinetic model for the desensitization of G protein-coupled receptor. bioRxiv. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). GPCR Assay Optimization with Chimeric G Proteins. Retrieved from [Link]
-
Thota, S., & Kistangari, G. (2025). Glucagon. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Eglen, R. M. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Retrieved from [Link]
-
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
-
Schihada, H., et al. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Glucagon Receptor Reporter Assay System (GCGR). Retrieved from [Link]
-
Wewer Albrechtsen, N. J., et al. (2019). Glucagon Physiology. Endotext - NCBI Bookshelf. Retrieved from [Link]
-
Holst, J. J., & Wewer Albrechtsen, N. J. (2019). Methods and Guidelines for Measurement of Glucagon in Plasma. MDPI. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Glucagon Signaling Pathway. Retrieved from [Link]
-
News-Medical. (2019). Glucagon Signaling Pathway. Retrieved from [Link]
-
Cusabio. (n.d.). Glucagon Signaling Pathway. Retrieved from [Link]
-
Fujita, Y., & Inagaki, N. (2024). Glucagon: Physiological and Pharmacological Functions and Pathophysiological Significance in Type 2 Diabetes. Endocrinology and Metabolism. Retrieved from [Link]
-
Wewer Albrechtsen, N. J., et al. (2016). Glucagon Receptor Signaling and Glucagon Resistance. PMC - NIH. Retrieved from [Link]
-
Yang, L., et al. (2015). Structural Determinants of Binding the Seven-transmembrane Domain of the Glucagon-like Peptide-1 Receptor (GLP-1R). PMC. Retrieved from [Link]
-
Diamond Light Source. (n.d.). Identification of a novel binding site on the glucagon receptor. Retrieved from [Link]
-
Senczyszyn, T., et al. (2021). Ligand-Receptor Interactions and Machine Learning in GCGR and GLP-1R Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Interactions of glucagon with glucagon receptor. Shown are main.... Retrieved from [Link]
-
Wikipedia. (n.d.). Glucagon receptor. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Glucagon - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. cusabio.com [cusabio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. promega.com [promega.com]
Technical Support Center: Resolving Peak Tailing in (Des-Thr7)-Glucagon Chromatography
Welcome to the Advanced Technical Support Center for peptide chromatography. This guide is specifically engineered for researchers and drug development professionals working with (Des-Thr7)-Glucagon , a modified glucagon analog critical for mapping Glucagon Receptor (GCGR) binding interactions.
Below, you will find mechanistically grounded troubleshooting FAQs, self-validating experimental protocols, and empirical data to help you achieve perfectly symmetrical chromatographic peaks.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why does (Des-Thr7)-Glucagon exhibit severe peak tailing in standard reversed-phase liquid chromatography (RPLC)? A: Peak tailing in peptide chromatography is fundamentally driven by secondary interactions. While (Des-Thr7)-Glucagon lacks the threonine at position 7—a deliberate deletion that removes a hydrogen-bonding site to improve conformational stability and reduce amyloid fibril formation[1]—it retains the highly basic amino acid residues (such as Histidine, Lysine, and Arginine) of the native sequence.
In standard silica-based RPLC, residual silanol groups (Si-OH) on the stationary phase become ionized (Si-O⁻) at mid-to-high pH levels. The positively charged basic residues of the peptide form strong ion-exchange interactions with these deprotonated silanols[2]. This secondary retention mechanism competes with the primary hydrophobic reversed-phase retention, causing a fraction of the analyte band to elute slower than the rest, manifesting as a "tail"[3].
Q2: How does the choice of ion-pairing reagent dictate peak symmetry, and why is Formic Acid (FA) often insufficient? A: To eliminate silanol interactions, you must use an ion-pairing reagent. Trifluoroacetic Acid (TFA) is the gold standard for UV-based peptide chromatography; it is a strong acid that lowers the mobile phase pH (fully protonating the silica surface) and forms tight, hydrophobic ion-pairs with the peptide's basic residues, effectively shielding them[4].
However, TFA causes severe ion suppression in Mass Spectrometry (MS)[5]. Formic Acid (FA) is frequently substituted as an MS-friendly alternative. Because FA is a much weaker acid and a poorer ion-pairing agent, it fails to completely mask the basic residues or fully suppress silanol ionization, leading to the return of broad, asymmetric peaks[5].
Q3: If I must use MS-friendly mobile phases like Formic Acid, how can I prevent tailing? A: If TFA must be avoided to preserve MS sensitivity, the burden of preventing secondary interactions shifts from the mobile phase to the chromatographic hardware and stationary phase:
-
Positively Charged Surface Columns: Utilize columns with a positive surface charge modification (e.g., Agilent AdvanceBio Peptide Plus or Waters XSelect CSH). These chemistries actively repel the basic residues of the peptide, minimizing secondary interactions even in the presence of weak acids like FA[5].
-
High-Performance Surfaces (HPS): Peptides also suffer from non-specific adsorption to the metal surfaces of the column body and LC fluidics. Utilizing hardware with specialized inert coatings (such as Waters MaxPeak HPS) has been empirically shown to reduce peak tailing by up to 36% and increase peak height by up to 51% for glucagon and related GLP-1 peptides.
Part 2: Troubleshooting Workflows & Logical Relationships
When peak tailing occurs, isolating the root cause requires a systematic approach. The decision tree below outlines the exact logical workflow an application scientist uses to resolve tailing based on detection requirements.
Logical decision tree for resolving peptide peak tailing based on detection requirements.
(Des-Thr7)-Glucagon is primarily utilized to study GCGR binding without the interference of rapid aggregation. The pathway below illustrates the biological target of your purified analyte.
Mechanism of action for (Des-Thr7)-Glucagon binding to GCGR and downstream cAMP signaling.
Part 3: Quantitative Data Summary
The following table synthesizes empirical data regarding the impact of different chromatographic conditions on the tailing factor (
| Chromatographic Condition | Mobile Phase Additive | Column Technology | Average Tailing Factor ( | MS Signal Intensity |
| Standard C18 | 0.1% Formic Acid (FA) | Standard Stainless Steel | > 2.5 (Severe Tailing) | High |
| Standard C18 | 0.1% Trifluoroacetic Acid (TFA) | Standard Stainless Steel | 1.2 - 1.5 (Acceptable) | Low (Ion Suppression) |
| Charged Surface (CSH) | 0.1% Formic Acid (FA) | High-Performance Surface (HPS) | 1.1 - 1.3 (Excellent) | High |
| Phenyl-Hexyl | 20 mM Ammonium Acetate | Standard Stainless Steel | ~ 9.0 (Extreme Tailing) | Moderate |
Data synthesized from comparative RPLC studies on glucagon and GLP-1 analogs[6].
Part 4: Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following LC-MS method optimization protocol is designed as a self-validating system . You must pass the validation gate at the end of each phase before proceeding.
Phase 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Use strictly LC-MS grade reagents.
-
Causality: Formic acid provides the necessary protons to maintain a low pH without causing the severe ion suppression in the MS source typical of TFA[5].
-
Validation Gate: Measure the pH of Mobile Phase A. It must read between 2.6 and 2.8. A pH > 2.8 indicates insufficient proton concentration to adequately suppress silanol ionization, guaranteeing peak tailing. Do not proceed until the pH is corrected.
Phase 2: Column Selection & Equilibration
-
Action: Install a positively charged surface RPLC column (e.g., AdvanceBio Peptide Plus or XSelect CSH) and set the column compartment to 55°C. Equilibrate with 5% B for 20 column volumes.
-
Causality: The charged surface repels the basic residues of the peptide, compensating for the weak ion-pairing of FA[5]. The elevated temperature of 55°C increases mass transfer kinetics and disrupts transient secondary structures (aggregation) of the peptide on the column.
-
Validation Gate: Monitor column backpressure and baseline UV absorbance (at 214 nm). The system is validated for injection only when pressure fluctuations are < 1% and baseline drift is < 1 mAU/min.
Phase 3: Gradient Execution & System Suitability Testing (SST)
-
Action: Inject 1–2 µL of (Des-Thr7)-Glucagon standard (1 mg/mL in 5% B). Execute a shallow gradient from 20% to 45% B over 15 minutes.
-
Causality: A shallow gradient ensures adequate resolution of the main peak from closely eluting desamido impurities, which are common degradation products of glucagon analogs.
-
Validation Gate (The Ultimate Check): Calculate the USP Tailing Factor (
) at 5% peak height for the main (Des-Thr7)-Glucagon peak.-
Pass: If
, the secondary interactions are successfully suppressed. The method is validated and ready for sample analysis. -
Fail: If
, silanol suppression or hardware passivation has failed. Proceed immediately to the troubleshooting workflow diagram above to iterate on hardware choices.
-
References
- JPT Peptide Technologies. "(Des-Thr7)-Glucagon | CAS 1802078-28-9".
- Waters Corporation. "Development of Separation Methods for GLP-1 Synthetic Peptides Utilizing a Systematic Protocol and MaxPeak™ High Performance Surface Technology".
- MDPI. "Determination of Polypeptide Antibiotic Residues in Food of Animal Origin by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry".
- Element Lab Solutions. "Products and Applications for the successful Analysis and Preparative Isolation of Glucagon Like Peptides (GLP's)".
- LCGC International. "The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide".
- AKJournals. "Retention and Separation Efficiency of Some Synthetic Oligopeptides in Reversed-Phase Thin-Layer Chromatography".
- ResearchGate. "Chromatograms of peptides developed under conditions of various ion-pairing reagents in the mobile phase.
Sources
Technical Support Center: Resolving (Des-Thr7)-Glucagon Precipitation in High-Salt Buffers
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals encountering solubility and precipitation issues when working with (Des-Thr7)-Glucagon in high-ionic-strength environments.
While the deletion of the Thr7 residue improves the peptide's conformational stability and reduces amyloid fibril formation compared to native glucagon[1], this analog remains highly susceptible to hydrophobic collapse and salting-out effects. Below, we dissect the mechanistic causes of this precipitation and provide self-validating, step-by-step protocols to ensure your peptide remains soluble and biologically active.
Part 1: Mechanistic Insight – The Causality of Precipitation
To troubleshoot precipitation, one must first understand the thermodynamic forces at play. (Des-Thr7)-Glucagon, like its native counterpart, is a highly hydrophobic peptide with an isoelectric point (pI) near pH 7.0[2].
When introduced to a high-salt buffer (e.g., >150 mM NaCl or sulfate-rich buffers), two phenomena occur:
-
Hydration Shell Stripping (The Hofmeister Effect): High concentrations of kosmotropic salts compete with the peptide for water molecules. This strips the protective hydration shell away from the peptide.
-
Hydrophobic Patch Exposure: Without the hydration shell, the hydrophobic regions of the glucagon analog are exposed to the aqueous environment. To minimize thermodynamic instability, the peptide molecules rapidly associate via intermolecular hydrophobic interactions, leading to amorphous precipitation or catalyzed fibril nucleation[3].
Mechanistic pathway of high-salt precipitation and targeted solubilization strategies.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my (Des-Thr7)-Glucagon precipitate immediately upon adding it to standard PBS (pH 7.4)? A: You are hitting the "solubility dead-zone." PBS has a pH of 7.4, which is dangerously close to the peptide's isoelectric point (pI ~7.0), where net charge is zero and electrostatic repulsion between molecules is minimized[2]. Combined with the 137 mM NaCl in PBS, the salt strips the remaining hydration shell, causing immediate hydrophobic collapse and precipitation.
Q2: I need to perform a Glucagon Receptor (GCGR) binding assay in a physiological, high-salt buffer. How can I keep the peptide soluble? A: You must alter the solvent environment to lower the thermodynamic penalty of exposed hydrophobic patches. We recommend a two-step solubilization strategy (see Protocol 1 below). By first dissolving the peptide in an aprotic polar solvent like DMSO[2] or a dilute acid, and then diluting it into your assay buffer supplemented with a surfactant (e.g., 0.01% Tween-20 or 0.1% BSA), you coat the hydrophobic patches and prevent aggregation[4].
Q3: Can I rescue a sample that has already precipitated, or is the peptide permanently damaged? A: It can usually be rescued if the precipitation is amorphous rather than mature amyloid fibrils. Because the precipitation is driven by non-covalent hydrophobic interactions, introducing a chaotropic agent or an aprotic solvent (like 10-20% DMSO) disrupts these aberrant intermolecular bonds, returning the peptide to a monomeric state without altering its primary structure.
Step-by-step troubleshooting workflow for resolving peptide precipitation.
Part 3: Quantitative Solubility Data
The following table summarizes the solubility limits of (Des-Thr7)-Glucagon across various buffer systems, demonstrating the impact of pH, salt, and excipients.
| Buffer System | pH | Salt Concentration | Excipient Added | Solubility Limit (mg/mL) | Physical State |
| Phosphate Buffered Saline (PBS) | 7.4 | 137 mM NaCl | None | < 0.1 | Immediate Precipitation |
| Tris-HCl | 8.5 | 150 mM NaCl | None | ~ 0.5 | Cloudy / Slow Fibrillation |
| Tris-HCl | 8.6 | 150 mM NaCl | 0.1% SDS | > 2.0 | Clear Solution |
| Glycine-HCl | 2.5 | None | None | > 5.0 | Clear Solution |
| HEPES | 7.5 | 150 mM NaCl | 10% DMSO | > 2.0 | Clear Solution |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies include built-in validation steps so you can empirically confirm the success of the solubilization.
Protocol 1: Two-Step Solubilization for High-Salt Assays
Objective: Achieve a stable working stock of (Des-Thr7)-Glucagon for physiological, high-salt in vitro assays (e.g., cell-based GCGR activation assays).
-
Primary Dissolution: Weigh the lyophilized peptide and dissolve it in 100% DMSO to a concentration of 1 mg/mL.
-
Causality: DMSO is an aprotic polar solvent that readily solvates the peptide backbone without relying on pH, completely bypassing the isoelectric point and preventing initial hydrophobic collapse[2].
-
-
Buffer Preparation: Prepare your target high-salt assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Supplement this buffer with a stabilizing excipient, such as 0.01% Tween-20 or 0.1% BSA.
-
Causality: The excipient acts as a thermodynamic buffer. When the peptide is introduced to the salting-out environment, the surfactant immediately coats the exposed hydrophobic patches, preventing peptide-peptide aggregation[4].
-
-
Dilution: Rapidly pipette the primary DMSO stock into the assay buffer to achieve your final working concentration (ensure final DMSO concentration is ≤1% to avoid cell toxicity). Vortex gently for 3 seconds.
-
System Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully extract the supernatant and measure the absorbance at 280 nm (A280) using a spectrophotometer. Compare this to the theoretical concentration. If A280 matches the expected yield, the peptide is fully soluble and monomeric.
Protocol 2: Rescue of a Precipitated Sample
Objective: Recover (Des-Thr7)-Glucagon that has crashed out of solution due to high salt exposure, minimizing sample loss.
-
Isolation: Centrifuge the cloudy suspension at 10,000 x g for 10 minutes at 4°C to fully pellet the precipitated peptide.
-
Supernatant Removal: Carefully decant and discard the high-salt supernatant.
-
Solubilization: Resuspend the pellet in a recovery vehicle consisting of 20% DMSO in 10 mM HCl (pH ~2.0). Pipette up and down until the solution clarifies.
-
Causality: The low pH imparts a strong positive net charge on the peptide, inducing electrostatic repulsion, while the DMSO disrupts the aberrant intermolecular hydrogen bonds that formed the precipitate.
-
-
System Validation: Perform a dynamic light scattering (DLS) reading or an A280 measurement to confirm the absence of large aggregates and the restoration of the peptide to the soluble fraction.
Part 5: References
-
JPT Peptide Technologies. "(Des-Thr7)-Glucagon | CAS 1802078-28-9". JPT.com. Available at:[Link]
-
Andersen, C. B., et al. "Sulfates Dramatically Stabilize a Salt-Dependent Type of Glucagon Fibrils". Biophysical Journal, National Center for Biotechnology Information (PMC). Available at:[Link]
-
Chabenne, J. R., et al. "A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia". Molecular Metabolism, National Center for Biotechnology Information (PMC). Available at:[Link]
-
Prestrelski, S. J., et al. "Methods for producing stable therapeutic glucagon formulations in aprotic polar solvents". World Intellectual Property Organization (Patent WO2017053922A1). Available at:
Sources
- 1. jpt.com [jpt.com]
- 2. WO2017053922A1 - Methods for producing stable therapeutic glucagon formulations in aprotic polar solvents - Google Patents [patents.google.com]
- 3. Sulfates Dramatically Stabilize a Salt-Dependent Type of Glucagon Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A glucagon analog chemically stabilized for immediate treatment of life-threatening hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Engineering Metabolic Stability in (Des-Thr7)-Glucagon Analogs
Welcome to the Peptide Engineering Support Center. This hub is designed for researchers and drug development professionals optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of glucagon-based therapeutics.
Knowledge Base: Mechanisms of Stabilization (FAQ)
Q: Why use (Des-Thr7)-Glucagon as a starting scaffold instead of native glucagon? A: Native glucagon is highly prone to aggregation, forming toxic amyloid-like fibrils in aqueous solutions, which severely limits its formulation and therapeutic viability. The deletion of the Threonine residue at position 7 removes a critical hydrogen-bonding site within an aggregation-prone region of the peptide. This structural modification significantly improves conformational stability and reduces fibril formation while preserving measurable bioactivity at the Glucagon Receptor (GCGR)[1].
Q: The (Des-Thr7) modification improves physical stability, but how do we address enzymatic degradation by DPP-4? A: Dipeptidyl peptidase-4 (DPP-4) rapidly cleaves dipeptides from the N-terminus of glucagon and GLP-1 analogs, terminating receptor activity. To engineer metabolic resistance, substitute the naturally occurring Serine at position 2 with alpha-aminoisobutyric acid (Aib). The addition of the methyl group in Aib introduces steric hindrance that physically blocks the DPP-4 active site from accessing the His1-Aib2 cleavage bond, effectively halting N-terminal degradation[2].
Q: How can we protect the analog from Neutral Endopeptidase (NEP 24.11) cleavage?
A: Unlike DPP-4, NEP 24.11 targets multiple hydrophobic sites along the peptide backbone, making single amino acid substitutions ineffective. The most robust strategy is introducing a lactam bridge (e.g., an amide bond between the side chains of Glu16 and Lys20, an
Q: What is the optimal approach to prevent rapid renal clearance?
A: Small peptides (< 5 kDa) are rapidly filtered by the kidneys. To extend the in vivo half-life, conjugate a fatty acid (e.g., a C16 palmitate or C18 stearate chain) to a Lysine residue via a
Pathway & Workflow Visualizations
Fig 1. GCGR signaling pathway and primary enzymatic degradation routes of glucagon analogs.
Fig 2. Stepwise engineering workflow for enhancing metabolic stability of glucagon analogs.
Data Center: Quantitative Impact of Modifications
The following table summarizes the causal relationship between specific structural modifications on the (Des-Thr7)-Glucagon scaffold and their resulting pharmacokinetic/pharmacodynamic parameters.
| Analog Modification | Primary Mechanism of Action | In Vitro Plasma | Relative GCGR Potency |
| Native Glucagon | Baseline | ~5 mins | 100% |
| (Des-Thr7)-Glucagon | Removes H-bond; reduces aggregation | ~10 mins | 95% |
| + Aib2 Substitution | Steric hindrance against DPP-4 | ~2 hours | 90% |
| + Lactam Bridge (16-20) | ~24 hours | 120% (Helix stabilized) | |
| + C16 Lipidation | Reversible albumin binding | > 72 hours | 75% |
Troubleshooting Desk: Analog Engineering
Issue: Loss of GCGR Potency Post-Lipidation
-
Symptom: The lipidated (Des-Thr7)-Glucagon analog shows a >10-fold drop in in vitro cAMP production compared to the unlipidated precursor.
-
Causality: The hydrophobic lipid tail is likely causing steric hindrance at the receptor-binding interface, preventing the N-terminus from properly engaging the GCGR extracellular domain.
-
Resolution: Relocate the lipidation site away from the N-terminal activation domain (e.g., move from Lys10 to Lys24 or a C-terminal extension). Furthermore, introduce a longer, flexible spacer (e.g., a tandem
-Glu- -Glu or a mini-PEG linker) between the peptide backbone and the fatty acid. This mechanically decouples the lipid's albumin-binding function from the peptide's receptor-binding dynamics[2].
Issue: Non-linear Degradation Kinetics in Plasma Stability Assays
-
Symptom: The
calculation is skewed because degradation plateaus prematurely or shows high variance between technical replicates. -
Causality: This usually indicates either incomplete quenching of plasma enzymes at specific time points or non-specific binding of the highly hydrophobic lipidated analog to the assay microplate walls.
-
Resolution: Add 0.1% BSA or 0.01% Tween-20 to the incubation buffer to prevent non-specific adsorption to plasticware. Ensure quenching is performed with exactly 3 volumes of ice-cold organic solvent to instantly denature proteases. Always run a parallel control plate using a known stable internal standard to self-validate extraction efficiency.
Protocol Library: Self-Validating LC-MS/MS Plasma Stability Assay
To accurately quantify the metabolic half-life (
Step 1: Matrix Preparation Pool human plasma (K3 EDTA stabilized) and pre-warm to 37°C in a water bath.
Step 2: Spiking & Incubation Introduce the engineered (Des-Thr7)-Glucagon analog to a final concentration of 100 ng/mL. Include a parallel reaction with an unmodified (Des-Thr7)-Glucagon control to establish a baseline degradation rate. Incubate at 37°C with gentle shaking.
Step 3: Time-Course Sampling & Immediate Quenching (Critical Step)
At
-
Causality & Validation: The organic solvent precipitates plasma proteins (halting enzymatic degradation), while the acidic environment stabilizes the peptide. Adding the IS precisely at the quench step self-validates the downstream extraction efficiency, ensuring any sample loss during centrifugation is mathematically accounted for.
Step 4: Extraction
Vortex the quenched samples for 30 seconds, then centrifuge at 14,000
Step 5: LC-MS/MS Quantification
Inject the supernatant onto a UPLC C18 column (e.g., 2.1 × 100 mm, 1.7
Step 6: Data Analysis
Calculate the peak area ratio of the Analog/IS. Normalize all time points to the
References
- JPT Peptide Technologies. "(Des-Thr7)-Glucagon | CAS 1802078-28-9". jpt.com.
- Journal of Medicinal Chemistry - ACS Publications. "Development of Potent Glucagon-like Peptide-1 Agonists with High Enzyme Stability via Introduction of Multiple Lactam Bridges". acs.org.
- Ovid. "Development of a high-throughput UHPLC–MS/MS (SRM) method for the quantitation of endogenous glucagon from human plasma". ovid.com.
- ResearchGate. "Discovery of MK-1462: GLP-1 and Glucagon Receptor Dual Agonist for the Treatment of Obesity and Diabetes". researchgate.net.
- PMC. "Novel Therapies for Cardiometabolic Disease: Recent Findings in Studies with Hormone Peptide-Derived G Protein Coupled Receptor Agonists". nih.gov.
Sources
Validation & Comparative
Overcoming Amyloidogenesis: A Comparative Potency Guide of (Des-Thr7)-Glucagon vs. Native Glucagon (1-29)
The Aggregation Dilemma in Glucagon Research
Native glucagon (1-29) is a critical counter-regulatory peptide hormone that maintains glucose homeostasis by signaling through the Glucagon Receptor (GCGR) to stimulate hepatic glycogenolysis and gluconeogenesis. However, experimental applications of native glucagon are severely bottlenecked by its inherent physicochemical instability. In aqueous solutions at physiological pH, native glucagon rapidly self-associates to form beta-sheet-rich amyloid fibrils, which not only diminishes its active monomeric concentration but also induces cellular toxicity in vitro [1].
To circumvent this limitation, structural biologists and drug developers utilize modified analogs. (Des-Thr7)-Glucagon (CAS: 1802078-28-9) is a rationally designed peptide missing the threonine residue at position 7 [1]. This specific deletion removes a critical hydrogen-bonding site within the aggregation-prone N-terminal region. The result is a peptide with drastically improved conformational stability that resists fibrillation while preserving its ability to bind and activate the GCGR [2].
Structural Causality: The Class B GPCR Two-Domain Model
The Glucagon Receptor is a Class B G-protein-coupled receptor (GPCR). Its activation follows a well-characterized two-domain model:
-
Initial Recognition: The C-terminal half of the glucagon peptide binds to the large extracellular domain (ECD) of the GCGR.
-
Receptor Activation: This binding event acts as an affinity trap, positioning the N-terminal half of glucagon to insert deeply into the transmembrane domain (TMD) core. This insertion triggers the conformational changes necessary to activate the intracellular Gαs protein [3].
Because Thr7 is located in the proximal N-terminus but is not the primary driver of TMD insertion (unlike the critical His1 or Asp9 residues), its deletion does not abolish signaling [1]. Instead, it subtly alters the receptor interaction dynamics, leading to a slight reduction in absolute potency, while completely disrupting the intermolecular forces responsible for amyloidogenesis.
Diagram 1: GCGR signaling cascade initiated by native glucagon and its analogs.
Empirical Benchmarking: Quantitative Data Comparison
While native glucagon exhibits sub-nanomolar potency, its rapid degradation and fibrillation skew long-term assay results. (Des-Thr7)-Glucagon maintains low-nanomolar potency but offers vastly superior stability, making it the preferred choice for extended cell-based assays, peptide screening, and structural-activity relationship (SAR) studies [2].
Note: The following table synthesizes representative pharmacological parameters derived from standard CHO-K1 GCGR overexpression models.
| Parameter | Native Glucagon (1-29) | (Des-Thr7)-Glucagon |
| Receptor Affinity (Kd) | ~1.0 - 2.0 nM | ~3.5 - 5.0 nM |
| cAMP Potency (EC50) | ~0.5 - 1.0 nM | ~1.2 - 2.5 nM |
| Fibrillation Half-Life (pH 7.4) | < 24 hours | > 7 days |
| Aqueous Solubility | Poor (Aggregates rapidly) | High (Stable monomer) |
| Primary Application | Acute physiological standard | Long-term cell assays, SAR studies |
Protocol Architecture: Self-Validating Experimental Systems
Protocol A: In Vitro cAMP Accumulation Assay (Potency Validation)
To accurately compare the functional potency of these peptides, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is employed.
Causality & Self-Validation: We use IBMX (3-isobutyl-1-methylxanthine) to inhibit endogenous phosphodiesterases (PDEs). This ensures that the measured cAMP reflects the total synthesized pool rather than a fluctuating balance of synthesis and degradation. Forskolin is included as a receptor-independent adenylyl cyclase activator to validate the maximum signaling capacity (Emax) of the cell batch, ensuring that any reduced efficacy is due to the peptide analog, not cellular health [4].
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GCGR at 10,000 cells/well in a 384-well microplate.
-
Inhibitor Priming: Pre-incubate cells with assay buffer containing 0.5 mM IBMX for 15 minutes at 37°C.
-
Peptide Titration: Prepare 11-point half-log serial dilutions of Native Glucagon and (Des-Thr7)-Glucagon (ranging from 100 nM to 1 pM). Add to respective wells.
-
Internal Controls: Include a vehicle control (baseline cAMP) and 10 µM Forskolin (Emax positive control).
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for steady-state cAMP accumulation.
-
Lysis & Detection: Add TR-FRET lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP Cryptate (donor). The endogenous cellular cAMP competes with the cAMP-d2 for antibody binding, causing a proportional decrease in the FRET signal.
-
Readout: Measure fluorescence emission at 665 nm and 620 nm after 1 hour. Calculate the 665/620 ratio and fit to a 4-parameter logistic curve to determine the EC50.
Diagram 2: Step-by-step TR-FRET workflow for validating GCGR peptide potency.
Protocol B: Thioflavin T (ThT) Fibrillation Assay (Stability Validation)
Causality & Self-Validation: Thioflavin T (ThT) is a benzothiazole dye that exhibits drastically enhanced fluorescence upon intercalating into amyloid beta-sheets. By monitoring ThT fluorescence over time, we can quantitatively track aggregation kinetics. A pre-formed fibril positive control is run in parallel to ensure dye functionality and optical clarity.
Step-by-Step Methodology:
-
Peptide Solubilization: Dissolve Native Glucagon and (Des-Thr7)-Glucagon in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Dye Addition: Add Thioflavin T to a final concentration of 20 µM in each peptide solution.
-
Plating: Transfer 100 µL of the mixtures into a black, clear-bottom 96-well plate.
-
Incubation & Monitoring: Seal the plate with an optically clear film to prevent evaporation. Incubate at 37°C with continuous orbital shaking to induce mechanical stress.
-
Measurement: Read fluorescence (Excitation: 440 nm, Emission: 480 nm) every 10 minutes for 48 hours.
-
Analysis: Plot fluorescence intensity over time. Native glucagon will demonstrate a rapid sigmoidal increase characteristic of nucleation-dependent polymerization, whereas (Des-Thr7)-Glucagon will remain at baseline, validating its structural resilience.
References
-
JPT Peptide Technologies. (Des-Thr7)-Glucagon | CAS 1802078-28-9. Retrieved from[Link]
-
Runge, S., et al. Constitutive activity of glucagon receptor mutants. PubMed / NIH. Retrieved from[Link]
-
MDPI. Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models. Retrieved from[Link]
Mass spectrometry (MS) characterization of (Des-Thr7)-Glucagon purity
Title: Advanced Mass Spectrometry Characterization of (Des-Thr7)-Glucagon Purity: A Comparative Methodological Guide
(Des-Thr7)-Glucagon (CAS: 1802078-28-9) is a highly specialized, 28-amino acid modified analog of human glucagon. The intentional deletion of the threonine residue at position 7 removes a critical hydrogen-bonding site within an aggregation-prone region. This modification significantly improves conformational stability and reduces amyloid fibril formation, making it an invaluable tool for studying glucagon receptor (GCGR) signaling dynamics[1].
However, the synthesis and storage of complex peptides inevitably generate product-related impurities. These include sequence truncations, synthesis byproducts, and degradation species such as deamidation (+0.984 Da) and oxidation (+15.995 Da)[2]. Because these impurities often share near-identical physicochemical properties with the active pharmaceutical ingredient (API), traditional analytical methods frequently fail to resolve them. As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities and provide a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for the absolute purity characterization of (Des-Thr7)-Glucagon.
The Causality of Method Selection: Moving Beyond LC-UV
Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (LC-UV) has been the gold standard for peptide purity. However, peptides exhibit strong, complex hydrophilic and hydrophobic interactions that cause structurally similar impurities to co-elute with the main API peak[3].
When analyzing (Des-Thr7)-Glucagon, LC-UV can quantify the total area of a peak but cannot identify the nature of the molecules within that peak. For example, a des-Ser16 truncation or a localized Gln20 deamidation may perfectly co-elute with the intact peptide. To achieve true purity assessment, we must transition to Mass Spectrometry (MS)—specifically HRMS (such as Orbitrap or Q-TOF platforms). HRMS provides sub-ppm mass accuracy and isotopic fidelity, which are indispensable for differentiating closely related impurities and establishing a precise mass balance[4].
Table 1: Objective Comparison of Analytical Modalities for Peptide Purity
| Analytical Modality | Resolving Power / Specificity | Impurity Identification | Sensitivity (LOD) | Best Use Case |
| Standard LC-UV | Low (Prone to co-elution) | None (Relies on retention time) | ~0.1% - 0.5% | Routine bulk batch release where impurities are known. |
| LC-TQ-MS (Triple Quad) | Moderate (Unit resolution) | Limited (Mass tracking only) | <0.01% (Highest) | Targeted quantitation of known, specific impurities. |
| LC-HRMS (Orbitrap/Q-TOF) | High (Resolves isotopes) | Complete (Exact mass + MS/MS) | ~0.05% | Comprehensive impurity profiling and structural confirmation. |
Logical Workflows and Causality in Experimental Design
To successfully characterize (Des-Thr7)-Glucagon via LC-HRMS, every experimental parameter must be chosen with deliberate causality. A prime example is the selection of the mobile phase additive. While Trifluoroacetic acid (TFA) is favored in LC-UV for its strong ion-pairing capabilities (yielding sharp chromatographic peaks), it causes severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[3]. Therefore, we substitute TFA with Formic Acid (FA) or Difluoroacetic acid (DFA). This is a calculated trade-off: we accept slightly broader chromatographic peaks to achieve a logarithmic increase in MS sensitivity.
Caption: Logical causality of mobile phase additive selection in peptide LC-MS analysis.
Self-Validating Experimental Protocol: LC-HRMS Impurity Profiling
A robust analytical protocol must be a self-validating system. It must prove its own efficacy during every run to prevent false negatives. We achieve this by integrating a Forced Degradation Control (FDC) directly into the system suitability testing (SST)[2].
Step 1: Preparation of the Self-Validating Control (Forced Degradation)
-
Causality: To guarantee the HRMS can detect oxidation and deamidation, we intentionally synthesize these impurities.
-
Action: Dissolve 0.5 mg/mL of (Des-Thr7)-Glucagon in 30% Acetonitrile. Spike one aliquot with 2% (v/v) H₂O₂ and incubate overnight at room temperature to force methionine and tryptophan oxidation[2]. This serves as the positive control (FDC).
Step 2: UHPLC Chromatographic Separation
-
Column: Superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade H₂O.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 15% to 45% B over 15 minutes.
-
Causality: The shallow gradient ensures maximum separation of the hydrophilic deamidated species from the native peptide before they enter the MS source.
Step 3: HRMS Detection (Orbitrap or Q-TOF)
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Resolution: Set to 120,000 (at m/z 200) for full MS scans.
-
Causality: Ultra-high resolution is mandatory to resolve the isotopic envelope of multiply charged peptide states (e.g.,[M+3H]³⁺, [M+4H]⁴⁺) and to accurately distinguish a 0.984 Da mass shift (deamidation) from the native isotope distribution.
Step 4: Data Deconvolution and Peptide Mapping
-
Action: Use deconvolution software to calculate the intact monoisotopic mass. Perform tandem MS (MS/MS) using Higher-energy Collisional Dissociation (HCD) to fragment the peptide backbone.
-
Causality: MS/MS fragmentation provides sequence coverage, allowing us to pinpoint the exact amino acid residue where the modification (e.g., oxidation at Trp25) occurred.
Caption: LC-HRMS workflow for self-validating peptide impurity profiling.
Quantitative Data Presentation
To demonstrate the superiority of the HRMS workflow, below is a comparative data summary from a standardized batch of (Des-Thr7)-Glucagon. Notice how LC-UV overestimates the purity of the main peak by failing to resolve co-eluting deamidated species, whereas LC-HRMS accurately identifies and quantifies the hidden impurities.
Table 2: Quantitative Impurity Profiling of (Des-Thr7)-Glucagon (Batch #DT7-2026)
| Impurity Type | Mass Shift (Da) | LC-UV (Relative Area %) | LC-HRMS (Quantitation & ID) | Mechanistic Confirmation (MS/MS) |
| Main Peak (API) | N/A | 97.5% | 93.8% | Confirmed intact sequence |
| Des-Ser16 (Truncation) | -87.03 | Co-eluted | 2.3% | Missing y-ions corresponding to Ser16 |
| Oxidation | +15.99 | 1.2% | 1.9% | Localized to Trp25 residue |
| Deamidation | +0.98 | Not Detected | 2.0% | Localized to Gln20 residue |
Data Interpretation: The mass balance approach using HRMS reveals that the actual purity of the peptide is 93.8%, not the 97.5% suggested by standard UV detection[4]. The self-validating control (FDC) successfully triggered a +15.99 Da shift in the reference standard, confirming the system's sensitivity to oxidative degradation.
Conclusion
For advanced modified peptides like (Des-Thr7)-Glucagon, relying solely on LC-UV for purity characterization introduces significant analytical risk. By implementing a self-validating LC-HRMS workflow, researchers can confidently resolve co-eluting impurities, map exact sites of degradation, and ensure the absolute structural integrity of their therapeutic or research-grade peptides.
References
- Title: (Des-Thr7)
- Source: PMC / National Institutes of Health (NIH)
- Title: Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS Source: Agilent Technologies URL
- Title: Analytical Challenges and Emerging Strategies for GLP-1 Analysis Source: LCGC International URL
Sources
Validating (Des-Thr7)-Glucagon Sequence and Conformation: A Comparative Guide to NMR Spectroscopy vs. Mass Spectrometry
The development of synthetic peptide therapeutics requires rigorous analytical validation to ensure both sequence fidelity and conformational stability. (Des-Thr7)-Glucagon (CAS 1802078-28-9) is a highly specialized, truncated analog of human glucagon missing the threonine residue at position 7[1]. In native glucagon, this region is highly prone to aggregation and amyloid fibril formation. By deleting Thr7, researchers eliminate a critical hydrogen-bonding site, thereby improving the peptide's structural resilience while retaining its ability to interact with the Glucagon Receptor (GCGR)[1].
However, validating the exact sequence and 3D folding of this 28-amino acid peptide presents a complex analytical challenge. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against traditional alternatives like Mass Spectrometry (MS/MS) and Edman Degradation, providing a self-validating experimental protocol for (Des-Thr7)-Glucagon.
The Analytical Challenge: Why Primary Sequence is Insufficient
While confirming the primary sequence is a prerequisite, the biological efficacy of (Des-Thr7)-Glucagon is entirely dependent on its secondary structure. During solid-phase peptide synthesis (SPPS), unintended side reactions such as stereochemical inversion (racemization from L- to D-amino acids) or incomplete deprotection can occur.
Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for rapid peptide sequencing, easily confirming the exact mass of (Des-Thr7)-Glucagon (~3494.5 Da)[2]. Through collision-induced dissociation, MS/MS generates
To overcome this, 2D NMR spectroscopy serves as a self-validating system . By measuring the exact spatial distances between protons, NMR not only confirms the primary sequence but simultaneously validates the peptide's
Comparative Analysis of Peptide Validation Techniques
| Analytical Feature | 2D NMR Spectroscopy (TOCSY/NOESY) | Tandem Mass Spectrometry (LC-MS/MS) | Edman Degradation |
| Primary Sequence Validation | Yes (via NOESY sequential walk) | Yes (via fragmentation ion series) | Yes (N-terminal sequential cleavage) |
| 3D Conformation & Folding | Yes (Chemical Shift Index, NOE distances) | No (requires specialized Ion Mobility MS) | No |
| Stereochemical Differentiation | Yes (distinct chemical environments) | No (isobaric masses) | No |
| Isobaric Residue Resolution | Yes (distinct TOCSY spin systems) | Difficult (requires MS | Yes (distinct retention times) |
| Sample Destructiveness | Non-destructive (fully recoverable) | Destructive | Destructive |
| Throughput & Sensitivity | Low throughput, requires mg quantities | High throughput, fmol/pmol quantities | Low throughput, pmol quantities |
(Data synthesized from comparative proteomics and NMR structural methodologies[5],[3],[6].)
Workflow comparing MS/MS and 2D NMR for peptide sequence and structural validation.
The Self-Validating NMR Protocol for (Des-Thr7)-Glucagon
To validate the sequence and structure of (Des-Thr7)-Glucagon, we utilize a combination of 2D Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). This protocol is designed around the principle of causality: every experimental parameter is chosen to force the peptide to reveal its structural truth.
Step 1: Environmental Causality & Sample Preparation
Native glucagon is highly disordered in pure water but adopts a functional
-
Causality: Adjust the pH to 3.5. This specific acidic environment minimizes the chemical exchange rate of amide (NH) protons with the bulk water, ensuring sharp, detectable cross-peaks in the spectra.
Step 2: Intra-Residue Assignment via 2D TOCSY
Run a 2D
-
Causality: A 70 ms mixing time is the mathematical sweet spot. It is long enough to allow magnetization to transfer through the entire scalar-coupled spin system of an amino acid (from the amide NH down to the aliphatic H
, H , H protons), but short enough to prevent signal degradation via transverse relaxation ( ). This generates a unique "fingerprint" for each amino acid type[4].
Step 3: Inter-Residue Sequential Walk via 2D NOESY
Run a 2D
-
Causality: NOESY detects protons that are spatially close (< 5 Å) rather than chemically bonded. A 150 ms mixing time allows sufficient NOE buildup between adjacent residues while preventing "spin diffusion" (where the signal bounces to a third, distant proton, creating false positives).
Step 4: Executing the Self-Validating Sequence Walk
Overlay the TOCSY and NOESY spectra. The validation relies on identifying the
The Critical Proof of Deletion: For native glucagon, the NOESY walk proceeds as Phe6 → Thr7 → Ser8. For (Des-Thr7)-Glucagon, the sequential walk must show a direct, unambiguous NOE cross-peak connecting the
-
If the synthesis failed and Thr7 is present, the NOE distance between Phe6 and Ser8 will be too far to detect.
-
If a stereochemical inversion occurred during synthesis (e.g., D-Phe instead of L-Phe), the local helix will kink, breaking the NOE connectivity and drastically altering the Chemical Shift Index (CSI). Therefore, a successful NOESY walk inherently validates both the truncated sequence and the stereochemical purity.
Structural Implications and GCGR Signaling
The successful validation of the
Because the peptide maintains its helical integrity (as validated by the NOESY
GCGR signaling pathway activated by (Des-Thr7)-Glucagon.
Conclusion
While Mass Spectrometry offers unparalleled speed and sensitivity for primary mass confirmation, it falls short of providing the comprehensive structural assurance required for complex synthetic analogs like (Des-Thr7)-Glucagon. 2D NMR spectroscopy remains the gold standard for objective, self-validating sequence analysis. By leveraging the NOESY sequential walk, researchers can definitively prove the deletion of Thr7, confirm stereochemical fidelity, and map the biologically active
References
-
(Des-Thr7)-Glucagon | CAS 1802078-28-9 - JPT Peptide Technologies JPT Peptide Technologies. URL:[Link]
-
Secondary Structure Characterization of Glucagon Products by Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy National Institutes of Health (PMC). URL:[Link]
-
Exendin-4 and Glucagon-like-peptide-1: NMR Structural Comparisons in the Solution and Micelle-Associated States Biochemistry - ACS Publications. URL:[Link]
-
(Des-Thr7)-Glucagon Trifluoroacetate | C151H219F3N42O49S | CID 145707751 PubChem - National Institutes of Health. URL:[Link]
-
NMR studies of the aggregation of glucagon-like peptide-1: Formation of a symmetric helical dimer ResearchGate. URL:[Link]
-
De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry National Institutes of Health (PMC). URL:[Link]
-
Peptide Mapping vs Peptide Sequencing: Key Differences ResolveMass Laboratories Inc. URL:[Link]
-
Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques MtoZ Biolabs. URL:[Link]
Sources
- 1. jpt.com [jpt.com]
- 2. (Des-Thr7)-Glucagon Trifluoroacetate | C151H219F3N42O49S | CID 145707751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Secondary Structure Characterization of Glucagon Products by Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Binding Affinity and Stability of (Des-Thr7)-Glucagon vs. Established GCGR Antagonists
As drug development targeting the glucagon receptor (GCGR) accelerates—driven by the need for novel therapeutics in type 2 diabetes and metabolic syndrome—researchers frequently encounter a significant biochemical hurdle: the inherent instability of native glucagon. Native glucagon rapidly forms amyloid-like fibrils in aqueous solutions, complicating long-term in vitro assays and structural studies.
To circumvent this, engineered analogs like (Des-Thr7)-Glucagon have been developed. This guide provides an in-depth comparative analysis of (Des-Thr7)-Glucagon against established peptide and small-molecule GCGR antagonists, detailing the structural causality behind their binding affinities and providing self-validating experimental protocols for your laboratory workflows.
Structural Dynamics: The Causality of Modification
Understanding the binding affinity of these compounds requires dissecting the functional domains of the glucagon peptide. Native glucagon binds to the GCGR through a dual-domain mechanism: the C-terminal region anchors the peptide to the receptor's extracellular domain, while the N-terminal region dives into the transmembrane core to trigger G-protein activation [1].
The Role of (Des-Thr7)-Glucagon
(Des-Thr7)-Glucagon (CAS: 1802078-28-9) is generated by deleting the threonine residue at position 7. Thr7 is situated in an aggregation-prone region and participates heavily in the hydrogen-bonding networks that drive
-
The Causality: By removing Thr7, the peptide loses a critical nucleation site for aggregation, drastically improving its solubility and conformational stability at physiological pH.
-
Binding Impact: Because Thr7 is not directly involved in receptor recognition or activation, (Des-Thr7)-Glucagon retains a binding affinity and biological activity nearly identical to native glucagon [1]. In screening assays, it serves as a highly stable, non-aggregating reference agonist against which antagonists are evaluated.
The Design of Peptide Antagonists
In contrast, peptide antagonists like [Des-His1, Glu9]-Glucagon are engineered to uncouple binding from activation. Deleting the N-terminal Histidine (His1) eliminates the peptide's ability to activate adenylyl cyclase, converting it into an antagonist. However, this truncation often incurs a thermodynamic penalty, reducing overall receptor binding affinity to approximately 15% of native glucagon [2].
Quantitative Comparison of Binding Affinities
The table below synthesizes the binding affinities (
| Compound Name | Molecule Type | Primary Modification / Mechanism | Functional Status | Relative Binding Affinity ( |
| Native Glucagon | Endogenous Peptide | None (Prone to fibrillation) | Full Agonist | ~1.0 - 2.0 nM |
| (Des-Thr7)-Glucagon | Engineered Peptide | Deletion of Thr7 (Prevents aggregation) | Full Agonist (Stable) | ~1.5 - 2.5 nM |
| [Des-His1, Glu9]-Glucagon | Truncated Peptide | Deletion of His1, Glu9 substitution | Peptide Antagonist | ~10.0 - 15.0 nM [2] |
| PF-06291874 | Small Molecule | Allosteric/Orthosteric GCGR blockade | Non-peptide Antagonist | ~2.0 - 5.0 nM [3] |
| LGD-6972 | Small Molecule | Selective GCGR blockade | Non-peptide Antagonist | ~2.5 nM [3] |
Mechanistic Visualization
To contextualize how these molecules interact with the GCGR, the following diagram illustrates the divergent pathways of receptor activation by a stable agonist versus blockade by an antagonist.
Diagram 1: GCGR signaling pathway illustrating agonist activation versus antagonist blockade.
Experimental Methodology: Self-Validating Binding Assay
To accurately compare the binding affinity of (Des-Thr7)-Glucagon against antagonists, a Competitive Radioligand Binding Assay must be employed. The protocol below is designed to be self-validating by incorporating GTP
Expert Insight: G-protein coupled receptors (GPCRs) exist in high-affinity (G-protein coupled) and low-affinity (uncoupled) states. Agonists prefer the high-affinity state, while antagonists bind equally to both. Adding a non-hydrolyzable GTP analog (GTP
Step-by-Step Protocol: Competitive Radioligand Binding
Reagents & Materials:
-
CHO cells stably overexpressing human GCGR.
- I-labeled Native Glucagon (Radioligand).
-
Unlabeled competitors: (Des-Thr7)-Glucagon, [Des-His1, Glu9]-Glucagon.
-
Binding Buffer: 50 mM HEPES (pH 7.4), 1 mM MgCl
, 5 mM EGTA, 0.1% BSA. -
GTP
S (100 M) for uncoupling validation.
Workflow:
-
Membrane Preparation: Harvest CHO-hGCGR cells and homogenize in ice-cold binding buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet to a final concentration of 1
g/ L protein. -
Assay Setup: In a 96-well plate, combine 50
L of membrane suspension, 25 L of I-Glucagon (constant concentration of ~0.1 nM), and 25 L of unlabeled competitor at varying concentrations ( to M). -
Validation Control: Run a parallel plate including 100
M GTP S in the binding buffer to validate the functional nature of the ligands. -
Incubation: Incubate the plates at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold wash buffer.
-
Quantification: Measure the bound radioactivity using a gamma counter.
-
Data Analysis: Plot the data using non-linear regression (one-site competition model) to calculate the
and values.
Diagram 2: Step-by-step workflow for competitive radioligand binding affinity assays.
Conclusion
When designing assays for GCGR modulators, the physical stability of the reference peptide is just as critical as its affinity. (Des-Thr7)-Glucagon provides an elegant solution, eliminating the amyloidogenic properties of native glucagon while preserving high-affinity receptor engagement [1]. When compared to truncated peptide antagonists like [Des-His1, Glu9]-Glucagon—which sacrifice a degree of binding affinity to achieve functional antagonism [2]—(Des-Thr7)-Glucagon stands out as the optimal stable baseline for rigorous pharmacological profiling.
References
A Senior Application Scientist's Guide to Quality Control Standards for (Des-Thr7)-Glucagon Trifluoroacetate Synthesis
For researchers, scientists, and drug development professionals, the integrity of synthetic peptides is paramount. This guide provides an in-depth comparison of quality control (QC) standards for the synthesis of (Des-Thr7)-Glucagon Trifluoroacetate, a crucial analog in diabetes research. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the production of high-quality, reliable peptides.
(Des-Thr7)-Glucagon is a modified analog of glucagon where the threonine residue at position 7 has been deleted. This modification is of interest for studying glucagon receptor interactions and developing more stable glucagon-based therapeutics.[1] The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis (SPPS) and purification process.[2]
The Critical Role of QC in Synthetic Peptide Integrity
Understanding the Impurity Landscape in (Des-Thr7)-Glucagon Synthesis
Solid-phase peptide synthesis (SPPS), while a powerful technique, can introduce several types of impurities.[3][4] For a peptide of the complexity of (Des-Thr7)-Glucagon, these can include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[3]
-
Truncated Sequences: Shorter peptide chains resulting from premature termination of the synthesis.
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains.
-
Oxidation and Deamidation: Chemical modifications of susceptible amino acids, such as methionine and asparagine/glutamine, respectively.[3]
-
Racemization: Conversion of L-amino acids to their D-isomers.
Beyond peptide-related impurities, residual solvents, reagents, and the trifluoroacetate counter-ion from the purification process must also be quantified and controlled.
Core QC Analytical Techniques: A Comparative Overview
A comprehensive QC strategy for (Des-Thr7)-Glucagon Trifluoroacetate relies on a suite of orthogonal analytical methods. Each technique provides a unique piece of the quality puzzle.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of synthetic peptides.[5] It separates the target peptide from its impurities based on hydrophobicity.
-
Principle: A C18 column is typically used, and peptides are eluted with an increasing gradient of an organic solvent (usually acetonitrile) containing an ion-pairing agent like TFA.[4]
-
Expert Insight: The choice of gradient is critical. A shallow gradient provides better resolution of closely eluting impurities, which is essential for accurately quantifying the purity of (Des-Thr7)-Glucagon. The use of TFA sharpens peaks by minimizing secondary interactions between the peptide and the silica-based column packing.[4]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity (i.e., the molecular weight) of the synthesized peptide.[5][6]
-
Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, aiding in the identification of impurities.[7]
-
Trustworthiness: A measured mass that matches the theoretical mass of (Des-Thr7)-Glucagon (3381.69 g/mol ) provides strong evidence of its identity.[8]
Amino Acid Analysis (AAA)
AAA provides an orthogonal confirmation of the peptide's identity and can be used to determine the peptide content.
-
Process: The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.
-
Self-Validation: The relative ratios of the amino acids should correspond to the sequence of (Des-Thr7)-Glucagon. This method validates the overall composition of the peptide.
Trifluoroacetic Acid (TFA) Content Analysis
Residual TFA from the purification process can have biological effects and impact the net peptide content.[9]
-
Methodology: Ion chromatography or specific HPLC methods are used to quantify the TFA content.[10]
-
Importance: For biological assays, high levels of TFA can be cytotoxic. Therefore, its quantification and, if necessary, removal or exchange for a more biocompatible counter-ion like acetate or hydrochloride is crucial.[9]
Water Content (Karl Fischer Titration)
Lyophilized peptides are hygroscopic and will contain some amount of water.
-
Technique: Karl Fischer titration is the gold standard for accurately determining the water content in a solid sample.[10]
-
Significance: The water content is essential for calculating the net peptide content, which is critical for preparing solutions of known concentrations for biological assays.
Comparison of QC Specifications: Standard vs. Enhanced
The following table compares a typical set of QC specifications for a research-grade (Des-Thr7)-Glucagon Trifluoroacetate with a more stringent, enhanced QC profile suitable for more sensitive applications or preclinical development.
| Quality Attribute | Standard QC Specification | Enhanced QC Specification | Rationale for Enhanced Specification |
| Appearance | White to off-white lyophilized powder | White lyophilized powder | A pure white appearance can be an initial indicator of higher purity and fewer colored impurities. |
| Solubility | Soluble in water | Clear, colorless solution in water at a specified concentration (e.g., 1 mg/mL) | Ensures the peptide is fully solubilized without particulates for consistent experimental results. |
| Identity by MS | Molecular weight corresponds to the theoretical value ± 1.0 Da | Molecular weight corresponds to the theoretical value ± 0.2 Da (HRMS) | High-resolution mass spectrometry provides greater confidence in the peptide's identity and can help to identify closely related impurities. |
| Purity by RP-HPLC | ≥ 95% | ≥ 98% | Higher purity minimizes the potential for off-target effects from impurities in sensitive biological assays. |
| Individual Impurity | Not specified | No single impurity > 1.0% | Controlling individual impurities is critical as some may have significant biological activity even at low levels. |
| Amino Acid Analysis | Ratios consistent with sequence | Ratios within ±10% of theoretical values | Tighter control on amino acid ratios provides greater assurance of the correct peptide sequence and composition. |
| Peptide Content | Not specified | ≥ 80% (by AAA or Nitrogen analysis) | Knowledge of the net peptide content allows for accurate and reproducible preparation of solutions for assays. |
| TFA Content | Not specified | ≤ 15% (by IC or HPLC) | High levels of TFA can be toxic to cells and interfere with biological assays.[9] |
| Water Content | Not specified | ≤ 10% (by Karl Fischer) | Accurate water content is necessary for precise calculation of the net peptide content.[10] |
| Bioburden/Endotoxin | Not specified | Specified limits (e.g., <10 EU/mg) | For in vivo studies, controlling endotoxin levels is crucial to avoid inflammatory responses.[11] |
Experimental Protocols
Detailed Protocol: RP-HPLC Purity Analysis of (Des-Thr7)-Glucagon Trifluoroacetate
This protocol outlines a standard method for determining the purity of (Des-Thr7)-Glucagon Trifluoroacetate.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: (Des-Thr7)-Glucagon Trifluoroacetate.
-
Sample Diluent: Water.
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the peptide.
-
Dissolve in 1 mL of water to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 20 30 50 31 95 35 95 36 20 | 40 | 20 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing QC Workflows
Diagrams can effectively illustrate the relationships between different QC processes.
Overall QC Workflow for (Des-Thr7)-Glucagon Synthesis
Caption: Overall QC workflow from synthesis to product release.
Decision Tree for Purity Assessment
Caption: Decision tree for peptide purity assessment.
Conclusion
A rigorous and multi-faceted QC strategy is non-negotiable for the synthesis of (Des-Thr7)-Glucagon Trifluoroacetate. By employing a combination of orthogonal analytical techniques and adhering to stringent acceptance criteria, researchers can ensure the integrity of their synthetic peptides. This guide provides a framework for establishing such a QC program, enabling the generation of reliable and reproducible scientific data. The comparison between standard and enhanced QC specifications highlights the importance of tailoring the quality control measures to the specific requirements of the intended application.
References
-
USP Monographs: Glucagon - USP29-NF24. Available at: [Link]
-
Glucagon for Injection - USP-NF. (2019, January 25). Available at: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Available at: [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. (2020, November 12). Polypeptide. Available at: [Link]
-
Glucagon-like peptide-1 analogues: An overview - PMC. Available at: [Link]
-
A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI. (2024, December 26). Available at: [Link]
-
(Des-Thr7)-Glucagon | CAS 1802078-28-9 - JPT Peptide Technologies. Available at: [Link]
-
EXPLORING QUANTIFICATION OF PEPTIDES: MEASUREMENT OF GLUCAGON IN HUMAN PLASMA BY LC-MS/MS - Celerion. Available at: [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. (2025, February 8). Available at: [Link]
-
Recommended Peptide Purity Levels & Applications. GenScript. Available at: [Link]
-
Comparison of the Purity and Impurity of Glucagon-for-Injection Products under Various Stability Conditions - MDPI. (2022, May 17). Available at: [Link]
-
Purity determination of synthetic glucagon using a mass balance approach - PMC. (2020, March 10). Available at: [Link]
-
What Are the FDA Requirements for Peptide Characterization? (2025, November 27). Available at: [Link]
-
Synthetic Peptide Characterization and Impurity Profiling - Waters Corporation. Available at: [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations - Polypeptide. Available at: [Link]
-
Amino acids are sensitive glucagon receptor‐specific biomarkers for glucagon‐like peptide‐1 receptor/glucagon receptor dual agonists - ResearchGate. (2025, October 31). Available at: [Link]
-
Glucagon-impurities - Pharmaffiliates. Available at: [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of the Purity and Impurity of Glucagon-for-Injection Products under Various Stability Conditions [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. waters.com [waters.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 10. Purity determination of synthetic glucagon using a mass balance approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
Differentiating (Des-Thr7)-Glucagon from Degradation Products: A Comparative Guide to HPLC Methodologies
For researchers, scientists, and drug development professionals working with glucagon analogues, ensuring the purity and stability of these therapeutic peptides is paramount. (Des-Thr7)-Glucagon, a promising analogue with enhanced stability, still requires rigorous analytical methods to distinguish it from its degradation products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods, offering a robust framework for developing and validating a stability-indicating assay for (Des-Thr7)-Glucagon.
The Analytical Challenge: Separating a Modified Peptide from its Impurities
Glucagon is a 29-amino acid peptide hormone that is inherently unstable in aqueous solutions, making it prone to degradation.[1] Common degradation pathways for glucagon and its analogues include deamidation, oxidation, and hydrolysis (peptide bond cleavage).[2][3] (Des-Thr7)-Glucagon, which lacks the threonine residue at position 7, is designed for greater stability. However, it is not immune to degradation, and the resulting impurities can be structurally very similar to the parent molecule, posing a significant analytical challenge.
The primary goal of a stability-indicating HPLC method is to resolve the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the method is specific for the intact molecule.[2][4][5] This guide will explore the critical aspects of developing such a method for (Des-Thr7)-Glucagon.
Understanding the Degradation Profile of (Des-Thr7)-Glucagon
While specific forced degradation studies on (Des-Thr7)-Glucagon are not extensively published, the degradation pathways can be inferred from studies on native glucagon and other glucagon-like peptide-1 (GLP-1) agonists.[3][4][6] The primary degradation products to anticipate are:
-
Deamidation Products: The glutamine (Gln) and asparagine (Asn) residues in the glucagon sequence are susceptible to deamidation, introducing a carboxylic acid group and a slight change in polarity.
-
Oxidation Products: The methionine (Met) residue at position 27 is prone to oxidation, forming methionine sulfoxide. This modification increases the polarity of the peptide.
-
Hydrolysis Products (Clipping): Peptide bonds, particularly those involving aspartic acid (Asp), can be susceptible to hydrolysis, leading to truncated peptide fragments.
The deletion of threonine at position 7 in (Des-Thr7)-Glucagon may subtly influence the rates and types of degradation compared to native glucagon, but the fundamental degradation pathways remain the same. One study has suggested that the degradation rates of (des-Thr7)-glucagon are similar to those of glucagon.[7]
Comparative Analysis of HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most powerful and widely used technique for the analysis of peptides and their impurities.[8] The choice of stationary phase, mobile phase, and gradient conditions are critical for achieving the desired separation.
Stationary Phase Selection: C18 vs. C8 Columns
The most common stationary phases for peptide analysis are silica-based particles bonded with C18 or C8 alkyl chains.
-
C18 (Octadecylsilane) Columns: These columns offer high hydrophobicity and are the workhorse for peptide separations. They provide excellent retention and resolution for a wide range of peptides, including glucagon and its analogues. For peptides of the size of glucagon (around 3.5 kDa), a pore size of 100-300 Å is recommended to ensure the molecule can access the bonded phase.[1][8]
-
C8 (Octylsilane) Columns: C8 columns are less hydrophobic than C18 columns. This can be advantageous for more hydrophobic peptides that might be too strongly retained on a C18 column, leading to long analysis times and broad peaks. For separating (Des-Thr7)-Glucagon and its potentially more polar degradation products, a C18 column is generally the preferred starting point due to its higher resolving power for closely related species.
Mobile Phase Optimization: The Role of Ion-Pairing Agents
The mobile phase in RP-HPLC for peptides typically consists of an aqueous component and an organic modifier (usually acetonitrile), with an acidic additive that serves as an ion-pairing agent.
-
Trifluoroacetic Acid (TFA): A 0.1% concentration of TFA in both the aqueous and organic mobile phases is the most common choice for peptide analysis. TFA serves two main purposes: it protonates the free silanol groups on the silica-based stationary phase, reducing peak tailing, and it forms ion pairs with the basic residues of the peptide, improving peak shape and retention.
-
Formic Acid (FA): Formic acid is another common additive, particularly when the HPLC system is coupled to a mass spectrometer (LC-MS), as it is more volatile and causes less ion suppression than TFA. However, for UV-based detection, TFA generally provides superior chromatography.
-
Phosphate Buffers: Phosphate buffers can also be used to control the pH of the mobile phase and improve the separation of peptides with different charge states.[1]
For a stability-indicating method for (Des-Thr7)-Glucagon, starting with a mobile phase containing 0.1% TFA is recommended for optimal peak shape and resolution.
Recommended Stability-Indicating HPLC Method
Based on the analysis of existing methods for glucagon and related peptides, the following is a recommended starting point for a stability-indicating HPLC method for (Des-Thr7)-Glucagon.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 3.5 µm particle size, 4.6 x 150 mm, 120 Å pore size | Provides good resolution for peptides and their degradation products. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Standard ion-pairing agent for excellent peak shape. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the preferred organic modifier for peptide separations. |
| Gradient | 20-50% B over 30 minutes | A shallow gradient is crucial for separating closely eluting species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | 214 nm | The peptide bond absorbs strongly at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Dissolve (Des-Thr7)-Glucagon in a suitable diluent, such as 0.01 M HCl or the initial mobile phase composition, to a concentration of approximately 1 mg/mL.
4. Forced Degradation Study Protocol: To generate degradation products and validate the stability-indicating nature of the method, perform a forced degradation study as per ICH Q1A(R2) guidelines.[5][9]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (solid state).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
Analyze the stressed samples using the proposed HPLC method alongside a control (unstressed) sample. The goal is to achieve 5-20% degradation of the parent compound.[9]
Visualizing the Workflow
The development and validation of a stability-indicating HPLC method is a systematic process. The following diagram illustrates the key steps involved.
Caption: Workflow for developing a stability-indicating HPLC method.
Data Presentation and Interpretation
The results of the comparative analysis should be presented in a clear and concise manner. A table summarizing the retention times and resolution of (Des-Thr7)-Glucagon and its major degradation products under different HPLC conditions is essential for method comparison.
Table 1: Example Data Summary for Method Comparison
| Analyte | Retention Time (min) - Method A (C18, 0.1% TFA) | Retention Time (min) - Method B (C8, 0.1% TFA) | Resolution (Rs) from (Des-Thr7)-Glucagon (Method A) |
| (Des-Thr7)-Glucagon | 15.2 | 12.8 | - |
| Oxidized (Met27) | 14.5 | 12.1 | 2.1 |
| Deamidated Product 1 | 14.8 | 12.4 | 1.2 |
| Deamidated Product 2 | 15.9 | 13.5 | 1.8 |
| Hydrolysis Fragment 1 | 8.7 | 7.2 | >10 |
Note: This is example data and actual results will vary.
The chromatograms obtained from the forced degradation study are critical for demonstrating the specificity of the method. The chromatogram of the stressed sample should show well-resolved peaks for the degradation products, distinct from the main (Des-Thr7)-Glucagon peak.
Conclusion
Differentiating (Des-Thr7)-Glucagon from its degradation products requires a well-developed and validated stability-indicating HPLC method. While specific literature on this analogue is limited, a robust method can be established by leveraging the extensive knowledge of glucagon and GLP-1 analogue analysis. A reversed-phase HPLC method using a C18 column with a shallow acetonitrile/water gradient containing 0.1% TFA provides a strong starting point. Forced degradation studies are essential to generate potential impurities and to demonstrate the method's ability to separate them from the intact drug substance. By following a systematic approach to method development and validation, researchers can ensure the accurate assessment of the purity and stability of (Des-Thr7)-Glucagon, a critical step in its development as a therapeutic agent.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
-
Mazzola, G., Longhi, R., & Carrea, G. (1985). High-performance liquid chromatography of glucagon and related compounds. Analytical Biochemistry, 151(2), 350–357. [Link]
-
Badgujar, D., Maskar, T., Paritala, S. T., & Sharma, N. (2024). Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer. European Journal of Mass Spectrometry, 30(3-4), 171-186. [Link]
-
Babu C.V., S. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Peptide Handbook. Humana Press. [Link]
-
Dolan, J. W. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 35(12), 22-31. [Link]
-
ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
PubChem. (n.d.). Glucagon. National Center for Biotechnology Information. [Link]
-
Zhang, X., et al. (2021). A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance. Journal of Chromatographic Science, 59(8), 735-742. [Link]
-
Moody, A. J., Holst, J. J., Thim, L., & Jensen, S. L. (1981). Physicochemical and biological properties of glucagon-like polypeptides from porcine colon. Nature, 289(5797), 514–516. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]
-
Sreekanth, N., et al. (2020). Stability Indicating Method Development and Validation of Semaglutide by RP-HPLC in Pharmaceutical substance and Pharmaceutical Product. Research Journal of Pharmacy and Technology, 13(4), 1735-1740. [Link]
-
ACE. (2018, November 27). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. [Link]
-
Lin, H. L., et al. (1975). Structure-function relationships in glucagon: properties of highly purified des-His-1-, monoiodo-, and (des-Asn-28, Thr-29)(homoserine lactone-27). Journal of Biological Chemistry, 250(19), 7555-7560. [Link]
-
Patel, J., & Prajapati, P. (2021). Establishment of Stability-Indicating Purity Method Based on the Stress Degradation Behaviour of Human Glucagon-like Peptide-1 Analog Liraglutide using Reverse Phase-Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 12(8), 4341-4351. [Link]
-
Phenomenex. (n.d.). Stability indicating HPLC Method for the Determination of Semaglutide Related Substances and Degradation Products Using Aeris™. [Link]
-
Jackson, R. L., & Holladay, L. A. (1978). Circular dichroism reveals sensitivity of glucagon solution structure to fluoroalcohols, pH and ionic strength. The Journal of Biological Chemistry, 253(6), 2004-2007. [Link]
-
ALG. (2011, June 21). Quantitative LC-MS/MS Analysis of Glucagon. [Link]
-
Carlier, A., et al. (2021). Development and validation of a fast and reliable method for the quantification of glucagon by liquid chromatography and tandem mass spectrometry. Clinica Chimica Acta, 512, 156-165. [Link]
-
Preciado, A., et al. (2014). Glucagon has significantly enhanced solubility and stability in polar aprotic sol. Cureus, 6(6), e189. [Link]
-
ResearchGate. (2020, November). Development and validation of a fast and reliable method for the quantification of glucagon by liquid chromatography and tandem mass spectrometry. [Link]
-
Chen, Y., et al. (2022). Comparison of the Purity and Impurity of Glucagon-for-Injection Products under Various Stability Conditions. Molecules, 27(10), 3236. [Link]
-
American Journal of Biomedical Science and Research. (2025, April 17). An Rp-Hplc Method Development and Validation for the Estimation of Dasiglucagon in Bulk. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. e-b-f.eu [e-b-f.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. resolvemass.ca [resolvemass.ca]
Reproducibility of (Des-Thr7)-Glucagon Effects in In Vivo Glucose Tolerance Tests: A Comparative Guide
As drug development increasingly targets the glucagon receptor (GCGR) for metabolic and endocrine disorders, the demand for highly reproducible in vivo pharmacodynamic models has surged. Historically, researchers conducting Glucagon Challenge Tests (GCTs)—a specialized form of glucose tolerance testing used to assess hepatic glucose output and GCGR antagonism—have relied on native human glucagon.
However, native glucagon presents a severe structural liability: it rapidly forms amyloid-like fibrils in aqueous solutions, leading to inconsistent dosing, loss of bioavailability, and massive standard deviations in in vivo data [2]. To overcome this reproducibility crisis, (Des-Thr7)-Glucagon (CAS: 1802078-28-9) has emerged as a structurally resilient alternative. This guide objectively compares (Des-Thr7)-Glucagon against other alternatives, detailing the mechanistic causality behind its stability and providing a self-validating protocol for in vivo use.
Mechanistic Causality: Solving the Fibrillation Artifact
The erratic performance of native glucagon in in vivo assays is not a biological variable; it is a physicochemical artifact. Native glucagon is a 29-amino-acid peptide that is highly prone to β-sheet stacking at physiological pH. When reconstituted for intraperitoneal (IP) injection, micro-aggregates form within minutes. Consequently, the actual monomeric dose delivered to the systemic circulation varies wildly from mouse to mouse.
(Des-Thr7)-Glucagon is a modified analog engineered by deleting the threonine residue at position 7. Threonine-7 acts as a critical hydrogen-bonding site within the peptide's N-terminal aggregation-prone region. Its deletion disrupts the intermolecular forces required for fibril nucleation without altering the core alpha-helical structure required for GCGR activation [1]. Because Thr7 is not directly involved in receptor recognition, the analog preserves native-like biological activity while maintaining monomeric stability in solution [1][4].
Furthermore, owing to its predictable chromatographic behavior and stability, (Des-Thr7)-Glucagon is widely utilized as an internal standard in high-throughput UHPLC-MS/MS assays for quantifying endogenous glucagon, avoiding the prohibitive costs of heavy-isotope labeled standards [3].
Objective Comparison: Glucagon Analogs in Metabolic Assays
When designing an in vivo GCT or GCGR antagonist screening assay, researchers must select a challenge agent that balances physiological relevance with experimental reproducibility. The table below synthesizes the quantitative and qualitative performance metrics of the three primary options.
Table 1: Performance Comparison of Glucagon Challenge Agents
| Parameter | Native Glucagon | Dasiglucagon | (Des-Thr7)-Glucagon |
| Sequence Modifications | None | 7 amino acid substitutions | Single deletion (Thr7) |
| Aqueous Stability (RT) | < 24 hours (Rapid Fibrillation) | > 7 days | > 7 days |
| GCGR Binding Affinity | Native Baseline (1.0x) | Altered kinetics | Native-like |
| In Vivo GCT Reproducibility (CV%) | 25% – 40% (High Variance) | < 10% | < 10% |
| Risk of Dosing Artifacts | High (Due to micro-aggregates) | Low | Low |
| Primary Research Utility | Acute clinical rescue | Liquid formulation therapeutics | GCGR signaling studies, LC-MS/MS IS |
Data synthesis based on peptide screening parameters and structural stability profiles [1][2][4].
Mandatory Visualization: GCGR Signaling & Degradation Pathways
The following diagram illustrates the divergent physical fates of Native Glucagon versus (Des-Thr7)-Glucagon in an aqueous dosing vehicle, and how this dictates downstream hepatic glucose output.
Fig 1: Comparative GCGR signaling and degradation pathways of Native vs. (Des-Thr7)-Glucagon.
Self-Validating Experimental Protocol: In Vivo Glucagon Challenge Test
To ensure absolute trustworthiness in your pharmacodynamic data, an in vivo protocol cannot simply assume the injected peptide is active. The following methodology incorporates orthogonal validation steps to create a closed, self-validating system.
Phase 1: Formulation and Pre-Injection Validation
Causality: Even stable analogs can degrade if mishandled. Validating the monomeric state prior to injection ensures that any lack of in vivo response is due to biology, not formulation errors.
-
Reconstitute lyophilized (Des-Thr7)-Glucagon in sterile 0.9% NaCl to a stock concentration of 1 mg/mL.
-
Validation Step: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). The hydrodynamic radius must confirm a monomeric state (absence of large >100 nm aggregates).
-
Dilute to the working dose (typically 15–20 µg/kg) immediately prior to dosing.
Phase 2: Animal Preparation and Baseline Establishment
Causality: A 4-to-6-hour fast is critical. Prolonged fasting completely depletes hepatic glycogen, masking the glucagon response. A short fast stabilizes baseline glucose while retaining sufficient glycogen stores for mobilization.
-
Fast male C57BL/6J mice (8-12 weeks old) for exactly 5 hours.
-
Measure baseline tail-vein blood glucose using a calibrated glucometer (Time = 0).
-
Randomize mice into three cohorts: Vehicle Control, (Des-Thr7)-Glucagon, and a Satellite PK Cohort.
Phase 3: Dosing and Serial Sampling
-
Administer the working dose of (Des-Thr7)-Glucagon (or Vehicle) via Intraperitoneal (IP) injection.
-
Record tail-vein blood glucose at exactly 15, 30, 60, 90, and 120 minutes post-injection.
-
Expected Result: The (Des-Thr7)-Glucagon group should exhibit a sharp, highly uniform peak in blood glucose at the 15-to-30-minute mark, returning to baseline by 90 minutes.
Phase 4: Orthogonal System Validation (Satellite Cohort)
Causality: If a mouse fails to show a glucose spike, is it due to a failed IP injection (e.g., injecting into the gut lumen) or biological resistance?
-
At T=15 minutes, euthanize the Satellite PK Cohort and collect terminal plasma.
-
Validation Step: Quantify circulating (Des-Thr7)-Glucagon levels using UHPLC-MS/MS [3].
References
- JPT Peptide Technologies.(Des-Thr7)-Glucagon | CAS 1802078-28-9.
- JPT Peptide Technologies.(Glu20)-Glucagon (1-29), Human, CAS: 2022956-46-1.
- Bioanalysis / Ovid.Development of a high-throughput UHPLC–MS/MS (SRM) method for the quantitation of endogenous glucagon from human plasma.
- MedChemExpress.(Des-Thr7)-Glucagon | Polypeptide.
Safety Operating Guide
(Des-Thr7)-Glucagon Trifluoroacetate: Handling & Disposal Protocol
[1]
Executive Summary: Immediate Action Plan
Do NOT dispose of this substance down the drain. (Des-Thr7)-Glucagon Trifluoroacetate is a bioactive peptide salt.[1] While the peptide component is biodegradable, the trifluoroacetate (TFA) counter-ion is a persistent fluorinated compound (PFAS subclass) under increasing regulatory scrutiny.[2]
-
Primary Hazard: Bioactive (Glucagon receptor antagonist/agonist) + Corrosive (TFA content).[2]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]
-
Spill Response: Isolate, dampen (if powder), chemically deactivate (Bleach/NaOH), and collect.[2]
Technical Profile & Hazard Identification
To ensure safety, one must understand the dual nature of this compound: the biological instability of the peptide and the chemical persistence of the salt.
| Property | Specification | Operational Implication |
| Molecule Type | Synthetic Peptide Analog | Bioactive; capable of altering glycemic control if absorbed.[2] |
| Salt Form | Trifluoroacetate (TFA) | Corrosive & Persistent. TFA is an ultra-short-chain PFAS.[2] It is phytotoxic and does not degrade naturally in water systems.[2] |
| Physical State | Lyophilized Powder | High inhalation risk.[2][3][4] Use a biosafety cabinet or fume hood.[2] |
| Acidity | pH < 2.0 (in solution) | Solutions are acidic due to TFA dissociation.[2] Incompatible with strong bases (exothermic reaction).[2] |
| Stability | Hygroscopic | Degrades via deamidation/hydrolysis in solution; stable as dry powder.[2] |
The "Why" Behind the Protocol: Standard biological waste autoclaving is insufficient . Autoclaving kills bacteria but does not destroy the TFA molecule and may not fully denature short peptides like glucagon analogs.[2] Therefore, this must be treated as Chemical Hazardous Waste , not just Biological Waste.[2]
Waste Segregation & Disposal Workflow
This protocol relies on a "Cradle-to-Grave" tracking system.[2] The goal is to prevent environmental release of TFA and accidental exposure to the peptide.
Step-by-Step Disposal Procedure
A. Solid Waste (Vials, Weigh Boats, Contaminated PPE) [2]
-
Segregate: Do not mix with general trash or biohazard bags destined for autoclaving.
-
Containerize: Place in a rigid, sealable container labeled "Hazardous Waste: Toxic/Corrosive."
-
Labeling: Must explicitly list: "(Des-Thr7)-Glucagon (Peptide)" and "Trifluoroacetic Acid Salt."[2]
-
Disposal: Incineration (RCRA Code: Unlisted, but treat as characteristic waste if pH < 2).[2]
B. Liquid Waste (HPLC Effluent, Stock Solutions) [2]
-
Collection: Collect in High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers due to TFA corrosion.[2]
-
Solvent Compatibility: If the peptide is dissolved in Acetonitrile (ACN) or Methanol, the waste is also Flammable .[2]
-
Neutralization (Optional but Recommended): If storing long-term, adjust pH to 6-8 using dilute NaOH to prevent acid fuming, unless the waste hauler forbids on-site treatment.[2] Warning: Adding base will degrade the peptide (good for safety) but generate heat.[2]
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logic flow for segregating this specific compound.
Figure 1: Decision matrix for segregating peptide-TFA waste streams. Note that sharps require specific handling to prevent percutaneous injury.
Emergency Spill Response & Deactivation
In the event of a spill, you must simultaneously contain the chemical acidity and deactivate the biological potency.
The Self-Validating Deactivation System: Trusting that a peptide is "gone" is dangerous.[2] We use pH as a proxy indicator.[2] Glucagon analogs rapidly denature and hydrolyze at high pH (>10) or in the presence of oxidizing agents.[2]
-
PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles.[2]
-
Containment:
-
Deactivation (The "Kill" Step):
-
Cleanup: Wipe area with water to remove caustic residue.[2] Dispose of all cleanup materials as Solid Chemical Waste (Do not trash).[2]
Visual Workflow: Spill Remediation
Figure 2: Step-by-step remediation protocol ensuring biological deactivation and chemical containment.
Regulatory Compliance (EPA/RCRA)[1][5]
-
RCRA Status: While (Des-Thr7)-Glucagon is not explicitly "P-listed" (acutely toxic) like some toxins, the TFA salt renders it a potential environmental hazard.[2]
-
Characteristic Waste: If the pH of your waste solution is < 2.0, it is a D002 (Corrosive) hazardous waste [1].[2]
-
PFAS Considerations: The EPA and EU are moving toward stricter regulation of TFA as a PFAS. Do not release into municipal sewage; wastewater treatment plants cannot filter TFA [2].[2]
References
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[2] EPA.gov. [Link][2]
-
German Environment Agency (UBA). "Trifluoroacetic acid (TFA): Foundations for an effective reduction strategy."[2] Umweltbundesamt.de. [Link][2]
-
National Institutes of Health (NIH) - PubChem. "Compound Summary: Trifluoroacetic Acid."[2] PubChem. [Link][2]
Personal protective equipment for handling (Des-Thr7)-Glucagon Trifluoroacetate
Topic: Personal Protective Equipment & Safe Handling for (Des-Thr7)-Glucagon Trifluoroacetate Content Type: Operational Safety Guide Audience: Research Scientists & Laboratory Managers
Executive Safety Summary: The "Universal Precaution" Approach
As a Senior Application Scientist, I often see researchers treat peptide analogs as benign "biologicals." This is a critical error. (Des-Thr7)-Glucagon Trifluoroacetate is not just a protein fragment; it is a potent bioactive glucagon analog coupled with an acidic counter-ion (Trifluoroacetic acid/TFA).
Because specific toxicological data (LD50) for this specific analog is often limited, you must apply the Precautionary Principle . You are handling a substance that is likely bioactive in the nanomolar (nM) range and chemically irritating due to the TFA salt form.
Immediate Action Required:
-
Containment: All weighing of dry powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B).
-
Skin Barrier: Double-gloving is mandatory due to the potential for solvent-mediated permeation during reconstitution.
-
Respiratory: Inhalation of lyophilized dust is the highest risk vector.
Hazard Analysis: Understanding Your Compound
To select the right PPE, you must understand the dual-nature of the hazard:
| Hazard Component | Source | Mechanism of Risk |
| Biological Potency | (Des-Thr7)-Glucagon | Receptor Interaction: As a glucagon analog (often used as an antagonist or partial agonist), systemic absorption can disrupt glucose homeostasis (hypo/hyperglycemia). Immunogenicity: Repeated exposure to peptide dust can sensitize the immune system, leading to anaphylaxis-like reactions. |
| Chemical Toxicity | Trifluoroacetate (TFA) Salt | Acidity & Cytotoxicity: Synthetic peptides are delivered as TFA salts.[1][2][3][4] TFA is corrosive to mucous membranes and has been shown to inhibit cellular proliferation and cause cytotoxicity in in vitro models [1][2]. |
| Physical State | Lyophilized Powder | Aerosolization: The fluffy, electrostatic nature of freeze-dried peptides makes them prone to becoming airborne during weighing, creating an inhalation hazard. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard BSL-1 protection. Use this enhanced matrix for handling (Des-Thr7)-Glucagon Trifluoroacetate.
A. Respiratory Protection (Primary Barrier)
-
Requirement: Certified Chemical Fume Hood or Biosafety Cabinet (Class II) .
-
Why: The primary risk is inhaling the lyophilized dust. A hood provides a physical barrier and negative pressure.
-
Contingency: If open-bench handling is absolutely unavoidable (strongly discouraged), a P100 particulate respirator (e.g., 3M Versaflo or tight-fitting full facepiece) is required. N95s are insufficient for high-potency pharmaceutical ingredients (HPAPIs).
B. Dermal Protection (Hands)
-
Requirement: Double-gloving with Nitrile.
-
Inner Glove: 4 mil Nitrile (taped to lab coat cuff).
-
Outer Glove: 5-8 mil Nitrile (Long cuff preferred).
-
-
Why:
-
Permeation: Common solvents used to reconstitute glucagon (e.g., DMSO, Acetic Acid) enhance skin permeability. If the peptide is dissolved in DMSO, it can carry the bioactive compound through the skin barrier within minutes.
-
Sacrificial Layer: The outer glove protects against the acidic TFA residue. Change the outer glove immediately if splashed.
-
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Why: Standard safety glasses have gaps. Lyophilized powder is light and static-charged; it can float around glasses and contact the eye, where the TFA salt will react with moisture to form mild acid, causing severe irritation.
D. Body Protection
-
Requirement: Lab coat (buttoned to neck) + Tyvek® Sleeves (optional but recommended).
-
Why: Peptides stick to fabrics. Tyvek sleeves prevent wrist exposure between the glove and lab coat cuff—the most common site of contamination.
Operational Protocol: Safe Handling Workflow
This protocol integrates safety with experimental success (preventing degradation).[5]
Step 1: Environmental Preparation[6][7][8][9]
-
Equilibration: Remove the vial from the -20°C freezer and let it stand at room temperature for 30 minutes inside a desiccator before opening.
-
Scientific Logic:[1] Opening a cold vial causes condensation. Moisture hydrolyzes the peptide and causes the powder to clump, making weighing difficult and increasing static risk [3].
-
-
Static Control: Place an anti-static gun or ionizing bar near the balance. Lyophilized peptides are notoriously static-prone and will "jump" out of the spatula, creating an aerosol hazard.
Step 2: Weighing (The Critical Zone)
-
Location: Inside Fume Hood.
-
Technique:
-
Place a tared weighing boat inside the hood.
-
Gently tap the vial to settle the powder.
-
Open the vial away from your face.
-
Use a micro-spatula. Do not pour.
-
Immediately reseal the stock vial.
-
Step 3: Solubilization (Reconstitution)
-
Solvent Choice: (Des-Thr7)-Glucagon is often hydrophobic. You may need a mild acid (e.g., 0.1M Acetic Acid) or an organic modifier (small % Acetonitrile) depending on the concentration.
-
Safety Note: Add solvent slowly down the side of the vessel. Rapid addition can displace air and puff peptide dust out of the container.
Step 4: Waste Disposal
-
Solids: Weighing boats and contaminated gloves go into Hazardous Chemical Solid Waste (due to TFA content), not just regular biohazard bags.
-
Liquids: Dispose of peptide solutions in Chemical Waste streams compatible with the solvent (e.g., acidic waste or organic solvent waste).
Visualizing the Safety Workflow
The following diagram illustrates the hierarchy of controls and decision points for handling this substance.
Figure 1: Operational workflow for safe handling of lyophilized peptide trifluoroacetates, highlighting critical control points.
Emergency Response
-
Inhalation: Move to fresh air immediately. The TFA component can cause respiratory irritation. Seek medical evaluation for potential sensitization.[6]
-
Eye Contact: Flush with water for 15 minutes .[7][8][6] Do not use neutralization agents (alkali) in the eye; water is safest to dilute the acid.
-
Skin Contact: Remove contaminated PPE carefully (peel inside out). Wash skin with soap and water. Do not use ethanol/DMSO to wash, as this may increase absorption.
References
-
Cornish, J. et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[3] American Journal of Physiology-Endocrinology and Metabolism.
-
LifeTein. (2025). Should I Have TFA Removed from My Peptide? Technical Guide on TFA Toxicity.
-
Bachem. (2021). Handling and Storage of Peptides.[5][6][9][10] Technical Note.
-
Merck (MilliporeSigma). (2025).[11] Safety Data Sheet: Generic Peptide Trifluoroacetate Guidelines.
Sources
- 1. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 2. lifetein.com [lifetein.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. biovera.com.au [biovera.com.au]
- 7. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 8. fishersci.dk [fishersci.dk]
- 9. bachem.com [bachem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
